molecular formula C14H20Cl2N2O2 B565258 Clencyclohexerol CAS No. 157877-79-7

Clencyclohexerol

Cat. No.: B565258
CAS No.: 157877-79-7
M. Wt: 319.2 g/mol
InChI Key: DKFLKXDTRUWFDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Clencyclohexerol is an analog of clenbuterol. β-Adrenoceptor agonists, including clenbuterol, modulate protein synthesis and degradation and have therapeutic potential in muscle wasting disorders. However, they are abused to stimulate muscle mass production, both in food-producing animals and in humans. Importantly, β-adrenoceptor agonists have deleterious cardiovascular side effects when used systemically and at high concentrations. The physiological, cardiovascular, and toxicological properties of this compound have not been evaluated. This product is intended for forensic and research purposes.

Properties

IUPAC Name

4-[[2-(4-amino-3,5-dichlorophenyl)-2-hydroxyethyl]amino]cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20Cl2N2O2/c15-11-5-8(6-12(16)14(11)17)13(20)7-18-9-1-3-10(19)4-2-9/h5-6,9-10,13,18-20H,1-4,7,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKFLKXDTRUWFDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NCC(C2=CC(=C(C(=C2)Cl)N)Cl)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901016396
Record name Clencyclohexerol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901016396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157877-79-7
Record name Clencyclohexerol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901016396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Unveiling the Pharmacological Profile of Clencyclohexerol: A Mechanistic Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "Clencyclohexerol" is not a recognized or documented chemical entity in the current scientific literature. As such, the following in-depth technical guide is a hypothetical exploration based on a plausible fusion of the known mechanisms of two distinct, real-world compounds: Clenbuterol and a generic Cyclohexanol-containing moiety that could imply a role in cell signaling, for instance, as a derivative of cyclohexyl-adenosine or a similar signaling molecule. This document is intended for illustrative and educational purposes for researchers, scientists, and drug development professionals, demonstrating how such a guide would be structured.

Executive Summary

This document delineates the putative mechanism of action of this compound, a novel investigational compound. Based on its structural alerts—a Clenbuterol-like phenylethanolamine scaffold and a cyclohexanol moiety—this compound is hypothesized to function as a dual-action agent. Its primary mechanism is proposed to be the potent and selective agonism of the β2-adrenergic receptor (β2-AR), driven by the Clenbuterol-like portion. Concurrently, the cyclohexanol group is theorized to modulate adenosine receptor signaling, potentially acting as an antagonist at A1 adenosine receptors (A1AR). This dual activity suggests a synergistic effect, enhancing downstream signaling pathways relevant to bronchodilation and metabolic regulation while potentially mitigating certain adverse effects associated with β2-AR agonism alone. All data presented herein is hypothetical and serves as a template for the analysis of a novel compound.

Proposed Primary Mechanism of Action: β2-Adrenergic Receptor Agonism

The principal pharmacological action of this compound is believed to be its function as a selective agonist for the β2-adrenergic receptor, a member of the G protein-coupled receptor (GPCR) family.

Signaling Pathway

Upon binding to the β2-AR, this compound is hypothesized to induce a conformational change in the receptor, leading to the activation of the stimulatory G protein, Gαs. This, in turn, activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, leading to the physiological responses. In bronchial smooth muscle cells, this cascade results in the phosphorylation of myosin light chain kinase (MLCK), inactivating it and causing smooth muscle relaxation and bronchodilation.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound B2AR β2-Adrenergic Receptor This compound->B2AR Binds Gs Gαs B2AR->Gs Activates AC Adenylyl Cyclase ATP ATP AC->ATP Converts Gs->AC Activates cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK_active Active MLCK PKA->MLCK_active Phosphorylates MLCK_inactive Inactive MLCK-P MLCK_active->MLCK_inactive Relaxation Smooth Muscle Relaxation MLCK_inactive->Relaxation Leads to

Caption: Proposed β2-Adrenergic Signaling Pathway for this compound.

Proposed Secondary Mechanism: Adenosine Receptor Modulation

The cyclohexanol moiety suggests a potential interaction with adenosine receptors. It is hypothesized that this part of the molecule acts as an antagonist at the A1 adenosine receptor (A1AR), another GPCR that typically couples to the inhibitory G protein, Gαi.

Signaling Pathway

Under normal physiological conditions, adenosine binding to A1AR activates Gαi, which inhibits adenylyl cyclase, thereby reducing cAMP levels and counteracting the effects of β2-AR stimulation. By acting as an A1AR antagonist, this compound would block this inhibitory signal. This would prevent the adenosine-mediated decrease in cAMP, thus potentiating the cAMP increase induced by its own β2-AR agonism. This dual mechanism could lead to a more robust and sustained physiological response.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound A1AR A1 Adenosine Receptor This compound->A1AR Blocks Gi Gαi A1AR->Gi Activates AC Adenylyl Cyclase ATP ATP AC->ATP Converts Gi->AC Inhibits Adenosine Adenosine Adenosine->A1AR Binds cAMP cAMP ATP->cAMP

Caption: Proposed A1 Adenosine Receptor Antagonism by this compound.

Quantitative Pharmacological Data (Hypothetical)

The following tables summarize the hypothetical in vitro and in vivo pharmacological data for this compound.

Table 1: Receptor Binding Affinity (Ki, nM)

Receptor This compound Clenbuterol (Reference) N-Cyclohexyladenosine (Reference)
Human β2-AR 2.5 ± 0.4 5.1 ± 0.7 >10,000
Human β1-AR 150 ± 12 280 ± 25 >10,000
Human β3-AR 450 ± 35 800 ± 60 >10,000
Human A1AR 25 ± 3.1 >10,000 1.2 ± 0.2

| Human A2aAR | 800 ± 50 | >10,000 | 2.5 ± 0.3 |

Table 2: Functional Activity (EC50 / IC50, nM)

Assay This compound Clenbuterol (Reference) N-Cyclohexyladenosine (Reference)
cAMP Accumulation (CHO-β2 cells) 1.8 ± 0.3 (EC50) 4.2 ± 0.5 (EC50) N/A
A1AR-mediated cAMP Inhibition 30 ± 4.5 (IC50) N/A 0.9 ± 0.1 (EC50)

| Guinea Pig Tracheal Relaxation | 15 ± 2.8 (EC50) | 35 ± 5.1 (EC50) | N/A |

Experimental Protocols

Radioligand Binding Assays

Detailed methodologies for determining the binding affinity of this compound would be as follows:

  • Membrane Preparation: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human β2-AR or A1AR are prepared by homogenization and centrifugation.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Radioligand: [3H]-dihydroalprenolol for β-ARs and [3H]-CPX for A1AR.

  • Procedure: Membranes are incubated with the radioligand and increasing concentrations of this compound for 60 minutes at 25°C.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Detection: Radioactivity is quantified by liquid scintillation counting.

  • Data Analysis: Ki values are calculated using the Cheng-Prusoff equation.

G cluster_workflow Radioligand Binding Assay Workflow A Prepare Cell Membranes B Incubate Membranes with Radioligand & this compound A->B C Separate Bound/ Free Ligand via Filtration B->C D Quantify Radioactivity (Scintillation Counting) C->D E Calculate Ki (Cheng-Prusoff) D->E

Caption: Workflow for Radioligand Binding Assays.

cAMP Accumulation Assay
  • Cell Culture: CHO cells expressing the target receptor are plated in 96-well plates.

  • Pre-incubation: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) for 20 minutes.

  • Stimulation: Cells are stimulated with varying concentrations of this compound (for agonism) or with an agonist (e.g., forskolin) plus varying concentrations of this compound (for antagonism) for 30 minutes.

  • Lysis & Detection: Cells are lysed, and cAMP levels are measured using a competitive immunoassay kit (e.g., HTRF or ELISA).

  • Data Analysis: EC50 or IC50 values are determined by non-linear regression analysis of the concentration-response curves.

Conclusion

The hypothetical compound this compound presents a compelling, dual-action pharmacological profile. Its primary action as a potent β2-AR agonist suggests strong therapeutic potential in conditions requiring bronchodilation, such as asthma and COPD. The secondary A1AR antagonism could synergistically enhance its primary effect by removing the brake on cAMP production. This dual mechanism could translate to improved efficacy and a potentially favorable side-effect profile. Further non-clinical and clinical studies would be required to validate this hypothesis and fully characterize the therapeutic index and clinical utility of such a compound.

Clencyclohexerol as a β-adrenoceptor agonist.

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on Clencyclohexerol as a β-Adrenoceptor Agonist

Disclaimer: Direct pharmacological data for this compound is limited in publicly accessible scientific literature. This guide provides a detailed overview of the pharmacology of clenbuterol, a close structural analog of this compound, to infer the expected properties and mechanisms of action of this compound as a β-adrenoceptor agonist. The experimental protocols and signaling pathways described are well-established for β-agonists like clenbuterol and are presumed to be relevant for this compound.

Introduction

This compound is a synthetic compound classified as a β-adrenoceptor agonist and is structurally analogous to the well-characterized compound, clenbuterol.[1] While primarily known for its potential use as a growth promoter in animals, its pharmacological activity at β-adrenoceptors suggests a broader range of potential biological effects.[2] β-adrenoceptors are a class of G protein-coupled receptors (GPCRs) that mediate the physiological effects of catecholamines, such as adrenaline and noradrenaline. Agonism at these receptors, particularly the β2-subtype, leads to a variety of cellular responses, including smooth muscle relaxation, increased cardiac muscle contractility and rate, and metabolic effects such as lipolysis and glycogenolysis.

Given the structural similarity to clenbuterol, this compound is expected to act as a potent and selective β2-adrenoceptor agonist. Clenbuterol is known to be a partial agonist, possessing high affinity for β-adrenoceptors but exhibiting a relative ineffectiveness for maximal adenylyl cyclase activation compared to full agonists like isoproterenol.[1][3] This technical guide will leverage the extensive data available for clenbuterol to provide a comprehensive understanding of the probable pharmacological profile of this compound.

Quantitative Pharmacology of Clenbuterol (as a proxy for this compound)

The following tables summarize the quantitative pharmacological data for clenbuterol at β-adrenoceptors. These values provide an estimate of the expected binding affinity and functional potency of this compound.

Table 1: β-Adrenoceptor Binding Affinity of Clenbuterol
Receptor SubtypePreparationRadioligandKd (nM)Reference
β1-adrenoceptorRat atria38[3]
β2-adrenoceptorRat jugular vein6.3
β-adrenoceptorPorcine adipocyteEpinephrine (competition)100 - 200
Table 2: β-Adrenoceptor Functional Potency & Efficacy of Clenbuterol
Assay TypeCell/Tissue TypeParameterValueEfficacyReference
Vascular RelaxationRat jugular veinED50~6.3 nMPartial Agonist
Atrial Rate IncreaseRat atriaED50~38 nMPartial Agonist
cAMP AccumulationHuman β2-AR (HEK293 cells)pEC506.7 ± 0.3Partial Agonist (α=0.5)

Core Signaling Pathways

As a β-adrenoceptor agonist, this compound is expected to primarily signal through the canonical Gs-protein pathway. There is also growing evidence that β-agonists like clenbuterol can engage β-arrestin-mediated signaling pathways, which can lead to distinct downstream effects.

Gs_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus Agonist This compound (Agonist) Receptor β2-Adrenoceptor Agonist->Receptor Binds G_Protein Gs Protein (α, β, γ subunits) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC α-subunit activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB p-CREB CREB->pCREB Gene Gene Transcription pCREB->Gene Promotes

Canonical Gs-Protein Coupled Signaling Pathway.

Beta_Arrestin_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist This compound (Agonist) Receptor β2-Adrenoceptor Agonist->Receptor Binds GRK GRK Receptor->GRK Activates Receptor_p Phosphorylated β2-Adrenoceptor GRK->Receptor_p Phosphorylates Receptor Arrestin β-Arrestin Receptor_p->Arrestin Recruits Complex Receptor-Arrestin Complex Receptor_p->Complex Arrestin->Complex MAPK MAPK Signaling (e.g., ERK) Complex->MAPK Scaffolds Internalization Receptor Internalization Complex->Internalization Mediates

β-Arrestin Mediated Signaling and Regulation.

Experimental Protocols

The following sections detail standardized protocols for assessing the binding and functional activity of a β-adrenoceptor agonist like this compound.

Radioligand Binding Assay (Competitive Inhibition)

This protocol is designed to determine the binding affinity (Ki) of this compound by measuring its ability to compete with a radiolabeled antagonist for binding to β-adrenoceptors.

4.1.1 Materials

  • Cell/Tissue Preparation: Membranes from cells (e.g., HEK293 or CHO) stably expressing the human β1 or β2-adrenoceptor, or tissue homogenates (e.g., rat heart, lung).

  • Radioligand: A high-affinity β-adrenoceptor antagonist, such as [3H]dihydroalprenolol ([3H]DHA) or (-) [3H]CGP 12177.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Test Compound: this compound at a range of concentrations.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled antagonist (e.g., 10 µM propranolol).

  • Equipment: 96-well plates, filter mats (e.g., GF/C filters), cell harvester, scintillation counter, scintillation fluid.

4.1.2 Procedure

  • Membrane Preparation: Homogenize cells or tissue in cold lysis buffer and pellet the membranes via centrifugation (e.g., 20,000 x g for 20 minutes at 4°C). Wash the pellet and resuspend in assay buffer. Determine protein concentration using a suitable method (e.g., BCA assay).

  • Assay Setup: In a 96-well plate, combine the membrane preparation (e.g., 20-50 µg protein), a fixed concentration of the radioligand (typically at its Kd value), and varying concentrations of this compound.

  • Controls: Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + excess propranolol).

  • Incubation: Incubate the plate for a defined period (e.g., 60-90 minutes) at a specific temperature (e.g., 25-30°C) to reach binding equilibrium.

  • Harvesting: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the bound radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific counts from total and competitor-bound counts. Plot the percentage of specific binding against the log concentration of this compound. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Membranes (from cells or tissue) A1 Combine Membranes, Radioligand, & Test Compound in 96-well plate P1->A1 P2 Prepare Reagents: - Radioligand ([3H]DHA) - Test Compound (this compound) - Buffers P2->A1 A2 Incubate to reach equilibrium A1->A2 A3 Rapid Filtration (Cell Harvester) A2->A3 A4 Wash filters to remove unbound ligand A3->A4 D1 Quantify Radioactivity (Scintillation Counting) A4->D1 D2 Calculate Specific Binding D1->D2 D3 Plot Competition Curve (% Binding vs. [Agonist]) D2->D3 D4 Determine IC50 & Calculate Ki D3->D4

Workflow for a Competitive Radioligand Binding Assay.
cAMP Functional Assay

This protocol measures the ability of this compound to stimulate the production of cyclic AMP (cAMP), the primary second messenger for β-adrenoceptors coupled to Gs proteins.

4.2.1 Materials

  • Cell Line: A suitable cell line (e.g., HEK293, CHO) expressing the β-adrenoceptor of interest.

  • cAMP Detection Kit: A commercial kit for measuring cAMP levels, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence), ELISA, or a luciferase biosensor (e.g., Promega's GloSensor™).

  • Test Compound: this compound at a range of concentrations.

  • Reference Agonist: A full agonist like isoproterenol to determine the maximal system response.

  • Phosphodiesterase (PDE) Inhibitor: A compound like IBMX or rolipram to prevent the degradation of cAMP and amplify the signal (optional, but recommended).

  • Cell Culture Medium and Buffers: As required by the cell line and detection kit.

4.2.2 Procedure

  • Cell Seeding: Seed the cells into 96- or 384-well plates at a predetermined density and allow them to adhere overnight.

  • Pre-treatment: Wash the cells and incubate them in a stimulation buffer, often containing a PDE inhibitor, for a short period (e.g., 30 minutes) before adding the agonist.

  • Agonist Stimulation: Add varying concentrations of this compound or the reference agonist (isoproterenol) to the wells. Incubate for a specified time (e.g., 15-30 minutes) at 37°C.

  • Cell Lysis and Detection: Lyse the cells (if required by the kit) and proceed with the cAMP detection protocol according to the manufacturer's instructions. For live-cell assays like GloSensor™, luminescence is read directly at various time points after agonist addition.

  • Data Analysis: Plot the measured signal (e.g., fluorescence ratio, luminescence) against the log concentration of the agonist. Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (maximal effect). The intrinsic activity (α) can be calculated by comparing the Emax of this compound to that of the full agonist isoproterenol (α = Emax_this compound / Emax_Isoproterenol).

Conclusion and Future Directions

This compound is a β-adrenoceptor agonist and a close structural analog of clenbuterol. While direct pharmacological studies on this compound are scarce, the extensive data available for clenbuterol provides a robust framework for understanding its likely mechanism of action. This compound is predicted to be a potent, β2-selective partial agonist that signals primarily through the Gs-cAMP-PKA pathway, with potential involvement of β-arrestin-mediated pathways.

To fully characterize the pharmacological profile of this compound, further research is imperative. Direct radioligand binding studies are needed to definitively determine its affinity (Kd or Ki) and selectivity for β-adrenoceptor subtypes. Functional assays measuring cAMP production, as well as downstream signaling events, will be crucial to quantify its potency (EC50) and intrinsic efficacy. Investigating its potential for biased agonism towards either G-protein or β-arrestin pathways could reveal novel therapeutic possibilities. Such studies will be essential to validate the inferred properties presented in this guide and to fully understand the therapeutic and toxicological potential of this compound.

References

Clenbuterol's Potential in Muscle Wasting Disorders: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Muscle wasting, a debilitating consequence of numerous chronic diseases, denervation, and aging, presents a significant unmet medical need. Clenbuterol, a potent, long-acting β2-adrenergic agonist, has demonstrated considerable promise as a therapeutic agent to counteract muscle atrophy and promote muscle hypertrophy. This technical guide provides an in-depth analysis of the current state of research on Clenbuterol's efficacy in muscle wasting disorders. It details the underlying molecular mechanisms, summarizes key preclinical and clinical findings, and outlines experimental protocols to facilitate further investigation in the field.

Mechanism of Action: Signaling Pathways in Muscle Hypertrophy and Anti-Atrophy

Clenbuterol exerts its anabolic and anti-catabolic effects on skeletal muscle primarily through the activation of β2-adrenergic receptors.[1][2][3] This interaction initiates a cascade of intracellular signaling events that ultimately shift the balance from protein degradation to protein synthesis.

The canonical pathway involves the Gαs-coupled β2-adrenergic receptor, which, upon ligand binding, activates adenylyl cyclase to increase intracellular cyclic adenosine monophosphate (cAMP) levels.[1] Elevated cAMP subsequently activates Protein Kinase A (PKA), a key regulator of various cellular processes, including protein metabolism.[1]

Furthermore, evidence strongly suggests the involvement of the Akt/mTOR pathway, a central regulator of muscle growth. Clenbuterol has been shown to increase the phosphorylation of Akt and downstream targets like the S6 kinase 1 (p70S6K) and eukaryotic initiation factor 4E binding protein 1 (4E-BP1), promoting protein synthesis.

On the anti-catabolic front, Clenbuterol has been demonstrated to suppress the expression of key genes involved in the ubiquitin-proteasome pathway, the primary system for myofibrillar protein degradation. Specifically, it downregulates the expression of Muscle RING Finger 1 (MuRF1) and Muscle Atrophy F-box (MAFbx), two critical ubiquitin ligases that target muscle proteins for degradation.

Clenbuterol Signaling Pathway in Skeletal Muscle Clenbuterol Clenbuterol B2AR β2-Adrenergic Receptor Clenbuterol->B2AR Ubiquitin_Proteasome Ubiquitin-Proteasome Pathway Clenbuterol->Ubiquitin_Proteasome Inhibits AC Adenylyl Cyclase B2AR->AC Activates Akt Akt/PKB B2AR->Akt Activates (PI3K-dependent) cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Protein_Synthesis ↑ Protein Synthesis (Muscle Hypertrophy) PKA->Protein_Synthesis MuRF1_MAFbx MuRF1/MAFbx PKA->MuRF1_MAFbx Suppresses expression mTOR mTOR Akt->mTOR Activates p70S6K p70S6K mTOR->p70S6K Phosphorylates eIF4EBP1 4E-BP1 mTOR->eIF4EBP1 Inhibits p70S6K->Protein_Synthesis eIF4EBP1->Protein_Synthesis Inhibits translation initiation Protein_Degradation ↓ Protein Degradation (Anti-Atrophy) Ubiquitin_Proteasome->Protein_Degradation MuRF1_MAFbx->Ubiquitin_Proteasome Key E3 Ligases

Caption: Clenbuterol's dual action on protein synthesis and degradation pathways.

Quantitative Data from Preclinical and Clinical Studies

The efficacy of Clenbuterol in mitigating muscle wasting and promoting muscle growth has been quantified in various animal models and human clinical trials. The following tables summarize key findings.

Table 1: Effects of Clenbuterol in Animal Models of Muscle Wasting

Animal ModelMuscle TypeDosageDurationKey FindingsReference
Hindlimb Suspension (Rats)Soleus & EDLDaily Injections2 weeksAttenuated decrease in muscle mass by 4-20%; Retarded decline in single fiber cross-sectional area by 12-50%.
Hindlimb Suspension (Rats)Plantaris & Tibialis AnteriorNot specified14 daysAttenuated HU-induced atrophy and reduced ubiquitin conjugates in fast-twitch muscles.
Denervation (Rats)Soleus & GastrocnemiusNot specified7 daysPrevented the loss of rRNA, α-actin mRNA, and cytochrome c mRNA.
Senescent RatsHindlimb Muscles1.5 mg/kg/24h3 weeksIncreased skeletal muscle weight by 22-25% and carcass protein content by 24%.

Table 2: Effects of Clenbuterol in Human Clinical Trials

ConditionNumber of PatientsDosageDurationKey FindingsReference
Denervated Muscle Atrophy (Brachial Plexus Injuries)7160 µg, twice daily3 monthsSignificantly mitigated the decrease in cross-sectional areas of type I and II muscle fibers.
Spinal and Bulbar Muscular Atrophy (SBMA)200.04 mg/day12 monthsSignificant and sustained increase in walking distance covered in 6 minutes.

Experimental Protocols

Reproducibility is paramount in scientific research. This section details common experimental protocols for investigating the effects of Clenbuterol on muscle wasting.

Animal Model of Disuse Atrophy: Hindlimb Suspension

This model simulates muscle disuse and is widely used to study the mechanisms of muscle atrophy and the efficacy of potential countermeasures.

G cluster_0 Acclimatization cluster_1 Group Assignment cluster_2 Hindlimb Suspension Procedure cluster_3 Clenbuterol Administration cluster_4 Outcome Measures acclimatize House animals (e.g., Sprague-Dawley rats) in a controlled environment for 1 week. randomize Randomly assign animals to experimental groups: - Control (weight-bearing) - Hindlimb Suspension (HS) - HS + Clenbuterol acclimatize->randomize suspend Apply tail traction to suspend hindlimbs, ensuring no contact with the cage floor. Allow free movement of forelimbs. randomize->suspend administer Administer Clenbuterol (e.g., via osmotic minipumps or daily injections) to the HS + Clenbuterol group for the duration of the study (e.g., 14 days). suspend->administer outcomes At the end of the experimental period, euthanize animals and collect tissues. - Measure muscle mass (e.g., soleus, plantaris). - Histological analysis of muscle fiber cross-sectional area. - Molecular analysis (e.g., Western blot for signaling proteins, qPCR for gene expression). administer->outcomes

Caption: Workflow for a hindlimb suspension study with Clenbuterol.
Human Clinical Trial for Denervated Muscle Atrophy

This protocol outlines a randomized, double-blind, placebo-controlled trial to assess Clenbuterol's efficacy in patients with muscle atrophy following nerve injury.

Study Design:

  • Participants: Patients with recent brachial plexus injuries leading to denervation of specific muscles (e.g., biceps brachii).

  • Intervention: Oral administration of Clenbuterol (e.g., 60 µg twice daily) or a matching placebo.

  • Duration: 3 months.

  • Primary Outcome Measures:

    • Change in muscle fiber cross-sectional area (Type I and II) determined from muscle biopsies.

  • Secondary Outcome Measures:

    • Electromyography (EMG) to assess fibrillation potentials.

    • Muscle strength assessment.

    • Safety and tolerability monitoring.

Human Clinical Trial Workflow start Patient Recruitment (Brachial Plexus Injury) screening Screening for Eligibility start->screening baseline Baseline Assessments: - Muscle Biopsy - EMG - Physical Examination screening->baseline randomization Randomization placebo_group Placebo Group (n=~35) randomization->placebo_group Placebo clenbuterol_group Clenbuterol Group (60 µg, bid) (n=~35) randomization->clenbuterol_group Clenbuterol treatment 3-Month Treatment Period placebo_group->treatment clenbuterol_group->treatment baseline->randomization follow_up End-of-Study Assessments: - Muscle Biopsy - EMG - Physical Examination treatment->follow_up analysis Data Analysis follow_up->analysis

Caption: Randomized controlled trial design for Clenbuterol in denervated muscle atrophy.

Discussion and Future Directions

The evidence presented underscores the significant potential of Clenbuterol as a therapeutic agent for various muscle wasting disorders. Its dual action of promoting protein synthesis and inhibiting protein degradation makes it a compelling candidate for further drug development.

However, several considerations remain. The use of Clenbuterol is associated with potential cardiovascular side effects, such as tachycardia and arrhythmias, which necessitates careful dose optimization and patient monitoring. Long-term administration can also lead to desensitization of the β2-adrenergic receptors, potentially diminishing the anabolic effects over time.

Future research should focus on:

  • Dose-response studies: To identify the optimal therapeutic window that maximizes efficacy while minimizing adverse effects.

  • Combination therapies: Investigating the synergistic effects of Clenbuterol with other anabolic agents or exercise regimens.

  • Targeted delivery systems: Developing methods to deliver Clenbuterol specifically to muscle tissue to reduce systemic side effects.

  • Long-term safety and efficacy: Conducting larger and longer-duration clinical trials to establish the long-term risk-benefit profile in different patient populations.

References

The Anabolic and Lipolytic Effects of Clenbuterol Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clenbuterol, a potent and long-acting β2-adrenergic agonist, has been the subject of extensive research due to its significant anabolic effects on skeletal muscle and lipolytic effects on adipose tissue.[1][2] Originally developed as a bronchodilator, its ability to promote muscle growth and fat loss has led to its investigation for various therapeutic applications, including the treatment of muscle wasting diseases and obesity.[3][4] This technical guide provides an in-depth overview of the anabolic and lipolytic effects of clenbuterol and its analogs, focusing on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Mechanism of Action: The β2-Adrenergic Signaling Pathway

The physiological effects of clenbuterol and its analogs are primarily mediated through the activation of β2-adrenergic receptors, which are G-protein coupled receptors.[5]

Anabolic Effects in Skeletal Muscle

In skeletal muscle, the binding of a β2-agonist like clenbuterol initiates a signaling cascade that leads to muscle protein accretion. This process is primarily driven by an increase in muscle protein synthesis. Key downstream signaling molecules include protein kinase A (PKA), which in turn can activate pathways involving the mammalian target of rapamycin (mTOR), a central regulator of cell growth and protein synthesis.

Lipolytic Effects in Adipose Tissue

In adipose tissue, the activation of β2-adrenergic receptors stimulates the breakdown of triglycerides into free fatty acids and glycerol, a process known as lipolysis. This is mediated by an increase in intracellular cyclic AMP (cAMP) levels, which activates PKA. PKA then phosphorylates and activates hormone-sensitive lipase (HSL), the rate-limiting enzyme in lipolysis.

Quantitative Comparison of Clenbuterol and its Analogs

The following tables summarize quantitative data on the anabolic and lipolytic effects of clenbuterol and several of its analogs. It is important to note that the data are compiled from various studies and experimental conditions may differ, affecting direct comparability.

CompoundAnimal ModelDoseRoute of AdministrationChange in Muscle MassReference
Clenbuterol Senescent Rats600 µg/kg/dayOsmotic Minipump+25% (hindlimb muscles)
Salbutamol Senescent Rats1.03 mg/kg/dayOsmotic Minipump+19% (hindlimb muscles)
Salmeterol Female Wistar Rats130 µ g/day Osmotic MinipumpSignificant increase in mixed-fiber muscles
Formoterol Male F344 Rats1-2000 µg/kg/dayDaily i.p. injectionDose-dependent increase in EDL and soleus muscle mass
Cimaterol Male RatsNot specifiedNot specified+9-15% in gastrocnemius and plantaris muscles
CompoundIn Vitro/In VivoModelKey Lipolytic FindingReference
Clenbuterol In vitro3T3-L1 adipocytesIncreased basal lipolysis
Clenbuterol In vivo (rats)Epididymal fat padDecrease in fat pad mass
CompoundPreparationEC50 (nM) for Muscle RelaxationKd (nM) for Receptor BindingReference
Clenbuterol Equine tracheal muscle2.124
Salbutamol Equine tracheal muscle5.61100
Terbutaline Equine tracheal muscle13.83900

Structure-Activity Relationships

The anabolic and lipolytic potency of clenbuterol analogs is determined by their chemical structure, which influences their affinity and efficacy at the β2-adrenergic receptor. Key structural features of these phenylethanolamine derivatives include:

  • The Phenyl Ring: Substitutions on the phenyl ring are critical for activity. For maximal agonistic activity, hydroxyl groups at the meta and para positions (a catechol moiety) are generally preferred. However, modifications such as replacing the meta-hydroxyl with a hydroxymethyl group (as in salbutamol) can confer β2-selectivity.

  • The Ethanolamine Side Chain: A secondary amine in the side chain is essential for receptor stimulation. The stereochemistry of the β-hydroxyl group is also crucial for potent activity.

  • Substitution on the Nitrogen Atom: Increasing the bulk of the substituent on the nitrogen atom generally decreases α-adrenergic activity and increases β-adrenergic activity. For example, the N-tertiary butyl group enhances β2 selectivity.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the anabolic and lipolytic effects of clenbuterol analogs.

Measurement of Muscle Protein Synthesis

Principle: This method determines the rate of incorporation of a labeled amino acid into muscle protein over a defined period.

Protocol:

  • Animal Preparation: Subjects are typically fasted overnight to establish a baseline metabolic state.

  • Tracer Infusion: A primed, constant infusion of a stable isotope-labeled amino acid, such as [5,5,5-²H₃] L-leucine, is administered intravenously.

  • Muscle Biopsies: Muscle tissue samples are obtained at different time points (e.g., before and after a stimulus like drug administration or feeding) using a biopsy needle.

  • Sample Processing: The muscle tissue is immediately frozen in liquid nitrogen and subsequently processed to isolate muscle proteins.

  • Analysis: The enrichment of the labeled amino acid in the muscle protein is determined by mass spectrometry.

  • Calculation: The fractional synthesis rate (FSR) of muscle protein is calculated based on the rate of tracer incorporation into the protein pool.

Assessment of Adipose Tissue Lipolysis

Principle: This protocol measures the release of free fatty acids (FFAs) from adipose tissue explants in response to stimulation.

Protocol:

  • Adipose Tissue Collection: Adipose tissue depots (e.g., epididymal or inguinal white adipose tissue) are dissected from mice.

  • Explant Preparation: The tissue is minced into small pieces and washed with phosphate-buffered saline (PBS).

  • Incubation: The explants are incubated in a buffer (e.g., Krebs-Ringer bicarbonate buffer) with or without a β-adrenergic agonist like isoproterenol.

  • Sample Collection: Aliquots of the incubation medium are collected at various time points.

  • FFA Measurement: The concentration of FFAs in the medium is quantified using a commercially available colorimetric or fluorometric assay kit.

  • Normalization: FFA release is normalized to the total protein content of the adipose tissue explants.

β2-Adrenergic Receptor Binding Assay

Principle: This assay measures the affinity of a compound for the β2-adrenergic receptor by competing with a radiolabeled ligand.

Protocol:

  • Membrane Preparation: Cell membranes expressing the β2-adrenergic receptor are prepared from a suitable cell line or tissue.

  • Incubation: The membranes are incubated with a radiolabeled antagonist (e.g., [¹²⁵I]-cyanopindolol) and varying concentrations of the unlabeled test compound (e.g., clenbuterol analog).

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand by rapid filtration through a glass fiber filter.

  • Quantification: The radioactivity retained on the filter is measured using a gamma counter.

  • Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The equilibrium dissociation constant (Ki) can then be calculated.

Measurement of Intracellular cAMP Levels

Principle: This assay quantifies the intracellular accumulation of cAMP, a key second messenger in β2-adrenergic signaling.

Protocol:

  • Cell Culture: Cells expressing the β2-adrenergic receptor are cultured in appropriate media.

  • Stimulation: The cells are treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation, followed by stimulation with the β2-agonist of interest.

  • Cell Lysis: The cells are lysed to release intracellular cAMP.

  • cAMP Measurement: The concentration of cAMP in the cell lysate is determined using a competitive immunoassay, often employing fluorescence resonance energy transfer (FRET) or enzyme-linked immunosorbent assay (ELISA) technology.

  • Data Analysis: A standard curve is generated using known concentrations of cAMP to quantify the levels in the experimental samples.

Western Blotting for Anabolic Signaling Proteins

Principle: This technique is used to detect and quantify the phosphorylation status of key proteins in the anabolic signaling pathway, such as Akt and mTOR.

Protocol:

  • Protein Extraction: Protein is extracted from muscle tissue samples using a lysis buffer.

  • Protein Quantification: The total protein concentration of each sample is determined using a colorimetric assay (e.g., BCA assay).

  • Gel Electrophoresis: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of the proteins of interest (e.g., p-Akt, Akt, p-mTOR, mTOR).

  • Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that catalyzes a chemiluminescent reaction, allowing for visualization and quantification of the protein bands.

  • Analysis: The intensity of the bands corresponding to the phosphorylated proteins is normalized to the intensity of the total protein bands.

Visualizations

Signaling Pathways

Anabolic_Lipolytic_Signaling cluster_anabolic Anabolic Signaling in Skeletal Muscle cluster_lipolytic Lipolytic Signaling in Adipose Tissue Clenbuterol_A Clenbuterol/Analog Beta2AR_A β2-Adrenergic Receptor Clenbuterol_A->Beta2AR_A Gs_A Gs Protein Beta2AR_A->Gs_A AC_A Adenylyl Cyclase Gs_A->AC_A cAMP_A cAMP AC_A->cAMP_A PKA_A PKA cAMP_A->PKA_A mTOR_pathway mTOR Pathway (p-Akt, p-mTOR) PKA_A->mTOR_pathway Protein_Synthesis Increased Muscle Protein Synthesis mTOR_pathway->Protein_Synthesis Muscle_Hypertrophy Muscle Hypertrophy Protein_Synthesis->Muscle_Hypertrophy Clenbuterol_L Clenbuterol/Analog Beta2AR_L β2-Adrenergic Receptor Clenbuterol_L->Beta2AR_L Gs_L Gs Protein Beta2AR_L->Gs_L AC_L Adenylyl Cyclase Gs_L->AC_L cAMP_L cAMP AC_L->cAMP_L PKA_L PKA cAMP_L->PKA_L HSL Hormone-Sensitive Lipase (HSL) PKA_L->HSL Lipolysis Lipolysis (Triglyceride Breakdown) HSL->Lipolysis FFA Free Fatty Acids Lipolysis->FFA

Caption: Signaling pathways for anabolic and lipolytic effects.

Experimental Workflows

Muscle_Protein_Synthesis_Workflow cluster_workflow Muscle Protein Synthesis Measurement Workflow A 1. Animal Preparation (Fasting) B 2. Labeled Amino Acid Infusion A->B C 3. Muscle Biopsy (Time points) B->C D 4. Protein Isolation C->D E 5. Mass Spectrometry Analysis D->E F 6. FSR Calculation E->F

Caption: Workflow for measuring muscle protein synthesis.

Lipolysis_Assay_Workflow cluster_workflow Adipose Tissue Lipolysis Assay Workflow A 1. Adipose Tissue Dissection B 2. Explant Preparation A->B C 3. Incubation with/without β-agonist B->C D 4. Medium Collection C->D E 5. Free Fatty Acid Quantification D->E F 6. Normalization to Protein Content E->F

Caption: Workflow for adipose tissue lipolysis assay.

Conclusion

Clenbuterol and its analogs represent a class of compounds with significant potential for modulating body composition through their anabolic and lipolytic effects. Understanding their structure-activity relationships, the underlying signaling pathways, and the appropriate experimental methodologies for their evaluation is crucial for the development of novel therapeutics targeting muscle wasting and metabolic disorders. This guide provides a foundational resource for researchers in this field, summarizing key quantitative data and providing detailed protocols to facilitate further investigation.

References

A Technical Guide to Clencyclohexerol's Putative Role in Protein Metabolism: An Extrapolation from its Analog, Clenbuterol

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: There is currently no available scientific literature detailing the physiological, cardiovascular, or toxicological properties of Clencyclohexerol, nor its specific role in modulating protein synthesis and degradation[1]. This technical guide, therefore, extrapolates the potential mechanisms and effects of this compound based on the well-documented actions of its close structural analog, Clenbuterol. All data, pathways, and protocols described herein are based on research conducted on Clenbuterol and should be considered hypothetical in the context of this compound until direct research becomes available.

This compound is an analog of Clenbuterol, a potent and selective beta-2 adrenoceptor agonist[1][]. Beta-adrenoceptor agonists as a class are known to modulate protein synthesis and degradation, holding therapeutic potential for muscle wasting disorders[1]. Clenbuterol, in particular, has been shown to induce skeletal muscle hypertrophy and mitigate muscle atrophy in various models[3]. The primary mechanism of action for Clenbuterol involves binding to beta-2 adrenergic receptors, which initiates a cascade of intracellular signaling events.

Core Mechanism of Action:

Clenbuterol exerts its effects by activating beta-2 adrenoceptors, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and subsequent activation of Protein Kinase A (PKA). This signaling cascade is believed to be the primary driver of its influence on protein metabolism.

Modulation of Protein Synthesis

The impact of Clenbuterol on protein synthesis is a subject of ongoing research, with some studies indicating a direct stimulatory effect while others suggest a more nuanced role. Evidence suggests that Clenbuterol may enhance protein synthesis by up-regulating the expression of genes involved in the initiation of translation.

Signaling Pathway for Protein Synthesis

The binding of a β2-agonist like Clenbuterol to its receptor can initiate a signaling cascade that may lead to increased protein synthesis. This is often mediated through the activation of downstream effectors that influence the machinery of translation.

G cluster_membrane Cell Membrane B2AR β2-Adrenergic Receptor AC Adenylyl Cyclase B2AR->AC Activates Clenbuterol Clenbuterol Clenbuterol->B2AR Binds to cAMP cAMP AC->cAMP Generates PKA Protein Kinase A (PKA) cAMP->PKA Activates Translation_Initiation Translational Initiation Factors PKA->Translation_Initiation Phosphorylates & Activates Protein_Synthesis Increased Protein Synthesis Translation_Initiation->Protein_Synthesis

Caption: Putative signaling pathway for Clenbuterol-mediated protein synthesis.

Modulation of Protein Degradation

A significant component of Clenbuterol's anabolic effect appears to stem from its ability to inhibit protein degradation. This is primarily achieved through the suppression of the ubiquitin-proteasome pathway, a major system for targeted protein breakdown in skeletal muscle.

Signaling Pathway for Protein Degradation Inhibition

Clenbuterol's activation of the β2-adrenergic receptor and subsequent signaling is thought to interfere with the key components of the ubiquitin-proteasome system, reducing the breakdown of muscle proteins.

G cluster_membrane Cell Membrane B2AR β2-Adrenergic Receptor AC Adenylyl Cyclase B2AR->AC Activates Clenbuterol Clenbuterol Clenbuterol->B2AR Binds to cAMP cAMP AC->cAMP Generates PKA Protein Kinase A (PKA) cAMP->PKA Activates Ubiquitin_Pathway Ubiquitin-Proteasome Pathway Components PKA->Ubiquitin_Pathway Inhibits Protein_Degradation Decreased Protein Degradation Ubiquitin_Pathway->Protein_Degradation

Caption: Putative pathway for Clenbuterol's inhibition of protein degradation.

Quantitative Data on Clenbuterol's Effects

The following tables summarize quantitative findings from studies on Clenbuterol. It is important to note that these results are from animal models and may not be directly translatable to humans.

Table 1: Effect of Clenbuterol on Muscle Growth and Protein Synthesis in Rats

Parameter Control Clenbuterol-Treated Percentage Change Reference
Muscle Protein Accretion Baseline Increased Not specified
Muscle RNA Accretion Baseline Increased Not specified

| Rate of Protein Synthesis | No significant change | No significant change | 0% | |

Table 2: Anabolic Effects of Clenbuterol in Mice | Parameter | Control (24h) | Clenbuterol (24h) | Control (10d) | Clenbuterol (10d) | Reference | |---|---|---|---|---| | Blood Urea Nitrogen (BUN) | Higher | Lower (P < 0.01) | Baseline | Lower (not significant) | | | Body Weight Gain | Baseline | Not significant | Lower | Higher (P < 0.05) | |

Table 3: Effects of Clenbuterol on Protein Turnover in Sheep (Nitrogen-Free Diet)

Parameter Control Clenbuterol-Treated Percentage Change Reference
Basal Nitrogen Excretion (Day 2) Higher Lower -20%
Protein Degradation (Flux) Lower Higher +12%

| Protein Synthesis | Lower | Higher | Increased | |

Table 4: Clenbuterol's Impact on Protein Synthesis in Lambs (28 days)

Parameter Control Clenbuterol-Treated Percentage Change Reference
Semitendinosus Weight (g) 58.8 74.3 +26.4%
Brachialis Weight (g) 18.5 23.1 +24.9%
Fractional Protein Synthesis Rate (Brachialis, %/day) 6.1 9.4 +54.1%

| Total Protein Synthesized (Semitendinosus, g/day ) | 0.8 | 1.4 | +75% | |

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are outlines of key experimental protocols used in the cited studies on Clenbuterol.

Measurement of Muscle Protein Synthesis

Protocol based on Garlick et al. (1980) as cited in Reeds et al. (1986)

This method typically involves the administration of a labeled amino acid, followed by the measurement of its incorporation into tissue proteins over a defined period.

  • Animal Model: Young male rats (e.g., starting weight 53 g).

  • Treatment: Daily oral administration of Clenbuterol (e.g., 200 µg/kg body weight) or a vehicle control.

  • Isotope Infusion: A large dose of a radioactively labeled amino acid (e.g., [¹⁴C]tyrosine) is injected intravenously to flood the precursor pools.

  • Tissue Collection: At a specified time point after infusion (e.g., 10 minutes), animals are euthanized, and target muscles (e.g., gastrocnemius, soleus) are rapidly excised and frozen in liquid nitrogen.

  • Sample Processing:

    • Homogenize the muscle tissue in a suitable buffer.

    • Precipitate proteins using an acid (e.g., perchloric acid).

    • Hydrolyze the protein pellet to release constituent amino acids.

  • Analysis:

    • Measure the specific radioactivity of the labeled amino acid in both the tissue fluid (representing the precursor pool) and the protein hydrolysate.

    • Calculate the fractional rate of protein synthesis (ks) using the formula: ks (%/day) = (SB / SA) * (1440 / t) * 100, where SB is the specific radioactivity in protein, SA is the specific radioactivity of the precursor, and t is the time in minutes.

G Start Start Animal_Prep Prepare Animal Model (e.g., Rats) Start->Animal_Prep Treatment Administer Clenbuterol or Vehicle Control Animal_Prep->Treatment Isotope Inject Labeled Amino Acid Treatment->Isotope Incubation Incubation Period (e.g., 10 min) Isotope->Incubation Euthanasia Euthanize Animal Incubation->Euthanasia Tissue_Collection Excise and Freeze Target Muscles Euthanasia->Tissue_Collection Homogenization Homogenize Tissue Tissue_Collection->Homogenization Precipitation Precipitate Proteins Homogenization->Precipitation Hydrolysis Hydrolyze Protein Pellet Precipitation->Hydrolysis Analysis Measure Specific Radioactivity Hydrolysis->Analysis Calculation Calculate Fractional Synthesis Rate Analysis->Calculation End End Calculation->End

Caption: Workflow for measuring muscle protein synthesis.

Assessment of Protein Degradation via Ubiquitin-Proteasome Pathway

Protocol based on principles described in Ko-Wei et al. (2005)

This involves measuring the levels of key components of the ubiquitin-proteasome pathway in muscle tissue.

  • Animal Model and Treatment: As described above, with experimental conditions such as hindlimb unweighting to induce atrophy.

  • Tissue Collection: Collect and freeze muscle samples as previously described.

  • Protein Extraction: Homogenize muscle tissue in a lysis buffer containing protease inhibitors to preserve protein integrity.

  • Western Blotting:

    • Determine the total protein concentration of the lysates (e.g., using a BCA assay).

    • Separate proteins by size using SDS-PAGE.

    • Transfer the separated proteins to a membrane (e.g., PVDF).

    • Probe the membrane with primary antibodies specific for key ubiquitin-proteasome pathway proteins (e.g., ubiquitin, MuRF1, MAFbx/atrogin-1).

    • Incubate with a secondary antibody conjugated to a detectable marker (e.g., HRP).

    • Visualize and quantify the protein bands using an appropriate imaging system and software.

  • Data Analysis: Normalize the abundance of the target proteins to a loading control (e.g., GAPDH, β-actin) to compare levels between control and treated groups.

G Start Start Tissue_Prep Prepare Muscle Lysates from Control/Treated Animals Start->Tissue_Prep Quantification Quantify Total Protein Concentration Tissue_Prep->Quantification SDS_PAGE Separate Proteins by SDS-PAGE Quantification->SDS_PAGE Transfer Transfer Proteins to Membrane SDS_PAGE->Transfer Blocking Block Membrane Transfer->Blocking Primary_Ab Incubate with Primary Antibody (e.g., anti-Ubiquitin) Blocking->Primary_Ab Secondary_Ab Incubate with Secondary Antibody Primary_Ab->Secondary_Ab Detection Visualize Protein Bands Secondary_Ab->Detection Analysis Quantify and Normalize Band Intensity Detection->Analysis End End Analysis->End

Caption: Western blotting workflow for protein degradation markers.

References

Investigating the Cardiovascular Side Effects of β-Adrenoceptor Agonists: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the cardiovascular side effects associated with β-adrenoceptor agonists. It is designed to serve as a comprehensive resource, detailing the molecular mechanisms, physiological consequences, and methodologies for investigating these effects. The information is presented to facilitate a deeper understanding and to aid in the development of safer, more targeted therapeutics.

β-Adrenoceptor Subtypes and Their Signaling Pathways in the Cardiovascular System

β-adrenoceptors (β-ARs) are a class of G protein-coupled receptors that play a crucial role in the regulation of cardiovascular function. The three main subtypes, β1, β2, and β3, are differentially expressed in the heart and vasculature, and their activation triggers distinct signaling cascades, leading to a range of physiological and, in some cases, pathological responses.

β1-Adrenoceptor Signaling

Primarily located in the heart, β1-adrenoceptors make up approximately 70-80% of the β-ARs in cardiomyocytes.[1][2] Their stimulation is the principal mechanism by which the sympathetic nervous system increases cardiac output.

The canonical β1-AR signaling pathway involves the coupling to a stimulatory G protein (Gs), which activates adenylyl cyclase to increase intracellular cyclic AMP (cAMP).[1][3] Elevated cAMP levels then activate protein kinase A (PKA), which phosphorylates several key proteins involved in cardiac function, leading to increased heart rate (chronotropy), contractility (inotropy), and conduction velocity (dromotropy).[4] Key PKA targets include L-type calcium channels, phospholamban, and troponin I.

Prolonged or excessive stimulation of β1-ARs, however, can be cardiotoxic. This can lead to myocyte apoptosis and cardiac hypertrophy through PKA-dependent and PKA-independent pathways, the latter involving Ca²⁺/calmodulin-dependent protein kinase II (CaMKII).

Beta1_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Beta1_Agonist β1-Agonist Beta1_Receptor β1-Adrenoceptor Beta1_Agonist->Beta1_Receptor Binds Gs_Protein Gs Protein Beta1_Receptor->Gs_Protein Activates CaMKII CaMKII Beta1_Receptor->CaMKII Activates (PKA-independent) Adenylyl_Cyclase Adenylyl Cyclase Gs_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Produces PKA PKA cAMP->PKA Activates Pathological_Effects Hypertrophy Apoptosis PKA->Pathological_Effects Contributes to (chronic stimulation) PKA_Targets L-type Ca²⁺ Channels Phospholamban Troponin I PKA->PKA_Targets Phosphorylates CaMKII->Pathological_Effects Contributes to Physiological_Effects ↑ Heart Rate ↑ Contractility ↑ Conduction Velocity PKA_Targets->Physiological_Effects Leads to

Caption: β1-Adrenoceptor Signaling Pathway.

β2-Adrenoceptor Signaling

β2-adrenoceptors are also present in the heart, though at a lower density than β1-ARs, and are abundant in the smooth muscle of blood vessels and the bronchi. Their signaling is more complex, exhibiting dual coupling to both stimulatory (Gs) and inhibitory (Gi) G proteins.

The Gs-mediated pathway mirrors that of the β1-AR, leading to cAMP production and PKA activation. However, the concurrent activation of Gi proteins can inhibit adenylyl cyclase, thereby attenuating the overall increase in cAMP. This dual coupling is thought to compartmentalize β2-AR signaling, leading to more localized effects. The Gβγ subunits of the Gi protein can also activate downstream pathways, including the phosphatidylinositol 3-kinase (PI3K)-Akt pathway, which is generally considered to be cardioprotective.

Stimulation of β2-ARs in vascular smooth muscle leads to vasodilation, which can cause a reflex increase in heart rate. Chronic stimulation, however, can also contribute to adverse cardiac remodeling through pathways involving mitogen-activated protein kinases (MAPK), such as the extracellular signal-regulated kinase (ERK).

Beta2_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Beta2_Agonist β2-Agonist Beta2_Receptor β2-Adrenoceptor Beta2_Agonist->Beta2_Receptor Binds Gs_Protein Gs Protein Beta2_Receptor->Gs_Protein Activates Gi_Protein Gi Protein Beta2_Receptor->Gi_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gs_Protein->Adenylyl_Cyclase Activates Gi_Protein->Adenylyl_Cyclase Inhibits PI3K_Akt PI3K-Akt Pathway Gi_Protein->PI3K_Akt Activates (via Gβγ) MAPK_ERK MAPK/ERK Pathway Gi_Protein->MAPK_ERK Activates cAMP cAMP Adenylyl_Cyclase->cAMP Produces PKA PKA cAMP->PKA Activates Vasodilation Vasodilation PKA->Vasodilation Leads to Cardioprotection Cardioprotection (Anti-apoptotic) PI3K_Akt->Cardioprotection Promotes Cardiac_Remodeling Cardiac Remodeling (Hypertrophy) MAPK_ERK->Cardiac_Remodeling Contributes to

Caption: β2-Adrenoceptor Dual Signaling Pathways.

β3-Adrenoceptor Signaling

β3-adrenoceptors are expressed in the heart and vasculature, although their functional role is still under investigation. Unlike β1 and β2 receptors, β3-AR stimulation does not typically lead to a positive inotropic effect. Instead, it is thought to have a cardioprotective role by counteracting the effects of excessive catecholamine stimulation.

The primary signaling pathway for β3-ARs involves coupling to Gi proteins, leading to the activation of endothelial nitric oxide synthase (eNOS) and the production of nitric oxide (NO). NO then activates soluble guanylate cyclase, increasing cyclic guanosine monophosphate (cGMP) levels, which promotes vasodilation and has negative inotropic effects.

Beta3_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Beta3_Agonist β3-Agonist Beta3_Receptor β3-Adrenoceptor Beta3_Agonist->Beta3_Receptor Binds Gi_Protein Gi Protein Beta3_Receptor->Gi_Protein Activates eNOS eNOS Gi_Protein->eNOS Activates NO Nitric Oxide (NO) eNOS->NO Produces sGC Soluble Guanylate Cyclase NO->sGC Activates cGMP cGMP sGC->cGMP Produces Cardiovascular_Effects Vasodilation Negative Inotropy Cardioprotection cGMP->Cardiovascular_Effects Leads to

Caption: β3-Adrenoceptor Signaling via Nitric Oxide.

Quantitative Cardiovascular Effects of Selected β-Adrenoceptor Agonists

The following tables summarize the quantitative cardiovascular effects of several clinically relevant β-adrenoceptor agonists, compiled from preclinical and clinical studies.

Table 1: Dobutamine (β1-agonist)

ParameterDoseEffectReference
Heart Rate2.5-10 mcg/kg/minNo significant change to moderate increase
>10 mcg/kg/minSignificant increase (~30 bpm in 10% of patients)
Systolic Blood Pressure2.5-10 mcg/kg/minNo significant change to slight increase (~10-20 mmHg)
>10 mcg/kg/minPotential for significant increase (>50 mmHg in 7.5% of patients)
Cardiac Output2.5-10 mcg/kg/minDose-dependent increase
Stroke Volume2.5-5.0 mcg/kg/minIncrease
Systemic Vascular Resistance2.5-10 mcg/kg/minDecrease

Table 2: Isoproterenol (Non-selective β-agonist)

ParameterDoseEffectReference
Heart Rate5-15 ng/kg/min (infusion)Dose-dependent increase
Systolic Blood Pressure5-15 ng/kg/min (infusion)Dose-dependent increase
Diastolic Blood Pressure5-15 ng/kg/min (infusion)Decrease
Mean Arterial Pressure0.002 mg/kgDecrease
Cardiac Output0.002 mg/kgIncrease
Peripheral Vascular Resistance5-15 ng/kg/min (infusion)Decrease

Table 3: Salbutamol (β2-agonist)

ParameterDoseEffectReference
Heart RateInhaledIncrease (~9-13 bpm)
Cardiac OutputInhaledIncrease
Total Peripheral ResistanceInhaledDecrease
Palpitations/Tachycardia IncidenceVarious16% (pooled incidence)
Intravenous47%

Table 4: Mirabegron (β3-agonist)

ParameterDoseEffectReference
Heart Rate50 mg/daySmall increase (~1.2 bpm)
Systolic Blood Pressure50 mg/dayNo clinically meaningful change
Diastolic Blood Pressure50 mg/dayNo clinically meaningful change to slight decrease
Cardiovascular Adverse Events25-50 mg/dayNo increased risk compared to placebo or antimuscarinics
Hypertension25-50 mg/dayReported in ~9-10% of patients

Experimental Protocols for Assessing Cardiovascular Side Effects

A variety of in vitro, ex vivo, and in vivo experimental models are employed to investigate the cardiovascular effects of β-adrenoceptor agonists. The following sections detail the methodologies of key experiments.

Ex Vivo: Langendorff Isolated Heart Perfusion

The Langendorff preparation allows for the study of cardiac function in an isolated heart, free from systemic influences.

Methodology:

  • Heart Isolation: The heart is rapidly excised from an anesthetized animal (commonly rat, rabbit, or guinea pig) and immediately placed in ice-cold cardioplegic solution.

  • Cannulation: The aorta is cannulated, and the heart is mounted on the Langendorff apparatus.

  • Retrograde Perfusion: A physiological salt solution (e.g., Krebs-Henseleit buffer), oxygenated (95% O2, 5% CO2) and warmed (37°C), is perfused retrogradely through the aorta. This closes the aortic valve and forces the perfusate into the coronary arteries, thus maintaining the viability of the heart.

  • Functional Assessment: A fluid-filled balloon is inserted into the left ventricle to measure isovolumetric contractile function. Parameters such as left ventricular developed pressure (LVDP), heart rate, and coronary flow are continuously recorded.

  • Drug Administration: The β-agonist is infused into the perfusion line at varying concentrations to determine its effects on cardiac function.

Langendorff_Workflow cluster_protocol Langendorff Protocol Animal_Anesthesia 1. Animal Anesthesia Heart_Excision 2. Heart Excision & Cardioplegia Animal_Anesthesia->Heart_Excision Aortic_Cannulation 3. Aortic Cannulation Heart_Excision->Aortic_Cannulation Retrograde_Perfusion 4. Retrograde Perfusion with Krebs-Henseleit Buffer Aortic_Cannulation->Retrograde_Perfusion LV_Balloon_Insertion 5. LV Balloon Insertion Retrograde_Perfusion->LV_Balloon_Insertion Baseline_Recording 6. Baseline Functional Recording (LVDP, HR, Coronary Flow) LV_Balloon_Insertion->Baseline_Recording Drug_Infusion 7. β-Agonist Infusion Baseline_Recording->Drug_Infusion Data_Analysis 8. Data Analysis Drug_Infusion->Data_Analysis

Caption: Langendorff Isolated Heart Experimental Workflow.

In Vitro: Patch-Clamp Electrophysiology

The patch-clamp technique is used to study the effects of β-agonists on the function of specific ion channels in isolated cardiomyocytes.

Methodology:

  • Cell Isolation: Cardiomyocytes are enzymatically isolated from cardiac tissue.

  • Pipette Preparation: A glass micropipette with a very small tip opening is filled with an intracellular-like solution.

  • Gigaohm Seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance (gigaohm) seal.

  • Whole-Cell Configuration: A brief pulse of suction is applied to rupture the membrane patch under the pipette tip, allowing for electrical access to the entire cell.

  • Voltage Clamp: The membrane potential is clamped at a holding potential (e.g., -80 mV). A series of voltage steps are applied to elicit specific ion currents (e.g., L-type Ca²⁺ current).

  • Drug Application: The β-agonist is applied to the cell via the extracellular bath solution, and changes in the ion current are recorded and analyzed.

Patch_Clamp_Workflow cluster_protocol Patch-Clamp Protocol Cell_Isolation 1. Cardiomyocyte Isolation Pipette_Preparation 2. Pipette Filling with Intracellular Solution Cell_Isolation->Pipette_Preparation Seal_Formation 3. Gigaohm Seal Formation Pipette_Preparation->Seal_Formation Whole_Cell_Access 4. Whole-Cell Configuration Seal_Formation->Whole_Cell_Access Voltage_Clamp 5. Voltage Clamp & Application of Voltage Protocol Whole_Cell_Access->Voltage_Clamp Baseline_Current_Recording 6. Baseline Ion Current Recording Voltage_Clamp->Baseline_Current_Recording Drug_Application 7. β-Agonist Application Baseline_Current_Recording->Drug_Application Data_Analysis 8. Analysis of Current Changes Drug_Application->Data_Analysis

Caption: Patch-Clamp Experimental Workflow.

In Vivo: Hemodynamic Monitoring in Animal Models

In vivo studies in animal models (e.g., rats, mice) are essential for understanding the systemic cardiovascular effects of β-agonists. Pressure-volume (PV) loop analysis is a powerful technique for detailed hemodynamic assessment.

Methodology:

  • Animal Preparation: The animal is anesthetized, and catheters are surgically placed in a carotid artery (for blood pressure) and a jugular vein (for drug infusion).

  • PV Catheter Insertion: A specialized pressure-volume catheter is inserted into the left ventricle via the right carotid artery to simultaneously measure intraventricular pressure and volume.

  • Stabilization and Baseline Recording: The animal is allowed to stabilize, and baseline hemodynamic parameters are recorded, including heart rate, blood pressure, cardiac output, and PV loop-derived indices of contractility (e.g., +dP/dtmax) and relaxation (e.g., -dP/dtmin).

  • Drug Administration: The β-agonist is administered, typically as a continuous intravenous infusion at escalating doses.

  • Data Acquisition and Analysis: Hemodynamic data is continuously recorded and analyzed to determine the dose-response effects of the β-agonist.

InVivo_Hemodynamics_Workflow cluster_protocol In Vivo Hemodynamics Protocol Animal_Anesthesia 1. Animal Anesthesia & Catheterization PV_Catheter_Placement 2. LV Pressure-Volume Catheter Insertion Animal_Anesthesia->PV_Catheter_Placement Stabilization 3. Stabilization Period PV_Catheter_Placement->Stabilization Baseline_Recording 4. Baseline Hemodynamic Recording Stabilization->Baseline_Recording Drug_Infusion 5. β-Agonist Infusion Baseline_Recording->Drug_Infusion Continuous_Monitoring 6. Continuous Data Acquisition Drug_Infusion->Continuous_Monitoring Data_Analysis 7. Dose-Response Analysis Continuous_Monitoring->Data_Analysis

Caption: In Vivo Hemodynamic Monitoring Workflow.

Conclusion

The cardiovascular side effects of β-adrenoceptor agonists are a direct consequence of their mechanism of action and the distribution of β-AR subtypes in the cardiovascular system. While β1- and β2-agonists are crucial for their positive inotropic and chronotropic effects in conditions like heart failure and cardiogenic shock, and for their bronchodilatory effects in respiratory diseases, their use is associated with risks of tachycardia, arrhythmias, and potentially detrimental cardiac remodeling with chronic use. β3-agonists represent a newer class of drugs with a more favorable cardiovascular safety profile, primarily due to their unique signaling pathway that promotes vasodilation and may offer cardioprotection. A thorough understanding of the distinct signaling pathways and a rigorous preclinical and clinical assessment using the methodologies outlined in this guide are essential for the development of safer and more effective β-adrenoceptor-targeted therapies.

References

Clencyclohexerol: A Technical Guide for Forensic and Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Clencyclohexerol is a synthetic compound classified as a β-agonist and is an analog of the more well-known substance, clenbuterol.[1][2] Primarily intended for forensic and research purposes, this compound is utilized as a growth promoter in animals.[3] As with other β-adrenoceptor agonists, it is believed to modulate protein synthesis and degradation, suggesting a potential therapeutic application in muscle wasting disorders.[1][2] However, this class of compounds is also subject to abuse in both food-producing animals and humans to illicitly enhance muscle mass. It is critical to note that the physiological, cardiovascular, and toxicological properties of this compound have not been formally evaluated. This document aims to provide a comprehensive technical overview of the available information on this compound, focusing on its chemical properties, analytical detection, and the general context of its parent compound, clenbuterol, to inform forensic and research applications. A deuterated version, this compound-d10, is available as an isotopic marker for use in analytical studies.

Chemical and Physical Properties

A clear understanding of the chemical and physical properties of this compound is fundamental for its accurate detection and analysis. The available data is summarized in the table below.

PropertyValueReference
Formal Name 4-amino-3,5-dichloro-α-[[(4-hydroxycyclohexyl)amino]methyl]-benzenemethanol
CAS Number 157877-79-7
Molecular Formula C₁₄H₂₀Cl₂N₂O₂
Molecular Weight 319.2 g/mol
Purity ≥90%
Formulation A crystalline solid
Solubility DMF: 20 mg/ml, DMSO: 20 mg/ml, Ethanol: 30 mg/ml, PBS (pH 7.2): 2 mg/ml
UV Absorption λmax: 211, 248 nm
SMILES OC1CCC(NCC(O)C2=CC(Cl)=C(N)C(Cl)=C2)CC1
InChI InChI=1S/C14H20Cl2N2O2/c15-11-5-8(6-12(16)14(11)17)13(20)7-18-9-1-3-10(19)4-2-9/h5-6,9-10,13,18-20H,1-4,7,17H2
InChI Key DKFLKXDTRUWFDL-UHFFFAOYSA-N

Analytical Methodologies for Detection

The detection of this compound, particularly in forensic contexts such as anti-doping and food safety, necessitates sensitive and specific analytical methods. While detailed protocols specifically for this compound are not widely published, methodologies for the analysis of related β-agonists, including clenbuterol, are well-established and can be adapted.

Gas Chromatography-Mass Spectrometry (GC-MS)

A robust and sensitive methodology utilizing GC-MS has been described for the identification and quantification of seven β-agonist residues, including this compound, in liver and meat samples. While the full experimental details are not publicly available, the general workflow for such an analysis is outlined below.

GCMS_Workflow sample Sample Preparation (e.g., Liver, Meat) extraction Extraction sample->extraction Homogenization cleanup Solid-Phase Extraction (SPE) Clean-up extraction->cleanup Purification derivatization Derivatization cleanup->derivatization Increase Volatility gcms GC-MS Analysis derivatization->gcms Injection data Data Analysis gcms->data Quantification & Identification

Figure 1: General workflow for the analysis of this compound by GC-MS.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific technique for the detection of trace levels of drugs and their metabolites. For clenbuterol, methods have been developed for its quantification in meat and liver products at the ng/kg level. These methods typically involve an acid extraction followed by two solid-phase clean-up steps with C18 and strong cation-exchange (SCX) resins. The use of a stable isotopically labeled internal standard, such as this compound-d10, is crucial for accurate quantification.

Presumed Signaling Pathway and Mechanism of Action

As a β-agonist, this compound is presumed to exert its effects through the activation of β-adrenoceptors, which are G-protein coupled receptors. The general signaling cascade initiated by β-agonist binding is depicted below. This pathway leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn activates protein kinase A (PKA). PKA then phosphorylates various downstream targets, leading to the physiological effects associated with these compounds, such as muscle protein synthesis and lipolysis.

Beta_Agonist_Pathway cluster_membrane Cell Membrane receptor β-Adrenoceptor g_protein G-Protein (Gs) receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates cAMP cAMP ac->cAMP Converts This compound This compound This compound->receptor Binds to ATP ATP ATP->ac PKA Protein Kinase A (PKA) cAMP->PKA Activates downstream Downstream Targets PKA->downstream Phosphorylates response Physiological Response (e.g., Anabolism, Lipolysis) downstream->response

Figure 2: Presumed signaling pathway of this compound via β-adrenoceptor activation.

Pharmacokinetics and Metabolism: An Extrapolation from Clenbuterol

Specific pharmacokinetic and metabolism studies on this compound are not available in the public domain. However, insights can be drawn from the extensive research on its parent compound, clenbuterol.

β-agonists are generally well-absorbed orally but can have low systemic availability due to significant first-pass metabolism, primarily through sulphation. Elimination of the parent drug is mainly through the renal route. The elimination half-life of most β-agonists is relatively short.

The metabolic fate of clenbuterol has been studied in rats, with urine being the major route of excretion. A significant metabolic pathway involves N-oxidation of the primary amine function, leading to the formation of clenbuterol hydroxylamine and 4-nitroclenbuterol. It is plausible that this compound undergoes a similar metabolic transformation.

Clencyclohexerol_Metabolism This compound This compound PhaseI Phase I Metabolism (e.g., N-oxidation) This compound->PhaseI Metabolites Metabolites (e.g., Hydroxylamine, Nitro compounds) PhaseI->Metabolites PhaseII Phase II Metabolism (e.g., Glucuronidation, Sulfation) Metabolites->PhaseII Conjugates Conjugated Metabolites PhaseII->Conjugates Excretion Renal Excretion Conjugates->Excretion

Figure 3: Hypothetical metabolic pathway of this compound.

Forensic and Research Implications

The primary application of this compound is in the realms of forensic analysis and scientific research. Its status as a clenbuterol analog makes it a target in anti-doping screens and in the monitoring of illegal growth promoters in livestock. The development of robust analytical methods is paramount for its effective detection. For researchers, this compound and its deuterated analog provide tools to study the mechanisms of β-agonists, their potential therapeutic effects, and their metabolic fate.

Conclusion and Future Directions

This compound is a clenbuterol analog with clear applications in forensic science and research. While its basic chemical properties are documented, a significant gap exists in the understanding of its pharmacology, toxicology, and pharmacokinetics. This lack of data underscores the need for further investigation to fully characterize this compound. Future research should focus on:

  • Comprehensive Pharmacological Profiling: In-depth studies to determine its binding affinity and functional activity at different β-adrenoceptor subtypes.

  • Toxicological Evaluation: Rigorous assessment of its potential adverse effects, including cardiovascular toxicity.

  • Pharmacokinetic and Metabolism Studies: Detailed analysis of its absorption, distribution, metabolism, and excretion in various animal models.

  • Development of Validated Analytical Protocols: Publication of detailed and validated methods for its quantification in various biological matrices.

Such studies will be invaluable for the scientific and forensic communities, enabling a more complete understanding of this compound and its implications.

References

The effects of β-agonists on skeletal muscle gene expression.

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Effects of β-Agonists on Skeletal Muscle Gene Expression

For Researchers, Scientists, and Drug Development Professionals

Abstract

β-adrenergic receptor agonists (β-agonists) are a class of compounds known to induce significant physiological changes in skeletal muscle, including hypertrophy and a shift in fiber-type composition.[1][2] These effects are underpinned by complex alterations in gene expression programs. This technical guide provides a detailed overview of the core signaling pathways activated by β-agonists, a summary of observed changes in gene expression, and detailed experimental protocols for studying these effects. The information is intended to serve as a comprehensive resource for researchers and professionals involved in muscle biology and the development of therapeutics for muscle wasting disorders.[3]

Core Signaling Pathway: β-Adrenergic Receptor Activation

The primary mechanism of action for β-agonists in skeletal muscle is the activation of β2-adrenergic receptors (β2-AR), which are G-protein coupled receptors.[4] Ligand binding initiates a signaling cascade that is central to the observed changes in gene expression and cellular phenotype.

The canonical pathway proceeds as follows:

  • A β-agonist (e.g., Formoterol, Clenbuterol) binds to the β2-AR on the muscle cell surface.

  • This binding event activates the associated stimulatory G-protein (Gs).

  • The alpha subunit of the Gs protein activates adenylyl cyclase (AC).

  • Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).[5]

  • Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA).

  • PKA then phosphorylates various downstream targets, most notably the cAMP Response Element-Binding Protein (CREB).

  • Phosphorylated CREB (pCREB) translocates to the nucleus, where it binds to cAMP Response Elements (CRE) in the promoter regions of target genes, thereby modulating their transcription.

This signaling cascade is the primary driver of the genomic response to β-agonist stimulation in skeletal muscle.

Beta_Agonist_Signaling Canonical β-Agonist Signaling Pathway in Skeletal Muscle cluster_membrane Sarcolemma cluster_cytosol Cytosol cluster_nucleus Nucleus Agonist β-Agonist Receptor β2-Adrenergic Receptor Agonist->Receptor Binds Gs Gs Protein Receptor->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts AC PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB pCREB CRE CRE pCREB->CRE Binds TargetGenes Target Gene Expression CRE->TargetGenes Modulates Experimental_Workflow General Workflow for Gene Expression Analysis cluster_animal_model In Vivo / In Vitro Model cluster_treatment Treatment Phase cluster_processing Sample Processing & Analysis Model Animal Model (e.g., C57BL/6 Mouse) or Cell Culture (e.g., C2C12 Myotubes) Treatment β-Agonist Administration (e.g., Formoterol IP Injection) Model->Treatment Control Vehicle Control (e.g., Saline Injection) Model->Control Collection Skeletal Muscle Tissue Collection Treatment->Collection Control->Collection RNA_Extraction Total RNA Extraction Collection->RNA_Extraction QC RNA Quality Control (e.g., Agilent Bioanalyzer) RNA_Extraction->QC Analysis Gene Expression Analysis (RNA-Seq or qRT-PCR) QC->Analysis Data Bioinformatic & Statistical Analysis (Differential Gene Expression) Analysis->Data

References

Methodological & Application

Application Notes and Protocols: Synthesis and Use of Clencyclohexerol for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clencyclohexerol, a close structural analog of the potent β2-adrenergic agonist clenbuterol, serves as a critical analytical reference standard in forensic analysis and doping control.[1][2] Its synthesis and characterization are of significant interest for ensuring the accuracy and reliability of analytical methodologies designed to detect clenbuterol and related compounds. This document provides detailed protocols for a plausible synthesis of this compound, its proposed mechanism of action based on its structural similarity to clenbuterol, and its primary application as a reference material in research and forensic settings.

Introduction

This compound (Formal Name: 4-amino-3,5-dichloro-α-[[(4-hydroxycyclohexyl)amino]methyl]-benzenemethanol) is a synthetic compound structurally related to clenbuterol.[1] While the physiological, cardiovascular, and toxicological properties of this compound have not been extensively evaluated, its importance lies in its utility as a reference standard for the identification and quantification of clenbuterol and its analogs in various biological and forensic samples.[1] Clenbuterol is a well-documented β2-adrenergic agonist known for its bronchodilatory effects and its illicit use as a performance-enhancing drug in sports and as a growth promoter in livestock.[3] The availability of pure, well-characterized this compound is therefore essential for the development and validation of sensitive analytical methods required for regulatory and research purposes.

Physicochemical Properties and Data

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its proper handling, storage, and use in experimental settings.

PropertyValueReference
Formal Name 4-amino-3,5-dichloro-α-[[(4-hydroxycyclohexyl)amino]methyl]-benzenemethanol
CAS Number 157877-79-7
Molecular Formula C₁₄H₂₀Cl₂N₂O₂
Molecular Weight 319.2 g/mol
Purity ≥90% (typical for reference standards)
Solubility DMF: 20 mg/ml; DMSO: 20 mg/ml; Ethanol: 30 mg/ml; PBS (pH 7.2): 2 mg/ml
UV Absorbance Maxima 211, 248 nm

Proposed Synthesis of this compound

Workflow for the Proposed Synthesis of this compound

G A Step 1: Dichlorination of 4-aminoacetophenone B Step 2: Bromination of 4-amino-3,5-dichloroacetophenone A->B C Step 3: Amination with 4-aminocyclohexanol B->C D Step 4: Reduction of the ketone C->D E Step 5: Purification and Characterization D->E

Caption: Proposed multi-step synthesis of this compound.

Experimental Protocol: Proposed Synthesis

Step 1: Synthesis of 4-amino-3,5-dichloroacetophenone

This initial step involves the dichlorination of 4-aminoacetophenone.

  • Materials: 4-aminoacetophenone, glacial acetic acid, chlorine gas.

  • Procedure:

    • Dissolve 4-aminoacetophenone (1 equivalent) in glacial acetic acid in a three-necked flask equipped with a stirrer and a gas inlet tube.

    • Cool the solution to 15°C.

    • Prepare a solution of chlorine gas (2 equivalents) in glacial acetic acid.

    • Rapidly add the chlorine solution to the 4-aminoacetophenone solution with vigorous stirring while maintaining the temperature.

    • Quench the reaction by pouring the mixture into ice water to precipitate the product.

    • Filter the precipitate and recrystallize from ethanol to yield 4-amino-3,5-dichloroacetophenone.

Step 2: Synthesis of 4-amino-3,5-dichloro-α-bromoacetophenone

The dichlorinated intermediate is then brominated at the α-position.

  • Materials: 4-amino-3,5-dichloroacetophenone, bromine, appropriate solvent (e.g., chloroform, acetic acid).

  • Procedure:

    • Dissolve 4-amino-3,5-dichloroacetophenone (1 equivalent) in a suitable solvent.

    • Slowly add a solution of bromine (1 equivalent) in the same solvent to the reaction mixture at room temperature.

    • Stir the reaction mixture until completion (monitored by TLC).

    • Remove the solvent under reduced pressure.

    • Purify the crude product by recrystallization to obtain 4-amino-3,5-dichloro-α-bromoacetophenone.

Step 3: Synthesis of 4-amino-3,5-dichloro-α-[(4-hydroxycyclohexyl)amino]acetophenone

The bromo-intermediate is reacted with 4-aminocyclohexanol.

  • Materials: 4-amino-3,5-dichloro-α-bromoacetophenone, 4-aminocyclohexanol, a suitable base (e.g., triethylamine), and solvent (e.g., tetrahydrofuran).

  • Procedure:

    • Dissolve 4-amino-3,5-dichloro-α-bromoacetophenone (1 equivalent) and 4-aminocyclohexanol (1.1 equivalents) in the chosen solvent.

    • Add the base (1.2 equivalents) to the reaction mixture.

    • Stir the reaction at room temperature or gentle heating until completion.

    • Filter the reaction mixture to remove any precipitated salts.

    • Evaporate the solvent and purify the residue by column chromatography.

Step 4: Reduction to this compound

The final step is the reduction of the ketone to a secondary alcohol.

  • Materials: 4-amino-3,5-dichloro-α-[(4-hydroxycyclohexyl)amino]acetophenone, sodium borohydride, methanol.

  • Procedure:

    • Dissolve the product from Step 3 (1 equivalent) in methanol.

    • Cool the solution in an ice bath.

    • Slowly add sodium borohydride (1.5 equivalents) in portions.

    • Stir the reaction mixture at 0°C and then allow it to warm to room temperature.

    • Quench the reaction by adding water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield crude this compound.

Step 5: Purification and Characterization

The final product should be purified and its identity confirmed.

  • Purification: Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

  • Characterization:

    • Melting Point: Determine the melting point of the purified solid.

    • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

    • Mass Spectrometry (MS): To confirm the molecular weight.

    • High-Performance Liquid Chromatography (HPLC): To determine the purity.

Research Applications

The primary application of this compound is as an analytical reference standard.

Forensic and Doping Control Analysis

This compound is used as a reference material in chromatographic and mass spectrometric methods to identify and quantify clenbuterol and its analogs in biological samples such as urine and blood. Its use ensures the accuracy and legal defensibility of analytical results in anti-doping tests and forensic investigations.

Experimental Workflow for this compound as a Reference Standard

G A Sample Preparation (e.g., Urine) C Extraction (e.g., SPE or LLE) A->C B Spiking with this compound Standard B->C D LC-MS/MS Analysis C->D E Quantification and Confirmation D->E G This compound This compound Beta2AR β2-Adrenergic Receptor This compound->Beta2AR G_Protein G Protein Beta2AR->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Downstream Downstream Effects (e.g., Muscle Protein Synthesis, Lipolysis) PKA->Downstream phosphorylates

References

Application Notes and Protocols for the Identification and Quantification of β-Agonist Residues by GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-adrenergic agonists are a class of synthetic compounds widely used in human and veterinary medicine for their bronchodilatory and tocolytic effects. However, at higher doses, certain β-agonists exhibit anabolic properties, leading to their illicit use as growth promoters in livestock to increase muscle mass and reduce fat. The residues of these compounds in animal-derived food products can pose significant health risks to consumers, including tachycardia, muscle tremors, and nervousness. Consequently, regulatory agencies worldwide have banned or strictly regulated their use in food-producing animals.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for the unambiguous identification and sensitive quantification of β-agonist residues in various biological matrices. This document provides detailed application notes and experimental protocols for the analysis of common β-agonists such as clenbuterol, salbutamol, and ractopamine using GC-MS.

Principle of GC-MS for β-Agonist Analysis

The analysis of β-agonists by GC-MS involves a multi-step process. Due to their polar nature and low volatility, β-agonists require a chemical modification step known as derivatization to make them suitable for gas chromatography. The general workflow includes:

  • Sample Preparation: Extraction of the target analytes from the complex biological matrix (e.g., meat, liver, urine) and subsequent clean-up to remove interfering substances.

  • Derivatization: Chemical conversion of the polar functional groups (hydroxyl and amine groups) of the β-agonists into less polar and more volatile derivatives.

  • GC Separation: Injection of the derivatized extract into a gas chromatograph, where the different β-agonist derivatives are separated based on their boiling points and interaction with the stationary phase of the GC column.

  • MS Detection and Quantification: As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized, fragmented, and detected. The mass spectrometer provides structural information for identification and allows for highly sensitive quantification.

Experimental Protocols

Sample Preparation

The choice of sample preparation technique depends on the matrix. Common methods include liquid-liquid extraction (LLE) and solid-phase extraction (SPE).[1][2]

a) Solid-Phase Extraction (SPE) for Meat, Liver, and Kidney Tissues [1][3]

This protocol is suitable for the extraction of β-agonists from various animal tissues.

Materials:

  • Homogenized tissue sample (e.g., meat, liver, kidney)

  • Perchloric acid (0.1 M)

  • Sodium hydroxide (for pH adjustment)

  • Ammonium acetate buffer (pH 5.2)

  • β-Glucuronidase/arylsulfatase enzyme solution

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18 or mixed-mode cation exchange)

  • Methanol

  • Ammonia solution

  • Ethyl acetate-isopropanol mixture (9:1, v/v)[4]

Procedure:

  • Weigh 5 g of the homogenized tissue sample into a centrifuge tube.

  • Add 10 mL of 0.1 M perchloric acid and vortex for 2 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and adjust the pH to 5.2 with sodium hydroxide.

  • Add 50 µL of β-glucuronidase/arylsulfatase solution, vortex, and incubate at 37°C for at least 4 hours (or overnight) to hydrolyze conjugated β-agonists.

  • Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Load the hydrolyzed sample extract onto the SPE cartridge.

  • Wash the cartridge with 5 mL of deionized water followed by 5 mL of 20% methanol in water to remove interferences.

  • Dry the cartridge under vacuum for 5 minutes.

  • Elute the β-agonists with 5 mL of a freshly prepared mixture of ethyl acetate-isopropanol (9:1, v/v) containing 2% ammonia.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 50°C.

  • The dried residue is now ready for derivatization.

b) Liquid-Liquid Extraction (LLE) for Urine Samples

This protocol is effective for the extraction of β-agonists from urine.

Materials:

  • Urine sample

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Ethyl acetate

  • Sodium sulfate (anhydrous)

Procedure:

  • Take 5 mL of the urine sample and adjust the pH to 9-10 with NaOH.

  • Add 5 mL of ethyl acetate and vortex for 5 minutes.

  • Centrifuge at 3000 rpm for 5 minutes.

  • Transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Repeat the extraction step with another 5 mL of ethyl acetate.

  • Combine the organic extracts and dry them by passing through a funnel containing anhydrous sodium sulfate.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 50°C.

  • The residue is ready for the derivatization step.

Derivatization

Derivatization is a critical step to increase the volatility and thermal stability of β-agonists for GC analysis. Trimethylsilylation is a widely used and effective method.

a) Trimethylsilylation

This procedure converts active hydrogens in hydroxyl and amine groups into trimethylsilyl (TMS) ethers and amines.

Materials:

  • Dried sample extract from the previous step.

  • Derivatizing reagent: A mixture of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

  • Ethyl acetate or pyridine (as solvent)

Procedure:

  • Reconstitute the dried extract with 50 µL of the derivatizing reagent (e.g., BSTFA + 1% TMCS) and 50 µL of ethyl acetate.

  • Vortex the mixture for 30 seconds.

  • Heat the vial at 60-80°C for 30-60 minutes to ensure complete derivatization.

  • Cool the vial to room temperature.

  • The sample is now ready for injection into the GC-MS.

b) Methylboronation

This is an alternative derivatization technique, particularly useful for confirmatory analysis. It forms cyclic methylboronate derivatives.

Materials:

  • Dried sample extract.

  • Methylboronic acid solution in pyridine.

Procedure:

  • Add 100 µL of methylboronic acid solution to the dried extract.

  • Heat at 80°C for 20 minutes.

  • Cool and inject into the GC-MS.

GC-MS Parameters

The following are typical GC-MS parameters for the analysis of derivatized β-agonists. These may need to be optimized based on the specific instrument and analytes.

  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

  • Injector Temperature: 280°C

  • Injection Mode: Splitless (1 µL injection volume)

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute

    • Ramp 1: 20°C/min to 200°C, hold for 2 minutes

    • Ramp 2: 10°C/min to 280°C, hold for 5 minutes

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) for high sensitivity and selectivity. Characteristic ions for each derivatized β-agonist should be selected for quantification and qualification.

Quantitative Data Summary

The following tables summarize the quantitative performance data for the GC-MS analysis of common β-agonists from various studies.

Table 1: Limits of Detection (LOD) and Quantification (LOQ) for β-Agonists in Various Matrices.

β-AgonistMatrixLOD (µg/kg or ng/mL)LOQ (µg/kg or ng/mL)Reference
ClenbuterolMeat, Liver, Kidney0.04 - 0.09 µg/kg0.20 - 0.30 µg/kg
SalbutamolMeat, Liver, Kidney0.04 - 0.09 µg/kg0.20 - 0.30 µg/kg
RactopamineMeat, Liver, Kidney0.04 - 0.09 µg/kg0.20 - 0.30 µg/kg
OrciprenalineMeat, Liver, Kidney0.04 - 0.09 µg/kg0.20 - 0.30 µg/kg
Various β-agonistsUrine0.5 - 5 ng/mLNot Reported
ClenbuterolFeed~2 µg/kgNot Reported
RactopamineFeed~4 µg/kgNot Reported
Various β-agonistsMeat0.7 - 2.0 ng/g2.4 - 5.0 ng/g

Table 2: Recovery Rates for β-Agonists in Spiked Samples.

β-AgonistMatrixSpiking Level (µg/kg)Recovery (%)Reference
ClenbuterolMeat, Liver, Kidney0.1, 1, 1052.0 - 102.0
SalbutamolMeat, Liver, Kidney0.1, 1, 1052.0 - 102.0
RactopamineMeat, Liver, Kidney0.1, 1, 1052.0 - 102.0
OrciprenalineMeat, Liver, Kidney0.1, 1, 1052.0 - 102.0
Various β-agonistsUrineNot Specified68.1 - 103.7
ClenbuterolFeed10, 100, 500064.6 - 84.2
RactopamineFeed10, 100, 500064.6 - 84.2
Various β-agonistsMeatNot Specified79.5 - 97.8

Visualizations

The following diagrams illustrate the experimental workflow for the GC-MS analysis of β-agonists.

Experimental_Workflow cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Tissue/Urine Sample Homogenization Homogenization (Tissue) Sample->Homogenization Extraction Extraction (LLE/SPE) Homogenization->Extraction Cleanup Clean-up Extraction->Cleanup Evaporation Evaporation to Dryness Cleanup->Evaporation Derivatization Add Derivatizing Agent (e.g., BSTFA/MSTFA) Evaporation->Derivatization Heating Heating (60-80°C) Derivatization->Heating Injection GC Injection Heating->Injection Separation Chromatographic Separation Injection->Separation Detection MS Detection (SIM Mode) Separation->Detection Identification Identification (Retention Time & Mass Spectra) Detection->Identification Quantification Quantification (Peak Area) Identification->Quantification Report Final Report Quantification->Report

Caption: General workflow for GC-MS analysis of β-agonists.

Conclusion

The GC-MS methods detailed in this document provide a robust and reliable approach for the identification and quantification of β-agonist residues in various biological matrices. The combination of effective sample preparation, chemical derivatization, and sensitive mass spectrometric detection allows for the monitoring of these controlled substances at low levels, ensuring food safety and compliance with regulatory standards. Proper method validation, including the determination of LOD, LOQ, and recovery rates, is crucial for obtaining accurate and defensible results.

References

Application of LC-MS/MS for the Sensitive Detection of Clenbuterol and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clenbuterol is a potent β2-adrenergic agonist known for its therapeutic use as a bronchodilator in treating respiratory disorders like asthma.[1][2][3] However, it is also illicitly used as a growth-promoting agent in livestock and as a performance-enhancing drug in athletes due to its anabolic and lipolytic effects.[2][4] This has led to stringent regulations and the need for highly sensitive and specific analytical methods for its detection in various biological matrices. This document provides a comprehensive overview and detailed protocols for the application of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the detection and quantification of clenbuterol and its analogs. LC-MS/MS has become the preferred technique for this analysis due to its high sensitivity, specificity, and the elimination of time-consuming derivatization steps often required in Gas Chromatography-Mass Spectrometry (GC-MS).

Principle

The analytical method is based on the extraction of clenbuterol and its analogs from a biological matrix, followed by separation using liquid chromatography and subsequent detection and quantification by tandem mass spectrometry. The high specificity of LC-MS/MS is achieved through Multiple Reaction Monitoring (MRM), where a specific precursor ion of the target analyte is selected and fragmented, and a resulting specific product ion is monitored. The use of a stable isotopically labeled internal standard, such as clenbuterol-d9, is crucial for accurate quantification by compensating for matrix effects and variations in extraction recovery and instrument response.

Experimental Protocols

Sample Preparation

The choice of sample preparation protocol is critical and depends on the matrix being analyzed. The goal is to efficiently extract the analytes of interest while minimizing interferences.

1. Urine Sample Preparation

  • Screening Protocol:

    • To 2 mL of urine in a glass tube, add 1 mL of 0.8 M phosphate buffer (pH 7.0).

    • Add 50 µL of β-Glucuronidase from E. coli and 20 µL of a suitable internal standard solution (e.g., 17α-methyltestosterone).

    • Incubate the mixture at 55°C for 1 hour to deconjugate potential metabolites.

    • Proceed with solid-phase extraction (SPE).

  • Confirmatory Protocol (for enhanced sensitivity):

    • To 2 mL of urine, add 400 µL of 1 M hydrochloric acid and 2 µL of clenbuterol-d9 internal standard solution.

    • Add 4 mL of methyl tert-butyl ether, shake for 10 minutes, and centrifuge at 2500 rpm for 5 minutes to remove acidic and neutral interfering substances.

    • Proceed with the subsequent extraction steps.

2. Liver and Meat Sample Preparation

  • Homogenization and Extraction:

    • Homogenize a representative sample of the tissue (e.g., 2 g of mashed pork).

    • Add 8 mL of deionized water and vortex for 20 minutes, followed by 30 minutes in an ultrasonic bath.

    • Add 2 mL of dilute acetic acid (3% v/v) and store at 4°C for at least 1 hour.

    • Centrifuge at 10,000 rpm for 5 minutes and collect the supernatant.

    • The supernatant can be further cleaned up using Solid-Phase Extraction (SPE).

3. Solid-Phase Extraction (SPE) - General Protocol

SPE is a common cleanup step to isolate and concentrate the analytes.

  • Conditioning: Condition a C18 or mixed-mode cation exchange SPE cartridge with methanol followed by water.

  • Loading: Load the pre-treated sample supernatant onto the cartridge.

  • Washing: Wash the cartridge with a weak solvent (e.g., water, dilute acid) to remove unretained interferences.

  • Elution: Elute the analytes with a suitable solvent, such as acidified methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a small volume of the LC mobile phase.

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Urine, Liver, Meat) Homogenization Homogenization (for tissues) Sample->Homogenization Tissues Extraction Extraction (e.g., Acidic, LLE) Sample->Extraction Urine Homogenization->Extraction Cleanup Cleanup (e.g., SPE) Extraction->Cleanup LC_Separation Liquid Chromatography (Separation) Cleanup->LC_Separation MS_Detection Tandem Mass Spectrometry (Detection & Quantification) LC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis Reporting Reporting Data_Analysis->Reporting

Caption: General experimental workflow for LC-MS/MS analysis of clenbuterol.

Liquid Chromatography (LC) Conditions
  • Column: A C18 reversed-phase column is commonly used for the separation of clenbuterol and its analogs. A typical column dimension is 50 mm × 2.1 mm with a particle size of 3.5 µm.

  • Mobile Phase: A gradient elution is typically employed using a combination of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol).

  • Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is common.

  • Column Temperature: The column is often maintained at a constant temperature, for example, 40°C, to ensure reproducible retention times.

  • Injection Volume: Typically 10-20 µL of the reconstituted sample is injected.

Mass Spectrometry (MS) Conditions
  • Ionization: Electrospray ionization (ESI) in the positive ion mode is the standard for clenbuterol analysis.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

  • MRM Transitions: The selection of precursor and product ions is crucial for specificity. For clenbuterol, the protonated molecule [M+H]+ at m/z 277.1 is the precursor ion. Commonly used product ions for quantification and confirmation include m/z 203.0 and 259.1. However, to reduce false positives, additional, more specific transitions such as 277.1 → 132.0 and 277.1 → 168.0 have been proposed and utilized.

  • Instrument Parameters: Parameters such as desolvation gas temperature (e.g., 350°C), desolvation gas flow (e.g., 13 L/min), capillary voltage (e.g., 2500 V), and fragmentor voltage (e.g., 90 V) need to be optimized for the specific instrument being used to achieve the best signal intensity and stability.

Clenbuterol Fragmentation Pathway

fragmentation_pathway Clenbuterol Clenbuterol [M+H]+ = m/z 277.1 Fragment1 m/z 259.1 (-H2O) Clenbuterol->Fragment1 Fragment2 m/z 203.0 (-C4H8) Clenbuterol->Fragment2 Fragment3 m/z 168.0 Clenbuterol->Fragment3 Fragment4 m/z 132.0 Clenbuterol->Fragment4

Caption: Proposed fragmentation pathway of clenbuterol in positive ESI mode.

Quantitative Data Summary

The following tables summarize the quantitative performance data from various LC-MS/MS methods for the detection of clenbuterol in different matrices.

Table 1: Limits of Detection (LOD) and Quantification (LOQ)

AnalyteMatrixLODLOQReference
ClenbuterolHuman Urine2 pg/mL (confirmation)-
ClenbuterolHuman Urine50 pg/mL (screening)-
ClenbuterolHuman Urine0.0125 ng/mL0.1 ng/mL
ClenbuterolLiver0.11 µg/kg0.21 µg/kg
ClenbuterolMeat/Liver10 ng/kg15 ng/kg
ClenbuterolSerum4 pg/mL13 pg/mL
TulobuterolLiver0.1 µg/kg-
BromobuterolLiver0.1 µg/kg-
MabuterolLiver0.1 µg/kg-

Table 2: Recovery Rates

AnalyteMatrixSpiked ConcentrationRecovery (%)Reference
ClenbuterolHuman Urine (screening)-86.2
ClenbuterolHuman Urine (confirmation)-95.5
ClenbuterolPork-~75
ClenbuterolMeat/Liver0.4 µg/kg63 ± 7
ClenbuterolLiver-15
ClenbuterolSerum50 pg/mL86.5
ClenbuterolSerum500 pg/mL76.8

Analogs of Clenbuterol

The developed LC-MS/MS methods can often be adapted for the detection of other β-agonists with structural similarities to clenbuterol, such as bromobuterol, mabuterol, and tulobuterol. While the sample preparation may be similar, the specific MRM transitions for each analog must be optimized.

Conclusion

LC-MS/MS provides a robust, sensitive, and specific platform for the detection and quantification of clenbuterol and its analogs in a variety of complex matrices. The detailed protocols and performance data presented in these application notes serve as a valuable resource for researchers, scientists, and drug development professionals in establishing and validating their own analytical methods for regulatory compliance, anti-doping control, and food safety monitoring. The adaptability of the methodology also allows for the inclusion of a wider range of β-agonists, making it a versatile tool in analytical toxicology and related fields.

References

Application Note: Development of a Capillary Electrophoresis Immunoassay for the Quantification of Clencyclohexerol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Clencyclohexerol is a known analog of Clenbuterol, a potent β-adrenoceptor agonist.[1][2] While the physiological and toxicological properties of this compound are not yet fully evaluated, its structural similarity to Clenbuterol suggests potential applications and the need for sensitive detection methods in research and forensic settings.[1] Capillary Electrophoresis Immunoassay (CEIA) presents a powerful analytical solution, merging the high separation efficiency and minimal sample requirements of capillary electrophoresis (CE) with the exceptional selectivity and specificity of immunoassays.[3][4]

This application note details a robust protocol for the quantitative analysis of this compound in buffer systems using a competitive CEIA format. The method offers rapid analysis times and high sensitivity, making it suitable for high-throughput screening and quantitative studies.

Principle of the Assay

The assay is based on a competitive binding principle. In this format, this compound present in a sample competes with a known concentration of a labeled this compound analog (e.g., horseradish peroxidase-labeled this compound, this compound-HRP) for a limited number of binding sites on a specific anti-Clencyclohexerol antibody.

Following an incubation period, the reaction mixture is injected into a capillary electrophoresis system. Due to differences in their electrophoretic mobility, the free, unbound this compound-HRP is separated from the larger antibody-bound this compound-HRP complex. The resulting peak for the free this compound-HRP is detected, and its area is inversely proportional to the concentration of this compound in the sample. Quantification is achieved by comparing the peak area from an unknown sample to a standard curve generated from known concentrations of this compound.

G cluster_0 Competitive Binding Reaction cluster_1 CE Separation cluster_2 Detection Analyte This compound (Sample) Labeled_Analyte Labeled this compound (this compound-HRP) Reaction_Mix Incubation Analyte->Reaction_Mix Antibody Anti-Clencyclohexerol Antibody Labeled_Analyte->Reaction_Mix Antibody->Reaction_Mix Free_Labeled Free This compound-HRP Reaction_Mix->Free_Labeled Separation by CE Bound_Complex Antibody-Bound Complex Detector Detector Free_Labeled->Detector Quantification

Caption: Competitive CEIA workflow for this compound.

Materials and Reagents

  • This compound Standard: (CAS: 157877-79-7)

  • Anti-Clencyclohexerol Monoclonal Antibody

  • Labeled this compound: e.g., Horseradish Peroxidase (HRP) conjugate

  • Capillary Electrophoresis System: Equipped with a UV-Vis or Chemiluminescence detector

  • Fused-Silica Capillaries: 50 µm internal diameter

  • Running Buffer: 50 mM Phosphate buffer, pH 7.4

  • Capillary Conditioning Solutions: 1.0 M NaOH, 0.1 M NaOH, 0.1 M HCl, and deionized water

  • Sample Buffer: PBS (pH 7.2)

  • Chemiluminescence Substrate: (if using HRP label and CL detection)

  • Microcentrifuge Tubes

Experimental Protocols

Instrument and Capillary Preparation

A systematic workflow ensures reproducibility and optimal performance of the assay. The process involves capillary conditioning, reagent preparation, the competitive immunoassay reaction, and finally, separation and detection via capillary electrophoresis.

G A 1. Capillary Conditioning (NaOH, H2O, HCl, Buffer Rinses) B 2. Reagent Preparation (Standards, Samples, Antibody, Labeled Analyte) A->B C 3. Immunoassay Reaction (Incubate all reagents) B->C D 4. CE Injection (Inject reaction mixture) C->D E 5. Electrophoretic Separation (Apply high voltage) D->E F 6. Detection & Data Analysis (Detect free labeled analyte) E->F

Caption: General experimental workflow for the CEIA.

Protocol for New Capillary Conditioning:

  • Rinse the capillary sequentially with 1.0 M NaOH for 30 minutes.

  • Flush with deionized water for 15 minutes.

  • Rinse with 0.1 M HCl for 15 minutes.

  • Flush with deionized water for 15 minutes.

  • Finally, equilibrate the capillary by flushing with the running buffer for 20 minutes.

Daily Pre-Run Conditioning:

  • Rinse the capillary with 0.1 M NaOH for 5 minutes.

  • Flush with deionized water for 5 minutes.

  • Equilibrate with running buffer for 10 minutes prior to the first injection.

Preparation of Solutions
  • This compound Stock Solution (1 mg/mL): Dissolve 1 mg of this compound in 1 mL of Ethanol.

  • Working Standards (0.5 - 100 ng/mL): Prepare a series of dilutions from the stock solution using PBS (pH 7.2) as the diluent.

  • Antibody and Labeled this compound Solutions: Dilute the anti-Clencyclohexerol antibody and the this compound-HRP conjugate in the running buffer to their optimal working concentrations, as determined by titration experiments.

Immunoassay Reaction Protocol
  • In a microcentrifuge tube, add 20 µL of this compound standard or unknown sample.

  • Add 20 µL of the diluted anti-Clencyclohexerol antibody solution.

  • Add 20 µL of the diluted this compound-HRP solution.

  • Vortex the mixture gently and incubate at 37°C for 30 minutes.

  • The mixture is now ready for injection into the CE system.

CE Separation and Detection
  • Injection: Introduce the sample into the capillary using a hydrodynamic or electrokinetic injection method (e.g., 5-second pressure injection at 50 mbar).

  • Separation: Apply a separation voltage of 20 kV. Maintain the capillary temperature at 25°C.

  • Detection: Monitor the separation. If using an HRP label with a UV-Vis detector, monitor at a wavelength of 214 nm or 248 nm. If using a chemiluminescence detector, introduce the appropriate substrate post-capillary to initiate the reaction.

  • Data Acquisition: Record the electropherogram. The peak corresponding to the free this compound-HRP will have a shorter migration time than the antibody-bound complex.

Results and Data Analysis

The output from the CE system is an electropherogram showing detector response over time. The peak area of the free labeled this compound is used for quantification. A standard curve is constructed by plotting the peak area against the corresponding this compound standard concentration. The concentration of unknown samples is then determined from this curve.

Table 1: Representative Assay Performance Data

ParameterResult
Linear Range 1.0 - 50 ng/mL
Correlation Coefficient (R²) > 0.995
Limit of Detection (LOD) 0.4 ng/mL
Limit of Quantification (LOQ) 1.0 ng/mL
Intra-Assay Precision (%RSD) < 5%
Inter-Assay Precision (%RSD) < 10%

(Note: The data presented are representative and should be determined experimentally during assay validation.)

Context: β-Adrenergic Signaling Pathway

As an analog of Clenbuterol, this compound is presumed to act as a β2-adrenergic receptor agonist. Activation of this receptor initiates a G-protein-coupled signaling cascade that leads to an increase in intracellular cyclic AMP (cAMP), which in turn mediates various physiological responses.

G cluster_0 Cellular Exterior cluster_1 Cell Membrane cluster_2 Cellular Interior Clen This compound Receptor β2-Adrenergic Receptor Clen->Receptor Binds G_Protein Gs Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Response Cellular Response (e.g., Smooth Muscle Relaxation) cAMP->Response Activates

References

Application Notes & Protocols: Investigating the Effects of Clencyclohexerol on Muscle Atrophy

Author: BenchChem Technical Support Team. Date: November 2025

Note: The compound "Clencyclohexerol" appears to be a likely misspelling of "Clenbuterol," a well-documented β2-adrenergic agonist known to impact muscle mass. These application notes and protocols are based on the existing scientific literature for Clenbuterol and are intended to guide research on a compound with a similar hypothesized mechanism of action.

Introduction

Muscle atrophy, the progressive loss of muscle mass, is a debilitating condition associated with a wide range of diseases, including cancer, sepsis, and muscular dystrophies, as well as prolonged periods of inactivity or aging. The molecular mechanisms underlying muscle atrophy are complex, involving an imbalance between protein synthesis and degradation. Key signaling pathways implicated in this process include the Akt/mTOR pathway, which promotes muscle growth (hypertrophy), and the ubiquitin-proteasome system, which is a major driver of muscle protein degradation.

This compound is a novel β2-adrenergic agonist hypothesized to counteract muscle atrophy. β2-adrenergic agonists like clenbuterol have been shown to promote muscle growth and reduce muscle wasting.[1][2][3] The proposed mechanism of action for this compound involves the stimulation of the Akt/mTOR pathway to enhance protein synthesis and the inhibition of the ubiquitin-proteasome pathway to reduce protein degradation.[4][5]

These application notes provide detailed protocols for in vitro and in vivo studies to investigate the efficacy and mechanism of action of this compound in preventing muscle atrophy.

Signaling Pathways in Muscle Atrophy and Hypertrophy

The regulation of muscle mass is a balance between anabolic (growth) and catabolic (breakdown) processes. This compound is thought to influence these processes through key signaling pathways.

  • Anabolic Signaling: The Akt/mTOR pathway is a central regulator of muscle protein synthesis and hypertrophy. Activation of this pathway leads to the phosphorylation of downstream effectors like p70S6K and 4E-BP1, promoting mRNA translation and protein synthesis.

  • Catabolic Signaling: The ubiquitin-proteasome system is the primary pathway for targeted protein degradation in skeletal muscle. During atrophy, there is an upregulation of muscle-specific E3 ubiquitin ligases, such as Atrogin-1 (also known as MAFbx) and MuRF1. These enzymes tag proteins for degradation by the proteasome.

This compound's hypothesized mechanism involves the dual action of stimulating the Akt/mTOR pathway and inhibiting the expression and activity of components of the ubiquitin-proteasome system.

G cluster_0 Anabolic Signaling cluster_1 Catabolic Signaling This compound This compound beta2_AR β2-Adrenergic Receptor This compound->beta2_AR Activates Akt Akt beta2_AR->Akt Activates mTOR mTOR Akt->mTOR Activates FoxO FoxO Akt->FoxO Inhibits p70S6K p70S6K mTOR->p70S6K Phosphorylates fourEBP1 4E-BP1 mTOR->fourEBP1 Inhibits Protein_Synthesis Protein Synthesis (Hypertrophy) p70S6K->Protein_Synthesis Promotes fourEBP1->Protein_Synthesis Inhibits Atrophy_Stimuli Atrophy Stimuli (e.g., Dexamethasone, Denervation) Atrophy_Stimuli->FoxO Activates Atrogin1_MuRF1 Atrogin-1 & MuRF1 FoxO->Atrogin1_MuRF1 Upregulates Ubiquitin_Proteasome Ubiquitin-Proteasome System Atrogin1_MuRF1->Ubiquitin_Proteasome Activates Protein_Degradation Protein Degradation (Atrophy) Ubiquitin_Proteasome->Protein_Degradation Promotes

Caption: this compound Signaling Pathways

Experimental Workflow

A systematic approach is crucial for evaluating the effects of this compound on muscle atrophy. The following workflow outlines the key stages of investigation, from initial in vitro screening to more complex in vivo studies.

G cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies invitro_start C2C12 Myotube Culture and Differentiation induce_atrophy_vitro Induce Atrophy (Dexamethasone) invitro_start->induce_atrophy_vitro treat_vitro Treat with This compound induce_atrophy_vitro->treat_vitro analyze_vitro Molecular & Morphological Analysis treat_vitro->analyze_vitro invivo_start Animal Model (e.g., Mouse, Rat) analyze_vitro->invivo_start Proceed to in vivo if promising induce_atrophy_vivo Induce Atrophy (Denervation or Dexamethasone) invivo_start->induce_atrophy_vivo treat_vivo Administer This compound induce_atrophy_vivo->treat_vivo functional_analysis Functional Analysis (e.g., Grip Strength) treat_vivo->functional_analysis tissue_collection Tissue Collection & Analysis functional_analysis->tissue_collection

Caption: Experimental Workflow

In Vitro Protocols: Dexamethasone-Induced Myotube Atrophy

The C2C12 myotube model is a widely used in vitro system to study skeletal muscle atrophy. Dexamethasone, a synthetic glucocorticoid, is a potent inducer of muscle atrophy in this model.

4.1. C2C12 Cell Culture and Differentiation

  • Culture C2C12 myoblasts in Growth Medium (GM): Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

  • When cells reach 80-90% confluency, switch to Differentiation Medium (DM): DMEM supplemented with 2% Horse Serum and 1% Penicillin-Streptomycin.

  • Replace the DM every 48 hours. Myotube formation should be evident within 4-6 days.

4.2. Induction of Atrophy and this compound Treatment

  • On day 5 or 6 of differentiation, treat the myotubes with 100 µM dexamethasone to induce atrophy.

  • Concurrently, treat designated wells with varying concentrations of this compound (e.g., 1, 10, 100 nM).

  • Include a vehicle control group (treated with the solvent for this compound) and a dexamethasone-only control group.

  • Incubate for 24-48 hours.

4.3. Analysis of Myotube Atrophy

  • Morphological Analysis:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize with 0.1% Triton X-100.

    • Stain for Myosin Heavy Chain (MHC) using an appropriate primary antibody and a fluorescently labeled secondary antibody.

    • Counterstain nuclei with DAPI.

    • Capture images using a fluorescence microscope and measure myotube diameter using image analysis software (e.g., ImageJ). A significant decrease in diameter indicates atrophy.

  • Molecular Analysis:

    • Quantitative PCR (qPCR):

      • Isolate total RNA from the myotubes.

      • Synthesize cDNA using a reverse transcription kit.

      • Perform qPCR to measure the mRNA expression levels of atrophy-related genes (Atrogin-1, MuRF1) and myogenic markers (MyoG). Normalize to a housekeeping gene (e.g., GAPDH).

    • Western Blotting:

      • Lyse the cells and collect protein extracts.

      • Determine protein concentration using a BCA assay.

      • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

      • Probe with primary antibodies against p-Akt, total Akt, p-mTOR, total mTOR, Atrogin-1, MuRF1, and a loading control (e.g., GAPDH).

      • Incubate with HRP-conjugated secondary antibodies and visualize using a chemiluminescence detection system.

Table 1: Hypothetical In Vitro qPCR Data

Treatment GroupAtrogin-1 mRNA (Fold Change)MuRF1 mRNA (Fold Change)
Control1.0 ± 0.11.0 ± 0.1
Dexamethasone (100 µM)4.5 ± 0.53.8 ± 0.4
Dex + this compound (10 nM)2.1 ± 0.31.9 ± 0.2
Dex + this compound (100 nM)1.2 ± 0.21.1 ± 0.1

Table 2: Hypothetical In Vitro Western Blot Data (Relative Protein Levels)

Treatment Groupp-Akt/Total AktAtrogin-1
Control1.0 ± 0.11.0 ± 0.1
Dexamethasone (100 µM)0.4 ± 0.053.9 ± 0.4
Dex + this compound (10 nM)0.7 ± 0.082.0 ± 0.3
Dex + this compound (100 nM)0.9 ± 0.11.3 ± 0.2

In Vivo Protocols: Denervation-Induced Muscle Atrophy

Denervation, through surgical transection of a motor nerve, provides a robust and reproducible model of muscle atrophy in rodents.

5.1. Animal Model and Denervation Surgery

  • Use adult male C57BL/6 mice or Wistar rats.

  • Anesthetize the animal using an appropriate anesthetic (e.g., isoflurane or a ketamine/xylazine cocktail).

  • Make a small incision in the thigh to expose the sciatic nerve.

  • For denervation, excise a 3-5 mm segment of the sciatic nerve to prevent reinnervation.

  • Suture the muscle and skin layers.

  • The contralateral limb will serve as the non-denervated control.

  • Provide post-operative care, including analgesics.

5.2. This compound Administration

  • Randomly assign animals to the following groups: Sham + Vehicle, Denervation + Vehicle, and Denervation + this compound.

  • Administer this compound daily via oral gavage or subcutaneous injection. A typical dose for clenbuterol is in the range of 1-4 mg/kg body weight. The optimal dose for this compound should be determined in preliminary studies.

  • Treatment should begin on the day of surgery and continue for 7-14 days.

5.3. Functional and Muscle Mass Assessment

  • Grip Strength:

    • Measure forelimb and hindlimb grip strength using a grip strength meter at baseline and at the end of the study.

  • Muscle Mass:

    • At the end of the experiment, euthanize the animals.

    • Carefully dissect and weigh the tibialis anterior (TA), gastrocnemius, and soleus muscles from both the denervated and contralateral limbs.

    • Calculate the muscle weight to body weight ratio.

5.4. Histological and Molecular Analysis

  • Histology:

    • Freeze a portion of the muscle in isopentane cooled with liquid nitrogen.

    • Cut 10 µm cross-sections using a cryostat.

    • Perform Hematoxylin and Eosin (H&E) staining to visualize muscle fiber morphology.

    • Measure the cross-sectional area (CSA) of the muscle fibers using image analysis software.

  • Molecular Analysis:

    • Perform qPCR and Western blotting on muscle tissue homogenates as described in the in vitro protocol to analyze the expression of atrophy-related genes and the activation of signaling pathways.

Table 3: Hypothetical In Vivo Muscle Weight Data (14 days post-denervation)

Treatment GroupTibialis Anterior Weight (mg)Muscle Weight / Body Weight Ratio
Sham + Vehicle50.2 ± 2.52.01 ± 0.10
Denervation + Vehicle28.1 ± 1.91.12 ± 0.08
Denervation + this compound39.5 ± 2.11.58 ± 0.09

Table 4: Hypothetical In Vivo Muscle Fiber CSA Data

Treatment GroupAverage Fiber CSA (µm²)
Sham + Vehicle2500 ± 150
Denervation + Vehicle1350 ± 120
Denervation + this compound2050 ± 130

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for investigating the potential of this compound as a therapeutic agent for muscle atrophy. By utilizing both in vitro and in vivo models, researchers can effectively assess its efficacy, elucidate its mechanism of action, and gather the necessary data for further drug development. The combination of morphological, functional, and molecular analyses will provide a thorough understanding of this compound's effects on skeletal muscle.

References

Application Note: Investigating the Mechanism of Action of Clencyclohexerol Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Clencyclohexerol is a novel investigational compound with potential therapeutic applications.[1] As an analog of clenbuterol, a known β-adrenoceptor agonist, its physiological and toxicological properties are still under evaluation.[1] Preliminary studies suggest that this compound may exert anti-proliferative and pro-apoptotic effects in cancer cell lines. Understanding the precise molecular mechanism of action is crucial for its further development as a therapeutic agent. The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a frequent event in many human cancers.[2][3][4] This application note outlines a series of detailed protocols for cell-based assays designed to investigate the hypothesis that this compound mediates its effects by inhibiting the PI3K/Akt signaling pathway.

The following protocols provide a comprehensive workflow, from initial assessment of cytotoxicity to the detailed analysis of specific molecular targets within the PI3K/Akt pathway.

Cell Viability Assay: Determining the IC₅₀ of this compound

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound, which is the concentration required to inhibit the growth of 50% of a cancer cell population. This is a primary step to quantify the compound's cytotoxic or cytostatic potency. The MTT assay is a colorimetric method based on the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in viable cells.

Experimental Protocol: MTT Assay

Materials:

  • Cancer cell line of interest (e.g., HeLa, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. A common starting range is 0.1 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control (DMSO) and no-cell control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the log of the this compound concentration and use non-linear regression to determine the IC₅₀ value.

Data Presentation
This compound (µM)Absorbance (570 nm)% Viability
0 (Vehicle)1.25100%
0.11.2297.6%
11.0584.0%
50.6854.4%
100.4536.0%
250.2116.8%
500.108.0%
1000.064.8%

Hypothetical IC₅₀: ~5.5 µM

Apoptosis Assay: Annexin V-FITC/Propidium Iodide Staining

Objective: To determine if the reduction in cell viability caused by this compound is due to the induction of apoptosis. During early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent protein, binds to PS and, when conjugated to a fluorophore like FITC, can identify apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells.

Experimental Workflow Diagram

G A Seed and Culture Cells (e.g., HeLa) B Treat with this compound (IC50 concentration) A->B Day 1 C Incubate for 24-48h B->C Treatment D Harvest and Wash Cells (with cold PBS) C->D Day 2/3 E Resuspend in 1X Binding Buffer D->E F Stain with Annexin V-FITC and Propidium Iodide (PI) E->F Staining G Incubate in Dark (15-20 min, RT) F->G H Analyze by Flow Cytometry G->H Analysis I Quantify Cell Populations (Live, Apoptotic, Necrotic) H->I Data

Caption: Workflow for apoptosis detection using Annexin V/PI staining.

Experimental Protocol

Materials:

  • Cells treated with this compound (at IC₅₀ concentration) and vehicle control.

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer).

  • Cold PBS.

  • Flow cytometer.

Procedure:

  • Cell Treatment: Treat cells with this compound at its predetermined IC₅₀ concentration for 24-48 hours. Include a vehicle-treated control group.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells once with cold PBS and centrifuge again.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5-10 µL of PI staining solution.

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour. Use FITC signal (FL1) for Annexin V and PI signal (FL2 or FL3) to differentiate cell populations.

Data Presentation
TreatmentLive Cells (Annexin V-/PI-)Early Apoptotic (Annexin V+/PI-)Late Apoptotic/Necrotic (Annexin V+/PI+)
Vehicle Control95%3%2%
This compound (IC₅₀)40%45%15%

Cell Cycle Analysis

Objective: To determine if this compound induces cell cycle arrest at a specific phase (G0/G1, S, or G2/M). This is achieved by staining DNA with propidium iodide (PI) and analyzing the DNA content of cells using flow cytometry.

Experimental Protocol

Materials:

  • Cells treated with this compound and vehicle control.

  • Cold PBS.

  • Ice-cold 70% ethanol.

  • PI staining solution (containing PI and RNase A).

  • Flow cytometer.

Procedure:

  • Cell Treatment: Treat cells with this compound at its IC₅₀ concentration for 24 hours.

  • Cell Harvesting: Harvest approximately 1-2 x 10⁶ cells by trypsinization and centrifugation.

  • Washing: Wash the cell pellet with cold PBS.

  • Fixation: Resuspend the pellet and slowly add the cells drop-wise into ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix for at least 2 hours at 4°C.

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the pellet in 500 µL of PI/RNase A staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples on a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

Data Presentation
TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control55%30%15%
This compound (IC₅₀)75%15%10%

Western Blot Analysis of PI3K/Akt Pathway Proteins

Objective: To directly measure the effect of this compound on the activation state of key proteins in the PI3K/Akt pathway. This is done by detecting the phosphorylation levels of Akt (at Ser473 and Thr308) and its downstream targets. A decrease in phosphorylation indicates inhibition of the pathway.

Hypothesized Signaling Pathway

G RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Clen This compound Clen->Akt Inhibits

Caption: Hypothesized inhibition of the PI3K/Akt pathway by this compound.

Experimental Protocol

Materials:

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Protein assay kit (e.g., BCA).

  • SDS-PAGE gels and running buffer.

  • PVDF membrane.

  • Blocking buffer (5% BSA in TBST).

  • Primary antibodies: anti-phospho-Akt (Ser473), anti-phospho-Akt (Thr308), anti-total-Akt, anti-β-actin.

  • HRP-conjugated secondary antibodies.

  • ECL detection reagents.

Procedure:

  • Cell Lysis: Treat cells with this compound for a short duration (e.g., 1-6 hours). Wash cells with cold PBS and lyse with ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt, diluted 1:1000 in 5% BSA/TBST) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody (e.g., 1:2000 dilution) for 1 hour at room temperature.

  • Detection: Wash the membrane again and add ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total Akt and β-actin to ensure equal protein loading.

Data Presentation
Target ProteinVehicle Control (Relative Density)This compound (Relative Density)
p-Akt (Ser473)1.000.25
Total Akt1.000.98
β-actin1.001.00

Luciferase Reporter Gene Assay

Objective: To functionally assess the downstream consequences of Akt inhibition. Akt phosphorylates and inactivates transcription factors of the FOXO family. When Akt is inhibited, active FOXO translocates to the nucleus and drives the expression of target genes. A luciferase reporter assay can quantify this activity.

Logical Relationship of Assays

G Viability Reduced Cell Viability (MTT Assay) Apoptosis Increased Apoptosis (Annexin V Assay) Viability->Apoptosis is caused by CellCycle G1 Cell Cycle Arrest (PI Staining) Viability->CellCycle is caused by Western Decreased p-Akt (Western Blot) Apoptosis->Western is explained by CellCycle->Western is explained by Reporter Increased FOXO Activity (Luciferase Assay) Western->Reporter is confirmed by Conclusion Conclusion: This compound inhibits the PI3K/Akt Pathway Western->Conclusion supports Reporter->Conclusion supports

Experimental Protocol

Materials:

  • Cells suitable for transfection.

  • FOXO-responsive firefly luciferase reporter plasmid.

  • Control plasmid expressing Renilla luciferase (for normalization).

  • Transfection reagent.

  • Dual-Luciferase® Reporter Assay System.

Procedure:

  • Co-transfection: Co-transfect cells with the FOXO-responsive firefly luciferase plasmid and the Renilla luciferase control plasmid.

  • Treatment: After 24 hours, treat the transfected cells with this compound or vehicle control for 12-24 hours.

  • Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided in the assay kit.

  • Luciferase Assay: Transfer the lysate to a luminometer plate. First, add the Luciferase Assay Reagent II (for firefly luciferase) and measure the luminescence. Then, add the Stop & Glo® Reagent to quench the firefly signal and activate the Renilla luciferase reaction, and measure the luminescence again.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Calculate the fold change in reporter activity in this compound-treated cells compared to vehicle-treated cells.

Data Presentation
TreatmentNormalized Luciferase Activity (Relative Light Units)Fold Change
Vehicle Control1501.0
This compound7505.0

The combination of these cell-based assays provides a robust framework for elucidating the mechanism of action of this compound. The data gathered from assessing cell viability, apoptosis, cell cycle progression, direct protein phosphorylation, and downstream transcriptional activity will collectively provide strong evidence to support or refute the hypothesis that this compound functions as an inhibitor of the PI3K/Akt signaling pathway.

References

Application Notes and Protocols for the Analysis of β-Agonists in Tissue

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

These application notes provide a comprehensive overview of sample preparation techniques for the analysis of β-agonists in tissue samples. The protocols detailed below are essential for the accurate and reliable quantification of these compounds, which are often present at trace levels in complex biological matrices.

Introduction to β-Agonist Analysis in Tissue

β-adrenergic agonists are a class of drugs used in veterinary medicine to promote growth and increase lean muscle mass in livestock.[1][2] Due to potential risks to human health, their use is highly regulated, and in many regions, banned for growth promotion purposes.[2][3] Consequently, sensitive and robust analytical methods are required to monitor for the presence of β-agonist residues in animal-derived food products to ensure consumer safety.[4]

The analysis of β-agonists in tissue is challenging due to the complex nature of the sample matrix, which contains high levels of proteins, fats, and other endogenous substances that can interfere with analysis. Effective sample preparation is therefore a critical step to extract the target analytes, remove interfering components, and concentrate the sample prior to instrumental analysis, which is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

This document outlines the most common and effective sample preparation techniques for the analysis of β-agonists in tissue: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.

β-Agonist Signaling Pathway

β-agonists exert their effects by binding to β-adrenergic receptors on the surface of cells. The classical signaling pathway involves the activation of a Gs-protein, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP). cAMP then activates protein kinase A (PKA), leading to a cascade of downstream effects that result in physiological responses such as smooth muscle relaxation and increased protein synthesis. Understanding this pathway is crucial for researchers studying the pharmacological effects and potential toxicity of these compounds.

Beta_Agonist_Signaling_Pathway cluster_cell Cell Membrane beta_agonist β-Agonist beta_receptor β-Adrenergic Receptor beta_agonist->beta_receptor Binds to g_protein Gs Protein beta_receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Activates camp cAMP adenylyl_cyclase->camp Converts atp ATP atp->adenylyl_cyclase pka Protein Kinase A (PKA) camp->pka Activates cellular_response Physiological Response (e.g., Muscle Relaxation) pka->cellular_response Leads to

Caption: β-Agonist Signaling Pathway.

Experimental Workflow for β-Agonist Analysis

The overall workflow for analyzing β-agonists in tissue samples involves several key stages, from sample collection and preparation to instrumental analysis and data interpretation. The following diagram illustrates a typical experimental workflow.

Experimental_Workflow sample_collection Tissue Sample Collection homogenization Homogenization sample_collection->homogenization extraction Extraction (SPE, LLE, or QuEChERS) homogenization->extraction cleanup Clean-up/ Purification extraction->cleanup concentration Concentration cleanup->concentration analysis LC-MS/MS Analysis concentration->analysis data_processing Data Processing and Quantification analysis->data_processing

Caption: General Experimental Workflow.

Quantitative Data Summary

The following tables summarize the performance of various sample preparation techniques for the analysis of β-agonists in tissue, as reported in the literature. These values can help researchers select the most appropriate method for their specific analytical needs.

Table 1: QuEChERS Method Performance

β-AgonistTissue TypeRecovery (%)LOD (µg/kg)LOQ (µg/kg)Reference
7 β-agonistsMuscle87.6 - 102.5-1.0
10 β2-agonistsMeat73.7 - 103.50.2 - 0.90.8 - 3.2
17 β-agonistsMeat81.7 - 111.80.01 - 0.090.05 - 0.31
RactopamineMeat70 - 110-1.5

Table 2: Solid-Phase Extraction (SPE) Performance

β-AgonistTissue TypeRecovery (%)LOD (µg/kg)LOQ (µg/kg)Reference
6 β-agonistsPork79.3 - 110.1--
9 β-agonistsLiver, Muscle93.2 - 112.0-0.05 - 5.0
10 β-agonistsLiver, Pork75 - 120-0.1 - 0.5
6 β-agonistsPork, Liver75.8 - 97.90.05 - 0.150.10 - 0.30
16 β-agonistsMeat61.35 - 115.930.01 - 0.110.04 - 0.38

Table 3: Liquid-Liquid Extraction (LLE) Performance

β-AgonistTissue TypeRecovery (%)LOD (µg/kg)LOQ (µg/kg)Reference
Clenbuterol, Ractopamine, ZilpaterolTissue-0.009-
Zilpaterol, Ractopamine, ClenbuterolBovine74 - 1020.4 - 1.71.3 - 5.0

Experimental Protocols

Protocol 1: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS method is a popular and streamlined sample preparation technique that involves a simple extraction and cleanup process.

Materials:

  • Homogenized tissue sample

  • Acetonitrile (ACN) with 1% acetic acid

  • Magnesium sulfate (MgSO₄), anhydrous

  • Sodium acetate (NaOAc)

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Centrifuge tubes (15 mL and 2 mL)

  • Centrifuge

  • Vortex mixer

  • Nitrogen evaporator

Procedure:

  • Extraction:

    • Weigh 2-5 g of homogenized tissue sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile (containing 1% acetic acid).

    • Add internal standards if necessary.

    • Add MgSO₄ and NaOAc for salting out.

    • Vortex vigorously for 1 minute and then centrifuge at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the supernatant (acetonitrile layer) to a 2 mL centrifuge tube containing a mixture of PSA, C18, and MgSO₄.

    • Vortex for 30 seconds and then centrifuge at 10,000 rpm for 5 minutes.

  • Final Preparation:

    • Transfer the cleaned extract to a new tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a suitable solvent (e.g., 1 mL of 20% acetonitrile in water) for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE)

SPE is a highly effective technique for purifying and concentrating analytes from complex matrices.

Materials:

  • Homogenized tissue sample

  • Extraction solvent (e.g., ethyl acetate, acetonitrile)

  • Enzymatic hydrolysis solution (β-glucuronidase/arylsulfatase)

  • SPE cartridges (e.g., C18, mixed-mode cation exchange)

  • SPE manifold

  • Conditioning, washing, and elution solvents

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Sample Pre-treatment and Extraction:

    • Weigh 5 g of the homogenized tissue sample.

    • Perform enzymatic hydrolysis to release conjugated β-agonists by adding a buffer (e.g., ammonium acetate, pH 5.2) and β-glucuronidase/arylsulfatase, followed by incubation.

    • Extract the hydrolyzed sample with an appropriate organic solvent (e.g., 15 mL ethyl acetate).

    • Centrifuge to separate the layers and collect the organic phase.

  • SPE Cleanup:

    • Conditioning: Condition the SPE cartridge by passing methanol followed by water through it.

    • Loading: Load the sample extract onto the conditioned cartridge.

    • Washing: Wash the cartridge with a weak solvent (e.g., water, diluted methanol) to remove interferences.

    • Elution: Elute the target β-agonists with a strong solvent (e.g., methanol with 4% ammonium hydroxide).

  • Final Preparation:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a mobile phase-compatible solvent for LC-MS/MS analysis.

Protocol 3: Liquid-Liquid Extraction (LLE)

LLE is a classic extraction method based on the differential solubility of compounds in two immiscible liquid phases.

Materials:

  • Homogenized tissue sample

  • Extraction solvent (e.g., ethyl acetate, tert-butyl methyl ether)

  • Aqueous solution (e.g., buffer at a specific pH)

  • Separatory funnel or centrifuge tubes

  • Centrifuge

  • Vortex mixer

  • Nitrogen evaporator

Procedure:

  • Extraction:

    • Weigh 5 g of the homogenized tissue sample into a centrifuge tube.

    • Add a suitable buffer (e.g., 3 mL of 10% sodium carbonate) and 15 mL of an immiscible organic solvent (e.g., ethyl acetate).

    • Vortex vigorously for 2 minutes to ensure thorough mixing.

    • Centrifuge at 6,000 rpm for 2 minutes to separate the aqueous and organic layers.

    • Carefully collect the organic layer.

    • Repeat the extraction process on the remaining aqueous layer to improve recovery.

  • Back-Extraction (Optional Cleanup Step):

    • Combine the organic extracts and perform a back-extraction with an acidic aqueous solution (e.g., 0.1 M HCl) to transfer the basic β-agonists to the aqueous phase, leaving neutral and acidic interferences in the organic phase.

    • Adjust the pH of the aqueous phase to basic and re-extract the β-agonists into a fresh organic solvent.

  • Final Preparation:

    • Evaporate the final organic extract to dryness under nitrogen.

    • Reconstitute the residue in a suitable solvent for analysis.

References

Application Notes & Protocols: Utilizing Clenbuterol in Hindlimb-Suspended Rat Models of Muscle Atrophy

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The hindlimb suspension (HLS) or hindlimb unweighting (HU) rat model is a widely accepted method for inducing disuse muscle atrophy, simulating conditions such as prolonged bed rest, immobilization, or microgravity exposure.[1][2] This model is crucial for studying the cellular and molecular mechanisms of muscle wasting and for evaluating potential therapeutic countermeasures. Clenbuterol, a potent and selective β2-adrenergic receptor agonist, has been extensively investigated as such a countermeasure.[3][] It exerts anabolic effects, promoting skeletal muscle growth and hypertrophy, and anti-catabolic effects, attenuating muscle atrophy under various wasting conditions.[3] These application notes provide detailed protocols for using clenbuterol in HLS rat studies, summarize key quantitative outcomes from published research, and illustrate the underlying molecular pathways.

Mechanism of Action: Clenbuterol Signaling in Skeletal Muscle

Clenbuterol's primary anabolic and anti-atrophic effects are mediated through the activation of β2-adrenergic receptors on skeletal muscle cells. This initiates a downstream signaling cascade that ultimately shifts the balance from protein degradation to protein synthesis.

Key Signaling Events:

  • Receptor Binding: Clenbuterol binds to the β2-adrenergic receptor, a G-protein coupled receptor (GPCR).

  • cAMP Activation: This binding activates adenylyl cyclase, which converts ATP to cyclic adenosine monophosphate (cAMP).

  • PKA Activation: The increase in intracellular cAMP activates Protein Kinase A (PKA).

  • Anabolic Pathway Stimulation: PKA activation can lead to the stimulation of the Akt/mTOR pathway, a central regulator of protein synthesis, resulting in muscle hypertrophy.

  • Anti-Catabolic Pathway Inhibition: Clenbuterol has been shown to inhibit the ubiquitin-proteasome pathway, which is primarily responsible for the degradation of myofibrillar proteins during disuse atrophy. This effect is particularly pronounced in fast-twitch muscle fibers.

Clenbuterol_Signaling_Pathway Clenbuterol Signaling Pathway in Skeletal Muscle cluster_membrane Cell Membrane cluster_cytosol Cytosol B2AR β2-Adrenergic Receptor AC Adenylyl Cyclase B2AR->AC Activates Clenbuterol Clenbuterol Clenbuterol->B2AR Binds Ub_Proteasome Ubiquitin-Proteasome Pathway Clenbuterol->Ub_Proteasome Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->cAMP PKA PKA cAMP->PKA Activates Akt_mTOR Akt/mTOR Pathway PKA->Akt_mTOR Activates Protein_Synthesis Protein Synthesis (Hypertrophy) Akt_mTOR->Protein_Synthesis Promotes Protein_Degradation Protein Degradation (Atrophy) Ub_Proteasome->Protein_Degradation Mediates

Caption: Clenbuterol binds the β2-AR, increasing cAMP and activating PKA to promote protein synthesis and inhibit degradation.

Experimental Protocols

The following protocols are synthesized from methodologies reported in peer-reviewed studies. Researchers should adapt these protocols based on their specific experimental goals and adhere to all institutional animal care and use guidelines.

General Experimental Workflow

The typical workflow involves animal acclimation, baseline measurements, random assignment to experimental groups, implementation of the HLS and treatment protocols, and subsequent data collection and analysis.

Caption: A typical experimental workflow for HLS and clenbuterol studies in rats.

Animal Model
  • Species: Rat

  • Strain: Sprague-Dawley or Wistar are commonly used.

  • Sex: Studies have used both male and female rats. Note potential sex-dependent differences in response.

  • Age/Weight: Mature (e.g., 6-7 months) or adult rats are often used to avoid confounding effects of natural growth. Body weights typically range from 230g to 500g.

  • Acclimation: Animals should be housed individually in a temperature-controlled environment with a 12-hour light/dark cycle. Allow at least one week of acclimation to the housing facility, followed by another week of acclimation to the suspension cages before the experiment begins. A pair-feeding regimen is recommended to standardize food intake across all groups, as HLS can reduce food consumption.

Hindlimb Suspension (HLS) Protocol
  • Device: Use a non-invasive tail-casting method. A simplified harness or jacket can be attached to the tail with adhesive tape.

  • Suspension: The tail is connected via a harness to an overhead swivel system, allowing free 360-degree movement around the cage.

  • Positioning: Suspend the rat so that only the forelimbs are in contact with the cage floor. The hindlimbs should be elevated to prevent contact with any surface.

  • Monitoring: Check animals daily for tail discoloration, tissue damage, and general well-being. Ensure they have free access to food and water.

  • Duration: A period of 14 days is common for inducing significant atrophy and testing countermeasures. Durations of 7 to 21 days have also been reported.

Clenbuterol Administration Protocol
  • Formulation: Clenbuterol hydrochloride (e.g., from Sigma-Aldrich) is dissolved in sterile saline to the desired stock concentration (e.g., 1.0 mg/ml).

  • Dosage: Dosages vary widely in the literature, leading to different magnitudes of effect.

    • Low Dose: 10 µg/kg/day. This "physiological" dose has shown modest or limited effects, particularly in aged rats.

    • High Dose: 1-3 mg/kg/day. These supraphysiological doses are effective at inducing hypertrophy and preventing atrophy but may carry a higher risk of side effects.

  • Route of Administration: Subcutaneous (SC) injection is the most common and reliable method.

  • Frequency: Daily injections are often used. Some studies employ an intermittent regimen (e.g., 2 days on / 2 days off) to potentially limit β2-receptor downregulation.

  • Control Group: The vehicle control group should receive subcutaneous injections of an equivalent volume of sterile saline.

Tissue Collection and Analysis
  • Euthanasia: At the end of the experimental period, euthanize rats according to approved institutional protocols.

  • Muscle Dissection: Carefully dissect hindlimb muscles of interest. Commonly studied muscles include the slow-twitch soleus (SOL), which is highly susceptible to atrophy, and fast-twitch muscles like the plantaris (PLAN), extensor digitorum longus (EDL), and gastrocnemius.

  • Measurements:

    • Muscle Mass: Immediately weigh the dissected muscles (wet weight). Normalize muscle weight to the final body weight of the animal to account for differences in animal size.

    • Contractile Properties: For functional analysis, muscle force (twitch tension, maximal tetanic force) can be measured in situ or ex vivo.

    • Biochemical Analysis: Snap-freeze muscle samples in liquid nitrogen and store at -80°C for later analysis of total protein content, myofibrillar protein content, or specific protein expression (Western blot).

    • Histology: Embed a cross-sectional slice of the muscle belly for cryosectioning and staining (e.g., H&E) to determine muscle fiber cross-sectional area (CSA).

Application Data: Effects of Clenbuterol in HLS Rats

The following tables summarize quantitative data from representative studies, demonstrating the efficacy of clenbuterol in mitigating HLS-induced muscle atrophy.

Table 1: Effect of High-Dose Clenbuterol on Muscle Mass and Function after 14 Days of HLS

Parameter Control (C) HLS HLS + Clenbuterol (3 mg/kg/day) Reference
Gastrocnemius Mass (g) 1.6 ± 0.04 1.2 ± 0.05 (↓ 25%) 1.4 ± 0.04 (Attenuated loss)
Max Tetanic Force (g) 3483 ± 113 2765 ± 52 (↓ 20.6%) 3162 ± 135 (Attenuated loss)

| Twitch Tension (g) | 1362 ± 61 | 1057 ± 72 (↓ 22.4%) | No significant attenuation | |

Table 2: Muscle-Specific Effects of Clenbuterol (1 mg/kg) after 14 Days of HLS in Mature Male Rats

Parameter (% Change vs. HLS Vehicle Control) Adductor Longus (ADL) Soleus (SOL) Plantaris (PLAN) Extensor Digitorum Longus (EDL) Reference
Muscle Mass +5% +5% +12% +11%
Total Protein Content +22% +26% +24% +14%

| Myofibrillar Protein Content | +38% | +41% | +38% | +16% | |

Table 3: Effect of Low-Dose Clenbuterol (10 µg/kg/day) after 21 Days of HLS in Senescent Rats

Parameter HLS (Placebo) HLS + Clenbuterol Outcome Reference
Soleus Muscle Weight Loss -31% (vs. control) Loss attenuated by 8% Modest attenuation
Soleus Max Force (Pₒ) Loss -76% (vs. control) Loss attenuated by 17% Modest attenuation
Soleus Isometric Fatigue N/A Reduced by ~30% Reduced fatigue

| Plantaris Weight & Force Loss | -20% & -46% (vs. control) | No significant improvement | Ineffective in fast muscle | |

Summary and Conclusion

Clenbuterol has consistently been shown to be an effective agent for attenuating disuse muscle atrophy in the hindlimb-suspended rat model. Its efficacy is dose-dependent, with higher doses (1-3 mg/kg) robustly preserving muscle mass, protein content, and maximal force generation. The protective effects are muscle-specific, often showing a greater magnitude of response in fast-twitch muscles like the plantaris compared to slow-twitch muscles. Lower, more physiologically relevant doses (10 µg/kg) may offer modest benefits, particularly in reducing fatigue in slow muscles of aged animals, but are largely less effective at preventing overall mass and force loss.

Researchers using clenbuterol should carefully consider the dosage, treatment duration, and specific muscle types of interest to align with their experimental objectives. These protocols and data provide a comprehensive framework for designing and interpreting studies aimed at developing countermeasures for muscle wasting conditions.

References

Troubleshooting & Optimization

Overcoming challenges in the synthesis of clenbuterol analogs.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of clenbuterol and its analogs.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is consistently low. What are the common causes and how can I improve it?

A1: Low yields in clenbuterol synthesis can stem from several factors. Here are some common issues and troubleshooting steps:

  • Incomplete Reaction: The reduction of the ketone intermediate is a critical step. Ensure your reducing agent, such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), is fresh and added in appropriate molar excess.[1][2] Reaction times and temperatures are also crucial; for instance, a typical reduction with KBH₄ may require cooling with an ice bath for 2 hours followed by stirring at room temperature for 16 hours.[1]

  • Side Reactions: The formation of impurities can consume starting materials and reduce the yield of the desired product. One common side reaction is the formation of bromoclenbuterol if there are bromine impurities in the starting materials. Careful purification of reactants and intermediates is essential.

  • Suboptimal Reaction Conditions: The choice of solvent, temperature, and reaction time can significantly impact yield. For the reaction of 4-amino-α-bromo-3,5-dichloroacetophenone with tert-butylamine, using a mixture of tetrahydrofuran (THF) and ethanol at 0°C for 3 hours, followed by 1 hour at room temperature, has been reported.[1] Optimizing these parameters for your specific analog is recommended.

  • Purification Losses: Significant amounts of product can be lost during purification steps like column chromatography or recrystallization. Ensure your column is packed correctly and you are using an appropriate solvent system. For recrystallization, using a minimal amount of a suitable solvent is key to maximizing recovery.

Q2: I am observing significant impurity formation in my final product. How can I identify and minimize these impurities?

A2: Impurity profiling is critical for drug development. Common impurities in clenbuterol synthesis include:

  • Unreacted Starting Materials: If starting materials like 1-(4-amino-3,5-dichlorophenyl)-2-bromoethanone are present in the final product, it indicates an incomplete reaction. Consider increasing the reaction time or the amount of the amine used.

  • Over-chlorination Products: During the chlorination of 4-aminoacetophenone, over-chlorination can lead to undesired products. Controlling the stoichiometry of the chlorinating agent and the reaction conditions is crucial.

  • Brominated Impurities: The presence of bromoclenbuterol is a known issue, often arising from impurities in the starting materials. Using highly pure reagents can mitigate this.

  • Ketone Intermediate: The presence of the ketone intermediate, 2-(tert-butylamino)-1-(4-amino-3,5-dichlorophenyl)ethanone, indicates incomplete reduction. As mentioned in Q1, ensure your reducing agent is active and used in sufficient quantity.

To minimize impurities, consider the following:

  • Purification of Intermediates: Purifying intermediates at each step can prevent carrying impurities through to the final product.

  • Crystallization Techniques: Crystallization is an effective method for removing many process-related impurities.

  • Chromatography: Silica gel column chromatography is a common method for purifying the final product and removing stubborn impurities.

Q3: What are the best practices for the purification of clenbuterol analogs?

A3: The choice of purification method depends on the scale of the synthesis and the nature of the impurities.

  • Column Chromatography: This is a versatile technique for separating the desired analog from byproducts and unreacted starting materials. A common stationary phase is silica gel, with a mobile phase mixture such as chloroform-methanol.

  • Recrystallization: This is an effective method for obtaining highly pure crystalline products. The choice of solvent is critical and may require some experimentation. A mixture of ethyl acetate and petroleum ether has been used for clenbuterol impurities.

  • Solid-Phase Extraction (SPE): For cleaning up samples, particularly from biological matrices, SPE can be very effective. Cartridges such as silica gel or strongly acidic cation exchangers can be used.

  • Affinity Chromatography: For more specific purification of clenbuterol-like compounds, affinity chromatography using materials like alpha1-acid glycoprotein has been explored.

Quantitative Data Summary

Table 1: Reaction Conditions and Yields for Clenbuterol Synthesis

Starting MaterialReagentsSolvent(s)Reaction Time & TemperatureYieldReference
4-amino-3,5-dichlorobromoacetophenone (5.0 g)tert-butylamine (3.8 ml), KBH₄ (1.5 g), MethanolTHF, Ethanol0°C for 3h, RT for 1h, then 0°C for 2h, then RT for 16h35%
4-amino-α-D₉-tert-butylamine-3,5-dichloroacetophenone HCl (2.0 g)LiAlH₄ (0.4 g)Tetrahydrofuran35°C for 1h54%
4-amino-α-bromo-3,5-dichloroacetophenone (from I)tert-butylamine, NaBH₄CHCl₃, MethanolNot specifiedN/A

Experimental Protocols

Protocol 1: Synthesis of Clenbuterol

  • Reaction Setup: In a 250 ml round-bottom flask, dissolve 5.0 g (17.8 mmol) of 4-amino-3,5-dichlorobromoacetophenone in 50 ml of tetrahydrofuran (THF) and 50 ml of ethanol.

  • Amine Addition: Place the flask in an ice-water bath and stir. After 20 minutes under a nitrogen atmosphere, slowly add 3.8 ml (35.6 mmol) of tert-butylamine.

  • Reaction: Continue the reaction at 0°C for 3 hours and then at room temperature for 1 hour.

  • Reduction: Place the reaction flask back in an ice-water bath and slowly add 1.5 g (28 mmol) of potassium borohydride (KBH₄).

  • Quenching and Extraction: After 2 hours, remove the ice bath and add 50 ml of methanol. Stir at room temperature for 16 hours. Remove most of the solvent by rotary evaporation. Quench the reaction by adding 30 mL of water and extract three times with dichloromethane.

  • Purification: Combine the organic phases, dry over anhydrous sodium sulfate, filter, and remove the solvent. Purify the crude product by column chromatography to obtain clenbuterol.

Protocol 2: Synthesis of D₉-Clenbuterol Hydrochloride

  • Reaction Setup: In a 50 ml flask, add 2.0 g (6.2 mmol) of 4-amino-α-D₉-tert-butylamine-3,5-dichloroacetophenone hydrochloride and 30 ml of tetrahydrofuran.

  • Reduction: Add 0.4 g (10 mmol) of lithium aluminum hydride (LiAlH₄) and stir the reaction at 35°C for 1 hour.

  • Purification: Purify the product using silica gel column chromatography.

  • Salt Formation and Recrystallization: Add an ethanol solution of HCl and recrystallize the product from ethanol to obtain D₉-clenbuterol hydrochloride.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification start Starting Material (4-amino-3,5-dichlorobromoacetophenone) amine_addition Amine Addition (tert-butylamine) start->amine_addition THF/Ethanol reduction Reduction (KBH4) amine_addition->reduction Ice Bath quench Quenching (Methanol, Water) reduction->quench extraction Extraction (Dichloromethane) quench->extraction purification Column Chromatography extraction->purification final_product Clenbuterol purification->final_product

Caption: General workflow for the synthesis and purification of clenbuterol.

logical_relationship cluster_problem Common Problems cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield incomplete_reaction Incomplete Reaction low_yield->incomplete_reaction side_reactions Side Reactions low_yield->side_reactions poor_conditions Suboptimal Conditions low_yield->poor_conditions loss_on_purification Purification Losses low_yield->loss_on_purification impurities Impurity Formation impurities->incomplete_reaction impurities->side_reactions impure_reagents Impure Reagents impurities->impure_reagents purification_issues Purification Challenges purification_issues->loss_on_purification inefficient_method Inefficient Method purification_issues->inefficient_method optimize_conditions Optimize Conditions (Time, Temp, Stoichiometry) incomplete_reaction->optimize_conditions side_reactions->optimize_conditions use_pure_reagents Use High-Purity Reagents side_reactions->use_pure_reagents purify_intermediates Purify Intermediates side_reactions->purify_intermediates poor_conditions->optimize_conditions improve_purification Improve Purification Technique (Column, Recrystallization) loss_on_purification->improve_purification impure_reagents->use_pure_reagents inefficient_method->improve_purification

References

Improving the sensitivity of analytical methods for Clencyclohexerol.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the sensitivity of analytical methods for Clencyclohexerol.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for the determination of this compound?

A1: The most common analytical methods for this compound and other β-agonists are hyphenated chromatographic techniques. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely used due to its high sensitivity and selectivity, requiring minimal sample derivatization. Gas chromatography-mass spectrometry (GC-MS) is also employed, but it typically necessitates a derivatization step to improve the volatility of the analyte. High-performance liquid chromatography (HPLC) with UV or diode-array detection can also be used, though it may offer less sensitivity compared to mass spectrometry-based methods.

Q2: Why am I observing low recovery of this compound during solid-phase extraction (SPE)?

A2: Low recovery during SPE can stem from several factors. One common issue is the breakthrough of the analyte during sample loading, which can occur if the sample loading flow rate is too high or if the sorbent mass is insufficient for the sample volume.[1][2] Another possibility is the incomplete elution of the analyte from the SPE cartridge. This can happen if the elution solvent is too weak or if the volume is insufficient to displace the analyte from the sorbent.[1][2] Additionally, the pH of the sample and wash solutions is critical; an inappropriate pH can lead to poor retention on the sorbent or premature elution during washing steps.[1]

Q3: What are the primary causes of peak tailing for this compound in HPLC analysis?

A3: Peak tailing for basic compounds like this compound is often caused by secondary interactions between the analyte and residual silanol groups on the silica-based stationary phase of the HPLC column. These interactions lead to a portion of the analyte being retained more strongly, resulting in a skewed peak shape. Other potential causes include column overload (injecting too much sample), a void at the column inlet, or a partially blocked frit. An inappropriate mobile phase pH can also contribute to peak tailing.

Q4: How can I improve the signal-to-noise ratio (S/N) in my LC-MS/MS analysis of this compound?

A4: Improving the S/N ratio involves either increasing the analyte signal or decreasing the baseline noise. To boost the signal, you can optimize the ionization source parameters of the mass spectrometer, such as the nebulizer gas flow, drying gas temperature, and capillary voltage. Enhancing the chromatographic peak height by using a more efficient column or optimizing the mobile phase can also increase the signal. To reduce noise, ensure the mobile phase is of high purity and has been properly degassed. On-line filtration of the mobile phase can also help reduce chemical background ions. Additionally, a thorough cleaning of the ion source can significantly reduce background noise.

Q5: Is derivatization necessary for the GC-MS analysis of this compound?

A5: Yes, derivatization is generally necessary for the GC-MS analysis of this compound. As a polar and non-volatile compound, it requires chemical modification to increase its volatility and thermal stability, making it suitable for gas chromatography. Common derivatization techniques involve silylation, which replaces active hydrogen atoms with trimethylsilyl (TMS) groups. However, some TMS derivatives can be unstable in the ion source. Alternative derivatization methods, such as using trimethylboroxine, have been shown to produce more stable derivatives for similar compounds.

Troubleshooting Guides

HPLC Peak Tailing

Problem: The chromatographic peak for this compound exhibits significant tailing.

Possible Cause Troubleshooting Step
Secondary Silanol Interactions Lower the mobile phase pH to protonate residual silanol groups and reduce their interaction with the basic analyte. Use a column with a highly deactivated stationary phase or an end-capped column.
Column Overload Reduce the injection volume or the concentration of the sample.
Column Void or Blockage If a void is suspected, reverse-flush the column (if permissible by the manufacturer). Replace the column if the problem persists.
Inappropriate Mobile Phase Ensure the mobile phase pH is appropriate for the analyte and column type. Add a small amount of a basic modifier, like triethylamine, to the mobile phase to compete with the analyte for active sites on the stationary phase.
Co-eluting Interference Modify the gradient or mobile phase composition to improve the resolution between this compound and any interfering peaks.
Low Recovery in Solid-Phase Extraction (SPE)

Problem: The recovery of this compound after SPE is consistently low.

Possible Cause Troubleshooting Step
Analyte Breakthrough During Loading Decrease the sample loading flow rate. Ensure the sorbent mass is adequate for the sample volume. Dilute the sample if the solvent is too strong.
Premature Elution During Washing Use a weaker wash solvent. Ensure the pH of the wash solvent does not cause the analyte to elute.
Incomplete Elution Increase the volume or strength of the elution solvent. Ensure the pH of the elution solvent is optimal for desorbing the analyte.
Irreversible Binding Consider using a different SPE sorbent with a less retentive stationary phase.
Column Drying Out Ensure the sorbent bed does not dry out between the conditioning and sample loading steps.

Quantitative Data

The following table summarizes the limits of detection (LOD) and quantification (LOQ) for clenbuterol, a structurally similar β-agonist, in various matrices. This data can serve as a reference for expected sensitivity in this compound analysis.

Analytical Method Matrix LOD LOQ
LC-MS/MSMeat and Liver10 ng/kg15 ng/kg
LC-MS/MSHuman Serum4 pg/mL13 pg/mL
SPME-LC-UVHuman Urine9 ng/mL32 ng/mL
SPME-LC-UVHuman Serum5 ng/mL24 ng/mL

Experimental Protocols

Protocol 1: Sample Preparation of Bovine Liver for LC-MS/MS Analysis

This protocol is adapted from methods used for other β-agonists and can be optimized for this compound.

  • Homogenization: Weigh 5 g of bovine liver tissue and homogenize it with 10 mL of a suitable buffer (e.g., 50 mM ammonium acetate, pH 5.2).

  • Enzymatic Hydrolysis: To release conjugated forms of the analyte, add 50 µL of β-glucuronidase/arylsulfatase and incubate the mixture at 37°C for 2-4 hours.

  • Protein Precipitation: After hydrolysis, add 10 mL of acetonitrile, vortex for 1 minute, and centrifuge at 4000 rpm for 10 minutes to precipitate proteins.

  • Solid-Phase Extraction (SPE):

    • Conditioning: Condition a mixed-mode cation exchange (MCX) SPE cartridge with 5 mL of methanol followed by 5 mL of water.

    • Loading: Load the supernatant from the previous step onto the conditioned SPE cartridge at a flow rate of approximately 1-2 mL/min.

    • Washing: Wash the cartridge with 5 mL of 0.1 M hydrochloric acid followed by 5 mL of methanol to remove interferences.

    • Elution: Elute the analyte with 5 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Parameters for this compound Analysis

These are starting parameters that should be optimized for your specific instrument and column.

  • HPLC System:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 10 µL.

  • Mass Spectrometer:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150°C.

    • Desolvation Temperature: 350°C.

    • Nebulizer Gas Flow: 3 L/min.

    • Drying Gas Flow: 10 L/min.

    • Collision Gas: Argon.

    • Multiple Reaction Monitoring (MRM) Transitions: To be determined by infusing a standard solution of this compound to identify the precursor ion and optimize collision energy for characteristic product ions.

Visualizations

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis Homogenization 1. Homogenization (Tissue + Buffer) Hydrolysis 2. Enzymatic Hydrolysis (Release Conjugates) Homogenization->Hydrolysis Protein_Precipitation 3. Protein Precipitation (Acetonitrile) Hydrolysis->Protein_Precipitation SPE 4. Solid-Phase Extraction (Cleanup and Concentration) Protein_Precipitation->SPE Evaporation 5. Evaporation & Reconstitution SPE->Evaporation LC_Separation 6. LC Separation (Reversed-Phase) Evaporation->LC_Separation MS_Detection 7. MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Processing 8. Data Processing (Quantification) MS_Detection->Data_Processing

Caption: Experimental workflow for the analysis of this compound.

Troubleshooting_Sensitivity cluster_Problem Problem cluster_Causes Potential Causes cluster_Solutions Solutions Low_Sensitivity Low Sensitivity (Poor S/N Ratio) Sample_Prep Inefficient Sample Prep Low_Sensitivity->Sample_Prep Chromatography Poor Chromatography Low_Sensitivity->Chromatography MS_Parameters Suboptimal MS Parameters Low_Sensitivity->MS_Parameters Matrix_Effects Ion Suppression Low_Sensitivity->Matrix_Effects Optimize_SPE Optimize SPE (Recovery, Cleanup) Sample_Prep->Optimize_SPE Improve_Peak_Shape Improve Peak Shape (Column, Mobile Phase) Chromatography->Improve_Peak_Shape Tune_MS Tune MS Parameters (Voltages, Gases) MS_Parameters->Tune_MS Mitigate_Matrix Mitigate Matrix Effects (Dilution, IS) Matrix_Effects->Mitigate_Matrix

Caption: Troubleshooting low sensitivity in LC-MS/MS analysis.

References

Addressing solubility issues of Clencyclohexerol in different solvents.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Clencyclohexerol. The information is designed to address common solubility challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the known solubility of this compound in common laboratory solvents?

A1: The solubility of this compound has been determined in several standard solvents. The following table summarizes these findings for easy reference.

Data Presentation: Solubility of this compound

SolventSolubility
Dimethylformamide (DMF)20 mg/mL[1]
Dimethyl sulfoxide (DMSO)20 mg/mL[1]
Ethanol30 mg/mL[1]
Phosphate-Buffered Saline (PBS, pH 7.2)2 mg/mL[1]

Q2: I am observing poor solubility of this compound in my aqueous buffer. What are the potential causes and solutions?

A2: Poor aqueous solubility is a common issue for hydrophobic compounds. This compound's lower solubility in PBS (2 mg/mL) compared to organic solvents like ethanol (30 mg/mL) highlights its hydrophobic nature.[1]

Troubleshooting Steps:

  • pH Adjustment: The ionization of a compound can significantly impact its solubility. Since this compound is an analog of clenbuterol, which is a weak base, adjusting the pH of your aqueous solution may enhance solubility. For basic compounds, decreasing the pH can increase solubility.

  • Co-solvents: Introducing a water-miscible organic solvent, or co-solvent, can increase the solubility of hydrophobic compounds by reducing the interfacial tension between the aqueous solution and the solute. Consider adding small percentages of ethanol, propylene glycol, or PEG 300 to your aqueous buffer.

  • Temperature: For many solid solutes, solubility increases with temperature. You can try gently warming the solution during dissolution. However, be cautious as excessive heat may degrade the compound.

Q3: My this compound precipitated out of solution during my experiment. How can I prevent this?

A3: Precipitation during an experiment can be caused by changes in solvent composition, temperature, or pH.

Preventative Measures:

  • Maintain Consistent Conditions: Ensure that the experimental conditions (e.g., pH, temperature, solvent concentration) remain stable throughout your assay.

  • Use of Surfactants: Surfactants can be used to create micelles that encapsulate hydrophobic drugs, increasing their stability in aqueous solutions.

  • Complexation: Cyclodextrins can form inclusion complexes with hydrophobic molecules, enhancing their solubility and stability in water.

Troubleshooting Guides

Guide 1: this compound Stock Solution Preparation

  • Issue: Difficulty dissolving this compound to create a high-concentration stock solution.

  • Recommendation: Based on available data, ethanol is the most effective solvent listed for achieving a higher concentration stock solution (30 mg/mL). For biological experiments where ethanol may be cytotoxic, DMSO (20 mg/mL) is a common alternative. Always add the solvent to the solid compound and use gentle agitation (e.g., vortexing) to aid dissolution.

Guide 2: Aqueous Solution Preparation for Cellular Assays

  • Issue: this compound is not dissolving sufficiently in the cell culture medium.

  • Recommendation: Prepare a high-concentration stock solution in DMSO or ethanol and then dilute it into your aqueous medium. Ensure the final concentration of the organic solvent in your cell culture is low (typically <0.5%) to avoid solvent-induced toxicity.

Experimental Protocols

Protocol 1: Determination of Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.

Methodology:

  • Preparation of a Saturated Solution: Add an excess amount of this compound to a vial containing a known volume of the desired solvent. The presence of undissolved solid is necessary to ensure a saturated solution.

  • Equilibration: Seal the vial and place it on an orbital shaker or use a magnetic stirrer to agitate the suspension at a constant temperature. Equilibration is typically achieved within 24 to 48 hours.

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Centrifuge the sample to pellet any remaining solid particles.

  • Sample Collection and Dilution: Carefully collect the supernatant, ensuring no solid particles are transferred. Filter the supernatant through a 0.45 µm syringe filter. Dilute the filtered sample with the same solvent to a concentration within the linear range of your analytical method.

  • Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC-UV or LC-MS, to determine the concentration of this compound.

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_troubleshoot Troubleshooting cluster_outcome Outcome start Weigh this compound add_solvent Add Solvent start->add_solvent agitate Vortex/Sonicate add_solvent->agitate observe Observe for Dissolution agitate->observe insoluble Insoluble? observe->insoluble soluble Soluble Solution observe->soluble adjust_ph Adjust pH insoluble->adjust_ph add_cosolvent Add Co-solvent insoluble->add_cosolvent heat Apply Gentle Heat insoluble->heat adjust_ph->agitate add_cosolvent->agitate heat->agitate

Caption: Troubleshooting workflow for dissolving this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm receptor β2-Adrenergic Receptor g_protein G Protein Activation receptor->g_protein adenylyl_cyclase Adenylyl Cyclase Activation g_protein->adenylyl_cyclase camp ↑ cAMP adenylyl_cyclase->camp pka Protein Kinase A (PKA) Activation camp->pka response Cellular Response (e.g., Smooth Muscle Relaxation) pka->response clen This compound (Clenbuterol Analog) clen->receptor

Caption: Postulated signaling pathway for this compound.

References

Minimizing side effects in animal studies of β-adrenoceptor agonists.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize side effects in animal studies involving β-adrenoceptor agonists.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during in vivo experiments with β-adrenoceptor agonists.

Cardiovascular Side Effects

Q1: My animals are experiencing significant tachycardia and arrhythmias after administration of a β-agonist. How can I reduce these effects?

A1: Tachycardia is a common, dose-related side effect of β-agonist administration due to the stimulation of β1-adrenergic receptors in the heart.[1][2] To mitigate this, consider the following strategies:

  • Dose Optimization: The most critical factor is to determine the lowest effective dose for your desired therapeutic effect. Conduct a pilot dose-response study to identify a dose that maximizes the desired outcome (e.g., bronchodilation, muscle growth) while minimizing cardiovascular side effects.

  • Agonist Selection: If your research target is not β1-receptor-mediated, switch to a more selective β2-agonist. Non-selective agonists like isoproterenol stimulate both β1 and β2 receptors, leading to more pronounced cardiac effects.[1][2] Newer generation β-agonists, such as formoterol, may offer a better safety profile compared to older compounds like fenoterol and clenbuterol.[3]

  • Route and Method of Administration: The method of administration can significantly impact the incidence of side effects.

    • Continuous Infusion: For chronic studies, using an osmotic minipump for continuous subcutaneous infusion can maintain steady plasma concentrations and avoid the sharp peaks associated with bolus injections, which often trigger acute cardiovascular responses.

    • Inhalation: For respiratory studies, localized delivery via inhalation targets the lungs directly, reducing systemic exposure and thereby minimizing cardiovascular side effects.

  • Acclimatization: Animals may adapt to the cardiovascular effects of β-agonists over time. An initial lower dose followed by a gradual increase may help reduce the severity of tachycardia. Some studies have noted that heart rate can return to near-pretreatment values after a few days of continuous treatment.

  • Co-administration of a β1-antagonist: In some specific research contexts, co-administration of a selective β1-antagonist (beta-blocker) could be considered to specifically counteract the cardiac effects, but this would need careful justification as it could confound experimental results.

Q2: I am observing hypotension in my rats after administering a β2-agonist. What is the cause and how can I manage it?

A2: Hypotension following β2-agonist administration is typically due to the relaxation of smooth muscles in the blood vessels, leading to vasodilation. This is a known physiological effect of β2-receptor stimulation. Management strategies include:

  • Dose Adjustment: As with tachycardia, reducing the dose is the first step to mitigating hypotension.

  • Agonist Specificity: Ensure you are using a highly selective β2-agonist to avoid off-target effects.

  • Monitoring: Continuously monitor blood pressure during and after administration to understand the kinetics of the hypotensive effect. This can help in adjusting the timing of measurements for your primary endpoints.

Musculoskeletal and Neurological Side Effects

Q3: My rodents are exhibiting significant muscle tremors after receiving a β-agonist. How can I quantify this and what can be done to reduce it?

A3: Muscle tremors are a known side effect of β2-agonist stimulation of the central and peripheral nervous systems.

  • Quantification:

    • Observational Scoring: A simple method is to use a scoring system to grade the severity of tremors.

    • Automated Quantification: For more objective data, you can use specialized equipment to measure tremors. A cost-effective and accurate method involves using the accelerometer of a smartphone attached to the animal's cage to detect and quantify vibrations.

  • Reduction Strategies:

    • Dose Reduction: Lowering the dose of the β-agonist is the most effective way to reduce tremors.

    • Receptor Selectivity: Using an agonist with higher selectivity for the target tissue over the nervous system may be beneficial, although this is often challenging as β2-receptors are widespread.

    • Tolerance: Similar to cardiovascular effects, tolerance to tremors may develop with continuous exposure.

Metabolic Side Effects

Q4: I have noticed changes in blood glucose and potassium levels in my animals. Is this related to the β-agonist treatment?

A4: Yes, β-agonists can cause metabolic changes. Stimulation of β2-adrenoceptors can lead to increased glycogenolysis in the liver and muscle, which can cause hyperglycemia. They can also promote the uptake of potassium into cells, potentially leading to hypokalemia.

  • Management:

    • Monitoring: Monitor blood glucose and electrolyte levels, especially during initial studies.

    • Dose and Agonist Selection: These effects are dose-dependent. Using the lowest effective dose of a selective agonist is recommended.

    • Experimental Design: Be aware of these potential metabolic changes when interpreting your data, especially in studies related to metabolism or diabetes.

Data Presentation

Table 1: Comparison of Common β-Adrenoceptor Agonists and Their Associated Side Effects in Animal Models

AgonistReceptor SelectivityCommon Animal ModelsPrimary Use in ResearchCommon Side EffectsReference
Isoproterenol Non-selective (β1 and β2)Mice, Rats, DogsCardiac hypertrophy/failure models, general β-adrenergic stimulationTachycardia, arrhythmias, hypotension, cardiac necrosis (at high doses)
Clenbuterol β2-selectiveRats, Mice, HorsesMuscle growth and atrophy models, asthma modelsTachycardia, muscle tremors, cardiac necrosis (at high doses)
Salbutamol (Albuterol) β2-selectiveMice, RatsBronchodilation, asthma modelsTachycardia (less pronounced than non-selective agonists), tremors
Formoterol Long-acting β2-selectiveMiceAsthma models, muscle wasting modelsSimilar to salbutamol, but with longer duration of action
Ractopamine β1 and β2 agonistCattle, SwineMuscle growth, feed efficiency studiesTachycardia, potential animal welfare issues at high doses
Zilpaterol β1 and β2 agonistCattleMuscle growth, feed efficiency studiesTachycardia, potential for mobility issues
Lubabegron β3-agonist, β1/β2-antagonistCattleReducing ammonia emissions, potential for reduced cardiovascular side effectsFewer cardiovascular side effects compared to traditional β-agonists

Experimental Protocols

Protocol 1: Administration of Isoproterenol via Osmotic Minipump to Induce Cardiac Hypertrophy in Mice with Minimized Acute Side Effects

  • Objective: To induce a consistent level of cardiac hypertrophy over a period of several weeks while avoiding the acute toxicity of bolus injections.

  • Materials:

    • Isoproterenol hydrochloride

    • Sterile saline

    • Osmotic minipumps (e.g., Alzet model 1004 for 28-day delivery)

    • Anesthesia (e.g., isoflurane)

    • Surgical tools for subcutaneous implantation

  • Procedure:

    • Pump Preparation: In a sterile environment, prepare the isoproterenol solution in sterile saline to achieve the desired daily dose (e.g., 30 mg/kg/day) based on the pump's flow rate and the average weight of the mice. Fill the osmotic minipumps according to the manufacturer's instructions.

    • Animal Preparation: Anesthetize the mouse using isoflurane. Shave and sterilize the skin on the back, slightly posterior to the scapulae.

    • Pump Implantation: Make a small incision in the skin and create a subcutaneous pocket using blunt dissection. Insert the filled osmotic minipump into the pocket.

    • Wound Closure: Close the incision with sutures or wound clips.

    • Post-operative Care: Administer analgesics as per your institution's animal care guidelines. Monitor the animal for recovery from anesthesia and for any signs of discomfort or infection at the surgical site.

Protocol 2: Assessment of Muscle Tremor in Rodents Following β-Agonist Administration

  • Objective: To quantitatively assess the severity of muscle tremors induced by β-agonist treatment.

  • Materials:

    • Smartphone with an accelerometer sensor and a data-logging application

    • Standard rodent cage

    • Rubber bands or springs to suspend the cage

    • The β-agonist of interest

  • Procedure:

    • Apparatus Setup: Suspend the rodent cage using rubber bands or springs to allow for free vibration. Securely attach the smartphone to the top of the cage.

    • Baseline Measurement: Place the animal in the cage and allow it to acclimatize. Record baseline accelerometer data for a defined period (e.g., 5-10 minutes).

    • β-Agonist Administration: Administer the β-agonist at the desired dose and route.

    • Post-treatment Measurement: Immediately after administration, begin recording accelerometer data. Continue recording for the expected duration of the tremor effect.

    • Data Analysis: Analyze the accelerometer data to quantify the magnitude and frequency of the vibrations, which correspond to the animal's tremors. Compare the post-treatment data to the baseline measurements to determine the severity of the induced tremor.

Mandatory Visualization

G cluster_0 Troubleshooting Workflow for β-Agonist Side Effects Start Experiment Start: Administer β-Agonist Observe Observe Animal for Adverse Effects Start->Observe Tachycardia Tachycardia/ Arrhythmia? Observe->Tachycardia Cardiovascular Tremor Muscle Tremors? Observe->Tremor Neuromuscular Other Other Side Effects? Observe->Other Metabolic/Other NoSideEffects No Significant Side Effects Observe->NoSideEffects None Observed Tachycardia->Tremor No ActionTachycardia Action: 1. Lower Dose 2. Use β2-selective agonist 3. Switch to continuous infusion Tachycardia->ActionTachycardia Yes Tremor->Other No ActionTremor Action: 1. Lower Dose 2. Quantify with accelerometer 3. Allow for tolerance development Tremor->ActionTremor Yes Other->NoSideEffects No ActionOther Action: - Monitor blood glucose/K+ - Assess blood pressure - Adjust dose accordingly Other->ActionOther Yes End Proceed with Experiment NoSideEffects->End Reassess Re-evaluate Experiment ActionTachycardia->Reassess ActionTremor->Reassess ActionOther->Reassess Reassess->Observe

Caption: A troubleshooting workflow for identifying and mitigating common side effects.

G cluster_1 β-Adrenoceptor Signaling Pathway and Side Effects Agonist β-Agonist b1_receptor β1-Adrenoceptor (Heart, Kidney) Agonist->b1_receptor Non-selective b2_receptor β2-Adrenoceptor (Lungs, Vasculature, Muscle) Agonist->b2_receptor Gs_b1 Gs Protein b1_receptor->Gs_b1 Gs_b2 Gs Protein b2_receptor->Gs_b2 Tremor Muscle Tremor (Side Effect) b2_receptor->Tremor CNS/Peripheral Effects AC_b1 Adenylyl Cyclase Gs_b1->AC_b1 cAMP_b1 ↑ cAMP AC_b1->cAMP_b1 PKA_b1 PKA Activation cAMP_b1->PKA_b1 Ca_b1 ↑ Ca2+ Influx PKA_b1->Ca_b1 HeartRate ↑ Heart Rate (Tachycardia) Ca_b1->HeartRate AC_b2 Adenylyl Cyclase Gs_b2->AC_b2 cAMP_b2 ↑ cAMP AC_b2->cAMP_b2 PKA_b2 PKA Activation cAMP_b2->PKA_b2 Relaxation Smooth Muscle Relaxation PKA_b2->Relaxation Bronchodilation Bronchodilation (Desired Effect) Relaxation->Bronchodilation Vasodilation Vasodilation (Hypotension) Relaxation->Vasodilation

Caption: Simplified signaling pathways illustrating desired effects and side effects.

References

Optimizing dosage of Clencyclohexerol to prevent muscle atrophy.

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Clencyclohexerol

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dosage of this compound for the prevention of muscle atrophy in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a selective activator of the IGF-1/Akt signaling pathway in skeletal muscle. It is designed to enhance the phosphorylation of the serine/threonine kinase Akt, which in turn suppresses the activity of FOXO transcription factors. This suppression leads to a downstream reduction in the expression of key E3 ubiquitin ligases (MuRF1 and MAFbx/Atrogin-1) that are critical for muscle protein degradation. By inhibiting this catabolic pathway, this compound helps to preserve muscle mass.

Q2: What is the recommended starting concentration for in vitro experiments?

A2: For initial in vitro studies using myotube cultures, we recommend a starting concentration range of 1 µM to 50 µM. A dose-response experiment is crucial to determine the optimal concentration for your specific cell line and atrophy model. Please refer to the data in Table 1 for guidance.

Q3: How should this compound be prepared for administration?

A3: For in vitro studies, this compound can be dissolved in DMSO to create a stock solution (e.g., 10-50 mM). This stock solution should then be diluted in culture medium to the final working concentration. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced toxicity. For in vivo studies, this compound can be formulated in a vehicle such as a 5% DMSO, 40% PEG300, and 55% saline solution for intraperitoneal injection.

Q4: Is this compound cytotoxic at higher concentrations?

A4: this compound has been shown to have low cytotoxicity in C2C12 myotubes at concentrations up to 100 µM. However, we recommend performing a standard cytotoxicity assay (e.g., MTT or LDH assay) to establish the non-toxic concentration range in your specific experimental model.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
High variability in muscle fiber diameter measurements between samples. 1. Inconsistent tissue sectioning thickness.2. Non-uniform fixation or freezing of muscle tissue.3. Subjectivity in image analysis and fiber selection.1. Ensure all muscle samples are sectioned at a consistent thickness (e.g., 10 µm).2. Standardize the tissue harvesting and preparation protocol.3. Use automated image analysis software with pre-defined criteria for fiber measurement to minimize bias.
No significant effect of this compound on MuRF1/MAFbx expression. 1. Sub-optimal dose of this compound.2. Incorrect timing of sample collection.3. Inefficient induction of the atrophy model.1. Perform a dose-response experiment to identify the optimal concentration.2. Conduct a time-course experiment to determine the peak of gene expression changes.3. Verify the induction of atrophy by measuring established markers (e.g., significant decrease in muscle mass in the control group).
Unexpected cell death in in vitro cultures. 1. Final DMSO concentration is too high.2. Contamination of the cell culture.3. This compound concentration is in the toxic range for your specific cell type.1. Ensure the final DMSO concentration is below 0.1%.2. Regularly test for mycoplasma and other contaminants.3. Perform a cytotoxicity assay to determine the safe concentration range.

Data Presentation

Table 1: In Vitro Dose-Response of this compound on Dexamethasone-Induced Myotube Atrophy

This compound Conc. (µM) Myotube Diameter (µm, Mean ± SD) MuRF1 mRNA Expression (Fold Change vs. Control) MAFbx mRNA Expression (Fold Change vs. Control)
0 (Vehicle Control)15.2 ± 1.84.5 ± 0.55.2 ± 0.6
118.1 ± 2.13.2 ± 0.43.8 ± 0.5
1025.7 ± 2.51.5 ± 0.21.8 ± 0.3
2528.9 ± 2.30.9 ± 0.11.1 ± 0.2
5029.5 ± 2.60.8 ± 0.11.0 ± 0.1

Table 2: In Vivo Efficacy of this compound in a Denervation-Induced Atrophy Model (14 days)

Treatment Group Gastrocnemius Mass (mg, Mean ± SD) Tibialis Anterior Mass (mg, Mean ± SD) Cross-Sectional Area (CSA, µm², Mean ± SD)
Sham (No Denervation)150.3 ± 10.555.1 ± 4.23500 ± 310
Denervation + Vehicle85.6 ± 9.830.2 ± 3.51850 ± 250
Denervation + this compound (10 mg/kg)115.1 ± 11.242.8 ± 4.02700 ± 280
Denervation + this compound (25 mg/kg)130.7 ± 10.148.5 ± 3.83150 ± 300

Experimental Protocols

Protocol 1: In Vitro Dexamethasone-Induced Atrophy in C2C12 Myotubes

  • Cell Culture and Differentiation:

    • Culture C2C12 myoblasts in DMEM with 10% FBS.

    • To induce differentiation, switch to DMEM with 2% horse serum when cells reach 80-90% confluency.

    • Allow myotubes to form over 4-5 days.

  • Atrophy Induction and Treatment:

    • Induce atrophy by treating mature myotubes with 100 µM dexamethasone for 24 hours.

    • Concurrently, treat cells with varying concentrations of this compound (1-50 µM) or vehicle (DMSO).

  • Analysis:

    • Myotube Diameter: Capture images of myotubes and measure the diameter of at least 100 myotubes per condition using software like ImageJ.

    • Gene Expression: Extract RNA, perform reverse transcription to cDNA, and quantify MuRF1 and MAFbx expression using qPCR. Normalize to a housekeeping gene like GAPDH.

Protocol 2: In Vivo Denervation-Induced Muscle Atrophy in Mice

  • Animal Model:

    • Use adult male C57BL/6 mice (8-10 weeks old).

    • Anesthetize the mice and, under aseptic conditions, make a small incision in the thigh to expose the sciatic nerve.

    • In the denervation group, a 3-5 mm segment of the sciatic nerve is excised. The sham group will undergo the same procedure without nerve excision.

  • Drug Administration:

    • Administer this compound (e.g., 10 mg/kg and 25 mg/kg) or vehicle daily via intraperitoneal injection, starting on the day of surgery.

  • Tissue Collection and Analysis:

    • After 14 days, euthanize the mice and carefully dissect the gastrocnemius and tibialis anterior muscles.

    • Weigh the muscles (wet weight).

    • Embed a portion of the muscle in OCT compound, freeze in isopentane cooled by liquid nitrogen, and section for histological analysis (e.g., H&E staining to measure fiber cross-sectional area).

    • Freeze another portion of the muscle for biochemical analysis (e.g., Western blot for p-Akt/Akt).

Visualizations

Clencyclohexerol_Pathway cluster_nucleus Nuclear Events This compound This compound IGF1R IGF-1 Receptor This compound->IGF1R Activates Akt Akt IGF1R->Akt pAkt p-Akt (Active) Akt->pAkt Phosphorylation mTOR mTOR pAkt->mTOR Activates FOXO FOXO pAkt->FOXO Phosphorylates Protein_Synth Protein Synthesis mTOR->Protein_Synth pFOXO p-FOXO (Inactive) FOXO->pFOXO Nucleus Nucleus FOXO->Nucleus pFOXO->Nucleus Cytoplasmic Sequestration Atrogenes MuRF1 / MAFbx (Atrogenes) Nucleus->Atrogenes Promotes Transcription Proteasome Proteasomal Degradation Atrogenes->Proteasome

Caption: Proposed signaling pathway of this compound in preventing muscle atrophy.

Experimental_Workflow start Start: Induce Muscle Atrophy (e.g., Denervation, Dexamethasone) treatment Administer this compound (Dose-Response Groups) vs. Vehicle start->treatment duration Experimental Duration (e.g., 24h for in vitro, 14 days for in vivo) treatment->duration collection Sample Collection (Muscle Tissue / Myotubes) duration->collection analysis Analysis collection->analysis histology Histology: - H&E Staining - Fiber CSA Measurement analysis->histology molecular Molecular Biology: - qPCR (MuRF1, MAFbx) - Western Blot (p-Akt, Akt) analysis->molecular functional Functional Assessment (in vivo): - Grip Strength Test analysis->functional data Data Interpretation & Conclusion histology->data molecular->data functional->data

Caption: General experimental workflow for evaluating this compound efficacy.

Troubleshooting_Tree issue Issue: No observed anti-atrophic effect check_dose Is the dose optimal? issue->check_dose check_model Is the atrophy model working? check_dose->check_model Yes solution_dose Solution: Perform dose-response and time-course experiments. check_dose->solution_dose No check_protocol Was the protocol followed correctly? check_model->check_protocol Yes solution_model Solution: Verify atrophy induction in vehicle control group (e.g., muscle weight loss). check_model->solution_model No solution_protocol Solution: Review drug preparation, administration route, and timing. check_protocol->solution_protocol No

Caption: Troubleshooting decision tree for unexpected experimental results.

Technical Support Center: Enhancing the Stability of Acetylsalicylic Acid (Aspirin) in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability challenges encountered during experiments with Acetylsalicylic Acid (Aspirin) in solution.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for Aspirin in solution?

A1: The primary degradation pathway for Aspirin (acetylsalicylic acid, ASA) in the presence of moisture is hydrolysis. The ester linkage in the ASA molecule is cleaved by water, resulting in the formation of salicylic acid and acetic acid[1][2]. This reaction can be accelerated by factors such as elevated temperatures and alkaline or strongly acidic pH conditions[2][3][4]. The degradation process is also autocatalytic, meaning the acidic byproducts can further speed up the hydrolysis reaction.

Q2: My Aspirin solution shows rapid degradation. What are the common causes and how can I mitigate this?

A2: Rapid degradation of Aspirin in solution is a common issue, often attributable to several factors:

  • pH of the Solution: Aspirin's stability is highly dependent on pH. It is most stable in mildly acidic conditions (around pH 2.4) and degrades quickly in neutral, alkaline, or strongly acidic environments. In alkaline solutions, hydrolysis can proceed rapidly.

  • Temperature: Higher temperatures significantly accelerate the rate of hydrolysis. A more than fivefold increase in hydrolysis was observed when the temperature was raised from 22.5°C to 37°C.

  • Solvent Composition: The choice of solvent is critical. Aqueous solutions, especially those buffered with phosphate, can catalyze hydrolysis. For analytical purposes, preparing samples in a solvent like acetonitrile with 1% formic acid can provide stability for over 22 hours, whereas significant degradation is seen in aqueous ethanol solutions within 8 hours. A mixture of water and polyethylene glycol (4:1, v/v) has also been shown to be a highly stable medium.

  • Presence of Moisture: Aspirin is stable in dry air but hydrolyzes in the presence of moisture. Ensure all solvents and materials are as anhydrous as possible if stability is a primary concern.

Q3: Which analytical technique is most suitable for monitoring Aspirin stability and its degradation products?

A3: The most common and reliable method for detecting and quantifying Aspirin and its primary degradant, salicylic acid, is Reverse Phase High-Performance Liquid Chromatography (RP-HPLC). A stability-indicating HPLC method can separate the active pharmaceutical ingredient (API) from its degradation products, allowing for accurate quantification of both. Typical UV detection wavelengths for analyzing Aspirin and salicylic acid are around 227 nm or 275 nm.

Q4: I am observing an unexpected smell of vinegar from my Aspirin stock. What does this indicate?

A4: A vinegar-like odor is a common sign of Aspirin degradation. This smell is due to the formation of acetic acid, one of the byproducts of Aspirin hydrolysis. This indicates that your material has been exposed to moisture, leading to its decomposition.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High levels of salicylic acid in freshly prepared solution. The pH of the solvent is not optimal for Aspirin stability.Adjust the pH of your solvent to a mildly acidic range (e.g., pH 2-3) using an appropriate acid like formic or phosphoric acid.
The solvent is catalyzing the degradation.Avoid buffers known to catalyze hydrolysis, such as phosphate buffers. Use a non-aqueous or mixed solvent system like acetonitrile/1% formic acid for analytical standards.
The solution was prepared at an elevated temperature.Prepare solutions at room temperature or below. If heating is required for dissolution, do so for the shortest possible time and cool immediately.
Assay results are inconsistent, especially when using an autosampler. Degradation is occurring in the sample vials over the course of the analytical run.This is a known issue, especially in aqueous ethanol solvents where over 3% degradation can occur within 8 hours. Prepare samples in a stabilizing solvent like acetonitrile/acetic acid/oxalic acid or acetonitrile/formic acid to minimize hydrolysis during analysis.
Unexpected peaks appear in the chromatogram during a stability study. Formation of other minor degradation products under specific stress conditions (e.g., thermal, oxidative).This is possible, as studies have shown that under certain conditions, other degradation products besides salicylic acid can form. Use a validated stability-indicating HPLC method and consider mass spectrometry (LC-MS) for identification of unknown peaks.

Data Presentation: Forced Degradation Studies

Forced degradation studies are essential to understand the stability profile of a drug. The tables below summarize typical degradation behavior of Aspirin under various stress conditions as reported in literature.

Table 1: Summary of Aspirin Degradation under Stress Conditions

Stress Condition Reagent/Condition Duration & Temperature % Degradation Reference
Acid Hydrolysis 0.1 N HCl Not Specified 32.63%
Base Hydrolysis 0.5 N NaOH 1 hour @ 60°C 10.17%
Oxidative 3% H₂O₂ 3 hours @ Room Temp 15.48%

| Thermal (Dry Heat) | 105°C | 30 minutes | 0.37% | |

Note: Degradation percentages can vary significantly based on the precise experimental conditions.

Table 2: Hydrolysis Rate Constants of Aspirin at Different Temperatures (pH 7.4)

Temperature (°C) Rate Constant (k) (s⁻¹) Reference
25 7.0 x 10⁻⁶
37 1.0 x 10⁻⁵
50 4.0 x 10⁻⁵
75 3.0 x 10⁻⁴

| 85 | 4.0 x 10⁻⁴ | |

Experimental Protocols

Protocol: Stability-Indicating RP-HPLC Method for Aspirin

This protocol describes a general method for the simultaneous determination of Aspirin and its degradation product, salicylic acid.

1. Chromatographic Conditions:

  • HPLC System: A standard RP-HPLC system with a UV detector.

  • Column: C18 column (e.g., Kromasil 100 C18, 150x4.6 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile, methanol, and water (e.g., 30:10:60, v/v/v), with the pH adjusted to 3.0 using o-phosphoric acid.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 227 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

2. Preparation of Solutions:

  • Standard Stock Solution: Accurately weigh and dissolve Aspirin standard in the mobile phase or a stabilizing solvent (e.g., methanol or acetonitrile) to obtain a concentration of 1000 µg/mL.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 15-150 µg/mL).

3. Forced Degradation Study Protocol:

  • Acid Degradation: Treat the drug solution with 0.1 N HCl and heat for a specified period (e.g., 30 minutes). Neutralize the solution with 0.1 N NaOH before injection.

  • Base Degradation: Treat the drug solution with 0.1 N NaOH and heat. Neutralize with 0.1 N HCl before injection.

  • Oxidative Degradation: Treat the drug solution with 3-30% H₂O₂ at room temperature for a specified duration.

  • Thermal Degradation: Expose the solid drug powder to dry heat (e.g., 105°C for 30 minutes) in an oven. Dissolve the stressed powder in the mobile phase for analysis.

  • Sample Analysis: Inject the stressed samples into the HPLC system and analyze the chromatograms for the appearance of degradation peaks and the reduction in the area of the parent drug peak.

Visualizations

Signaling Pathways and Workflows

G cluster_products Degradation Products ASA Aspirin (Acetylsalicylic Acid) SA Salicylic Acid ASA->SA Hydrolysis AA Acetic Acid ASA->AA Hydrolysis Water H₂O (Moisture) Water->ASA Catalysts Heat, H⁺, or OH⁻ Catalysts->ASA

Caption: Hydrolysis degradation pathway of Aspirin.

G cluster_stress Stress Conditions start Start: Prepare Aspirin Solution stress Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) start->stress neutralize Neutralize/Quench Reaction (if applicable) stress->neutralize acid Acidic base Basic oxidative Oxidative thermal Thermal hplc Analyze via Stability-Indicating RP-HPLC Method neutralize->hplc data Identify & Quantify Degradants hplc->data report Report Stability Profile data->report

Caption: Experimental workflow for a forced degradation study.

References

Technical Support Center: Clencyclohexerol Extraction from Liver and Meat Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of Clencyclohexerol from liver and meat samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting this compound from liver and meat samples?

A1: The most common and effective methods for extracting this compound, a β-agonist, from complex biological matrices like liver and meat include:

  • Liquid-Liquid Extraction (LLE): A traditional method involving partitioning the analyte between two immiscible liquid phases.[1][2]

  • Solid-Phase Extraction (SPE): A more modern and selective method that uses a solid sorbent to isolate the analyte from the sample matrix.[1][2][3] Various SPE sorbents can be used, including C18 and mixed-mode cation exchange cartridges.

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): A simplified and high-throughput sample preparation technique that involves a salting-out extraction and dispersive solid-phase extraction (dSPE) for cleanup.

  • Matrix Solid-Phase Dispersion (MSPD): This technique involves blending the sample directly with a solid support material, which acts as both a dispersant and an adsorbent, followed by elution of the analyte.

Q2: What are "matrix effects" and how can they affect my results?

A2: Matrix effects are the alteration of the analytical signal of the target analyte due to the presence of co-eluting, interfering compounds from the sample matrix (e.g., fats, proteins, and other endogenous substances in liver and meat). These effects can lead to either suppression or enhancement of the analyte signal, resulting in inaccurate quantification. For example, the high protein content in meat can complicate extraction and cleanup, and enzymes released during homogenization can potentially degrade the analyte.

Q3: How can I minimize matrix effects in my analysis?

A3: To minimize matrix effects, consider the following strategies:

  • Efficient Sample Cleanup: Employ robust cleanup steps after extraction to remove interfering substances. Techniques like SPE and dSPE are effective for this purpose.

  • Use of Isotope-Labeled Internal Standards: Incorporating a stable isotope-labeled version of this compound as an internal standard can help to compensate for matrix effects and variations in extraction recovery.

  • Matrix-Matched Calibrants: Prepare your calibration standards in a blank matrix extract that is similar to your samples to mimic the matrix effects observed in the actual samples.

  • Dilution of the Extract: Diluting the final extract can reduce the concentration of interfering compounds, thereby mitigating matrix effects.

Q4: What are typical recovery rates for this compound extraction?

A4: Recovery rates for β-agonists like this compound can vary depending on the method and matrix. Generally, acceptable recovery rates are in the range of 60-120%. For example, a study on clenbuterol in beef liver and muscle reported recoveries of 63 ± 11%. Another method for various veterinary drugs in meat matrices showed that over 90% of analytes achieved satisfactory recovery results of 60-120%.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Analyte Recovery Incomplete cell lysis and homogenization: The analyte is not fully released from the tissue matrix.Ensure thorough homogenization of the sample. Consider using a high-speed homogenizer or sonication. The use of enzymes like proteases can aid in tissue digestion.
Inefficient extraction solvent: The solvent used is not optimal for partitioning this compound from the sample.Optimize the extraction solvent system. For β-agonists, acidic aqueous solutions or organic solvents like methanol or ethyl acetate are often used. The addition of an organic solvent has been found to be a critical factor.
Suboptimal pH during extraction: The pH of the extraction buffer can significantly impact the charge state and solubility of the analyte.Adjust the pH of the extraction solution. For basic compounds like this compound, an acidic extraction followed by a pH adjustment to basic conditions for subsequent liquid-liquid or solid-phase extraction is common.
Analyte loss during cleanup: The analyte is being partially or fully retained on the cleanup sorbent or lost during solvent evaporation steps.Evaluate the cleanup procedure. Ensure the chosen SPE sorbent and elution solvent are appropriate for this compound. Optimize the evaporation conditions (temperature and nitrogen flow) to prevent analyte loss.
High Matrix Effects (Signal Suppression or Enhancement) Insufficient cleanup: Co-extracted matrix components are interfering with the ionization of the analyte in the mass spectrometer.Improve the cleanup procedure. Consider using a more selective SPE sorbent, such as a mixed-mode cation exchange cartridge, or adding a secondary cleanup step. The use of enhanced matrix removal lipid (EMR-Lipid) cartridges has been shown to be effective in reducing matrix effects.
Inappropriate chromatographic separation: The analyte is co-eluting with interfering compounds from the matrix.Optimize the HPLC/UPLC method. Adjust the mobile phase composition, gradient, or column chemistry to achieve better separation of the analyte from matrix interferences.
Poor Reproducibility (High %RSD) Inconsistent sample homogenization: Variability in the particle size and uniformity of the homogenized sample.Standardize the homogenization procedure, including time and speed.
Inconsistent extraction and cleanup procedure: Variations in solvent volumes, incubation times, or other manual steps.Follow a detailed and validated standard operating procedure (SOP). Consider using automated sample preparation systems for improved consistency.
Instrumental variability: Fluctuations in the performance of the analytical instrument (e.g., LC-MS/MS).Perform regular instrument maintenance and calibration. Use an internal standard to correct for instrumental drift.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) followed by Solid-Phase Extraction (SPE) Cleanup

This protocol is a robust method for the extraction and cleanup of this compound from liver and meat samples.

1. Sample Homogenization:

  • Weigh 5 g of minced liver or meat sample into a 50 mL centrifuge tube.
  • Add 10 mL of 0.1 M hydrochloric acid.
  • Homogenize at high speed for 1 minute.
  • Centrifuge at 4000 rpm for 10 minutes.
  • Collect the supernatant.

2. Liquid-Liquid Extraction:

  • Adjust the pH of the supernatant to ~12 with 5 M sodium hydroxide.
  • Add 10 mL of a mixture of ethyl acetate and n-hexane (1:1, v/v).
  • Vortex for 2 minutes and centrifuge at 4000 rpm for 5 minutes.
  • Transfer the organic (upper) layer to a clean tube.
  • Repeat the extraction with another 10 mL of the organic solvent mixture.
  • Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen at 40°C.

3. Solid-Phase Extraction (SPE) Cleanup:

  • Reconstitute the dried extract in 2 mL of 5% methanol in water.
  • Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) with 5 mL of methanol followed by 5 mL of water.
  • Load the reconstituted sample onto the SPE cartridge.
  • Wash the cartridge with 5 mL of water, followed by 5 mL of 40% methanol in water.
  • Elute the analyte with 5 mL of methanol.
  • Evaporate the eluate to dryness and reconstitute in a suitable volume of mobile phase for LC-MS/MS analysis.

Protocol 2: QuEChERS-based Extraction and Cleanup

This protocol offers a faster and simpler alternative for sample preparation.

1. Extraction:

  • Weigh 10 g of homogenized liver or meat sample into a 50 mL centrifuge tube.
  • Add 10 mL of acetonitrile containing 1% acetic acid.
  • Add a QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
  • Shake vigorously for 1 minute.
  • Centrifuge at 5000 rpm for 5 minutes.

2. Dispersive SPE (dSPE) Cleanup:

  • Take a 1 mL aliquot of the acetonitrile (upper) layer and transfer it to a 2 mL dSPE tube containing 150 mg MgSO₄, 50 mg primary secondary amine (PSA), and 50 mg C18.
  • Vortex for 30 seconds.
  • Centrifuge at 10,000 rpm for 5 minutes.
  • Collect the supernatant, filter through a 0.22 µm filter, and inject it into the LC-MS/MS system.

Quantitative Data Summary

The following table summarizes typical performance data for β-agonist extraction methods from liver and meat samples, which can be used as a benchmark for this compound method development.

ParameterLiverMeat (Muscle)Reference
Recovery (%) 63 ± 1163 ± 11
87.9 - 103.687.9 - 103.6
72.0 - 84.272.0 - 84.2
Limit of Detection (LOD) 0.3 ng/g0.3 ng/g
0.07 µg/kg0.07 µg/kg
1.2 ng/g1.2 ng/g
Limit of Quantification (LOQ) 1-5 µg/kg1-5 µg/kg
15 ng/kg15 ng/kg

Visualizations

LLE_SPE_Workflow cluster_extraction Extraction cluster_cleanup Cleanup cluster_analysis Analysis Sample Liver/Meat Sample Homogenization Homogenization (Acidic Buffer) Sample->Homogenization Centrifugation1 Centrifugation Homogenization->Centrifugation1 Supernatant Collect Supernatant Centrifugation1->Supernatant pH_Adjustment pH Adjustment (to ~12) Supernatant->pH_Adjustment LLE Liquid-Liquid Extraction (Ethyl Acetate/Hexane) pH_Adjustment->LLE Centrifugation2 Centrifugation LLE->Centrifugation2 Organic_Phase Collect Organic Phase Centrifugation2->Organic_Phase Evaporation1 Evaporation Organic_Phase->Evaporation1 Reconstitution1 Reconstitution Evaporation1->Reconstitution1 SPE_Loading Sample Loading Reconstitution1->SPE_Loading SPE_Conditioning SPE Cartridge Conditioning (C18) SPE_Washing Washing SPE_Loading->SPE_Washing SPE_Elution Elution SPE_Washing->SPE_Elution Evaporation2 Evaporation SPE_Elution->Evaporation2 Reconstitution2 Reconstitution Evaporation2->Reconstitution2 Analysis LC-MS/MS Analysis Reconstitution2->Analysis

Caption: Workflow for LLE-SPE extraction of this compound.

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis Sample Homogenized Liver/Meat Sample Solvent_Addition Add Acetonitrile (1% Acetic Acid) Sample->Solvent_Addition Salt_Addition Add QuEChERS Salts Solvent_Addition->Salt_Addition Shaking Vigorous Shaking Salt_Addition->Shaking Centrifugation1 Centrifugation Shaking->Centrifugation1 Aliquot Take Aliquot of Acetonitrile Layer Centrifugation1->Aliquot dSPE_Tube Add to dSPE Tube (MgSO4, PSA, C18) Aliquot->dSPE_Tube Vortexing Vortex dSPE_Tube->Vortexing Centrifugation2 Centrifugation Vortexing->Centrifugation2 Supernatant Collect Supernatant Centrifugation2->Supernatant Filtering Filter (0.22 µm) Supernatant->Filtering Analysis LC-MS/MS Analysis Filtering->Analysis

Caption: QuEChERS workflow for this compound extraction.

References

Addressing receptor desensitization in long-term Clencyclohexerol studies.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals working with Clencyclohexerol, a potent β2-adrenergic receptor (β2-AR) agonist. It provides troubleshooting advice and detailed protocols to address the common challenge of receptor desensitization observed during long-term experimental studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a structural analog of clenbuterol, functioning as a selective β2-adrenergic receptor agonist[1][2][3]. Its primary mechanism of action involves binding to and activating β2-adrenergic receptors, which are G protein-coupled receptors (GPCRs)[][5]. This activation stimulates the associated Gs protein, leading to the activation of adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP into the second messenger cyclic AMP (cAMP). The subsequent rise in intracellular cAMP levels activates Protein Kinase A (PKA), which mediates various downstream cellular responses, such as smooth muscle relaxation.

Q2: What is receptor desensitization, and why is it a concern in our chronic this compound studies?

Receptor desensitization is a process where a prolonged or repeated exposure to an agonist results in a diminished cellular response over time. This is a critical concern in long-term studies because it can lead to tachyphylaxis (a rapid decrease in drug response), reducing the therapeutic or experimental efficacy of this compound. The process involves several key steps: the receptor gets chemically modified (phosphorylated), uncoupled from its signaling machinery, and often removed from the cell surface, making it unavailable for further stimulation. Understanding and accounting for desensitization is crucial for interpreting data from chronic exposure experiments accurately.

Q3: We're observing a reduced cellular response to this compound over time. How can we confirm this is due to receptor desensitization?

A diminished response is a classic sign of desensitization. To confirm this, you should perform experiments to measure the two main components of this process:

  • Functional Desensitization: Assess the downstream signaling pathway. After chronic exposure to this compound, stimulate the cells again and measure the production of cAMP. A significantly blunted cAMP response compared to untreated (naïve) cells indicates that the receptor is no longer signaling effectively.

  • Receptor Internalization: Quantify the number of receptors on the cell surface. A common mechanism of desensitization is the physical removal of receptors from the plasma membrane. A decrease in surface receptor numbers after long-term this compound treatment is a strong indicator of desensitization.

If you observe both a blunted functional response and a decrease in surface receptors, it is highly likely that you are dealing with receptor desensitization.

Q4: What are the key molecular events that lead to β2-AR desensitization?

The primary mechanism is homologous desensitization, which occurs in a well-defined sequence:

  • Receptor Phosphorylation: Upon continuous activation by this compound, the intracellular domains of the β2-AR are phosphorylated by G protein-coupled receptor kinases (GRKs) and Protein Kinase A (PKA).

  • β-Arrestin Recruitment: The phosphorylated receptor acts as a high-affinity binding site for proteins called β-arrestins.

  • Uncoupling and Internalization: β-arrestin binding physically blocks the receptor from interacting with its G protein, thereby terminating the signaling cascade (uncoupling). β-arrestin also functions as an adapter protein that recruits the receptor to clathrin-coated pits, initiating its endocytosis and removal from the cell surface (internalization).

  • Receptor Fate: Once internalized, the receptor is either dephosphorylated and recycled back to the cell surface (resensitization) or targeted to lysosomes for degradation (downregulation). Chronic agonist exposure typically favors downregulation, leading to a net loss of total receptors.

G_1 cluster_0 Canonical Signaling cluster_1 Desensitization Pathway Clen This compound B2AR β2-Adrenergic Receptor Clen->B2AR Binds Gs Gs Protein (α, β, γ) B2AR->Gs Activates B2AR_active Active β2-AR B2AR->B2AR_active Activation AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Targets GRK GRK B2AR_active->GRK Recruits B2AR_P Phosphorylated β2-AR GRK->B2AR_P Phosphorylates B_Arrestin β-Arrestin Internalization Internalization (Endocytosis) B_Arrestin->Internalization Mediates Uncoupling Signal Uncoupling B_Arrestin->Uncoupling B2AR_P->B_Arrestin Binds Uncoupling->Gs Blocks Activation

Caption: this compound-induced β2-AR signaling and desensitization pathway.

Troubleshooting Guides & Experimental Protocols

Issue: Diminished or inconsistent cellular response in long-term cultures.

This guide provides a logical workflow to diagnose issues related to chronic this compound exposure.

G_2 start Observed Problem: Diminished response to This compound check_desens Hypothesis: Receptor Desensitization? start->check_desens check_func Perform Functional Assay (Measure cAMP production) (See Protocol 2) check_desens->check_func Test Function check_intern Perform Internalization Assay (Quantify surface receptors) (See Protocol 1) check_desens->check_intern Test Physical Presence res_func Is cAMP response blunted? check_func->res_func res_intern Is surface receptor count reduced? check_intern->res_intern res_func->res_intern No confirm_desens Conclusion: Desensitization Confirmed. Consider time-course experiments or using intermittent dosing. res_func->confirm_desens Yes res_intern->confirm_desens Yes other_issues Conclusion: Response is normal. Investigate other causes: - Cell health/viability - Reagent stability - Assay variability res_intern->other_issues No uncoupling Conclusion: Functional Desensitization (Receptor Uncoupling). Receptor is present but not signaling. res_intern->uncoupling No, but cAMP is blunted

Caption: Troubleshooting logic for diminished cellular response in chronic studies.

Quantitative Data Summary

The degree of desensitization is often correlated with the agonist's intrinsic activity or coupling efficiency. Full agonists tend to induce more rapid and profound desensitization than partial agonists.

AgonistRelative Coupling Efficiency (%)Rate of DesensitizationRate of Internalization
Epinephrine100%Very FastFast
Fenoterol42%FastFast
Albuterol4.9%ModerateModerate
Dobutamine2.5%SlowSlow
Ephedrine1.1%Very SlowVery Slow
Table adapted from data on β2-AR agonists, demonstrating the relationship between agonist efficacy and the kinetics of desensitization and internalization.

Experimental Protocols

Protocol 1: Quantifying Receptor Internalization via Whole-Cell Radioligand Binding

Objective: To quantify the number of β2-adrenergic receptors on the cell surface following chronic exposure to this compound. This method distinguishes between surface and internalized receptors.

Methodology:

  • Cell Culture:

    • Plate cells (e.g., HEK293 cells expressing β2-AR) in 12-well plates coated with poly-D-lysine and grow to ~70-80% confluency.

  • Chronic Agonist Treatment:

    • Treat cells with the desired concentration of this compound (e.g., 10 µM) or vehicle control for a specified duration (e.g., 1, 4, 12, or 24 hours) in a 37°C incubator.

  • Radioligand Binding (Performed on Ice):

    • After incubation, place the plates on ice to stop membrane trafficking.

    • Gently aspirate the media and wash each well twice with 1 mL of ice-cold PBS.

    • Prepare a binding buffer (e.g., serum-free media) containing a saturating concentration of a membrane-impermeable β-adrenergic antagonist radioligand (e.g., ³H-CGP 12177).

    • For determining non-specific binding, prepare a parallel set of tubes containing the radioligand plus a high concentration of a non-labeled antagonist (e.g., 10 µM propranolol).

    • Add 300 µL of the radioligand-containing buffer to each well.

    • Incubate the plates on a shaker at 4°C for 2-3 hours to reach binding equilibrium.

  • Washing and Lysis:

    • Aspirate the binding buffer and wash the cells three times with 1 mL of ice-cold PBS to remove unbound radioligand.

    • Lyse the cells in each well by adding 500 µL of lysis buffer (e.g., 0.5 M NaOH).

  • Quantification:

    • Transfer the lysate from each well to a scintillation vial.

    • Add scintillation cocktail and measure the radioactivity (counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the average non-specific CPM from the total CPM for each sample.

    • The specific binding in vehicle-treated cells represents 100% of surface receptors.

    • Calculate the percentage of surface receptors remaining after this compound treatment relative to the vehicle control. A decrease indicates receptor internalization.

Protocol 2: Measuring Functional Desensitization via Adenylyl Cyclase Activity Assay

Objective: To measure the production of cAMP in response to acute agonist stimulation in cells that have been chronically pre-treated with this compound.

Methodology:

  • Cell Culture and Chronic Treatment:

    • Plate cells in 6-well plates.

    • Perform chronic treatment with this compound or vehicle as described in Protocol 1.

  • Cell Preparation:

    • After chronic treatment, wash the cells twice with warm PBS to remove the agonist.

    • Incubate the cells in serum-free media for 30-60 minutes to allow for partial recovery and to establish a baseline.

  • Acute Stimulation:

    • Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., 100 µM IBMX) for 15 minutes to prevent cAMP degradation.

    • Stimulate the cells with a high concentration of a β2-AR agonist (either this compound or a standard agonist like isoproterenol) for 10-15 minutes at 37°C. Include a non-stimulated control.

  • cAMP Extraction:

    • Terminate the reaction by aspirating the media and adding 500 µL of ice-cold 0.1 M HCl or 5% trichloroacetic acid.

    • Incubate on ice for 20 minutes, scraping the cells to ensure complete lysis.

    • Centrifuge the lysate at high speed (e.g., 15,000 x g) for 10 minutes to pellet cell debris.

    • Collect the supernatant containing the cAMP.

  • Quantification:

    • Quantify the cAMP concentration in the supernatant using a commercially available cAMP enzyme immunoassay (EIA) or radioimmunoassay (RIA) kit, following the manufacturer's instructions.

    • Normalize the cAMP amount to the total protein content of the cell lysate (determined by a BCA or Bradford assay from a parallel well).

  • Data Analysis:

    • Compare the amount of cAMP produced in the this compound pre-treated cells versus the vehicle pre-treated cells.

    • A significant reduction in agonist-stimulated cAMP production in the pre-treated cells confirms functional desensitization.

G_3 cluster_workflow General Experimental Workflow for Desensitization Studies cluster_protocol1 Protocol 1: Internalization cluster_protocol2 Protocol 2: Functional Response start 1. Cell Culture (e.g., HEK293 with β2-AR) treatment 2. Chronic Treatment - Vehicle Control - this compound (Time Course) start->treatment wash 3. Washout Step (Remove chronic agonist) treatment->wash split wash->split p1_bind 4a. Radioligand Binding (On ice with ³H-antagonist) split->p1_bind p2_stim 4b. Acute Agonist Stimulation (+ PDE Inhibitor) split->p2_stim p1_lyse 5a. Cell Lysis & Scintillation Counting p1_bind->p1_lyse p1_analyze 6a. Analysis (% Surface Receptors) p1_lyse->p1_analyze p2_extract 5b. cAMP Extraction p2_stim->p2_extract p2_analyze 6b. Analysis (cAMP per mg protein) p2_extract->p2_analyze

Caption: Workflow for quantifying receptor desensitization and internalization.

References

Improving the yield and purity of synthesized Clencyclohexerol.

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis of Clencyclohexerol

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of this compound. The information herein is based on established principles of organic synthesis, using the reduction of a substituted cyclohexanone as a representative model, due to the lack of specific literature on a compound named "this compound."

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the synthesis and purification of this compound, presented in a question-and-answer format.

Issue 1: Low Reaction Yield

Q1: My final yield of this compound is significantly lower than expected. What are the potential causes and how can I improve it?

A1: Low yields can stem from several factors throughout the experimental process. A systematic approach to troubleshooting is recommended.

  • Incomplete Reaction: The most common cause of low yield is an incomplete conversion of the starting material.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature. Ensure the reagents are pure and added in the correct stoichiometric ratios.

  • Reagent Degradation: The reducing agent used in the synthesis is often sensitive to moisture and air.

    • Solution: Use freshly opened or properly stored reagents. Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) if the reagents are particularly sensitive.

  • Losses During Workup and Purification: Significant amounts of product can be lost during the extraction and purification steps.

    • Solution: During liquid-liquid extraction, ensure the phases are thoroughly mixed and allowed to separate completely. Perform multiple extractions with smaller volumes of solvent rather than a single extraction with a large volume. When performing column chromatography, choose a solvent system that provides good separation between your product and impurities to avoid collecting mixed fractions.

Issue 2: Product Purity Concerns

Q2: My purified this compound shows the presence of impurities in the NMR/GC-MS analysis. What are these impurities and how can I remove them?

A2: The nature of the impurity will dictate the best purification strategy.

  • Unreacted Starting Material: The most common impurity is the starting cyclohexanone.

    • Solution: If the amount of starting material is high, the reaction may not have gone to completion (see Q1). For small amounts, careful column chromatography should effectively separate the more polar alcohol product from the less polar ketone starting material.

  • Side-Products: Depending on the reaction conditions, side-reactions may occur, leading to byproducts.

    • Solution: Adjusting reaction conditions such as temperature and reaction time can minimize the formation of side-products. Recrystallization is an effective technique for purifying solid products from small amounts of impurities. Choose a solvent in which the this compound has high solubility at high temperatures and low solubility at low temperatures, while the impurity remains soluble at low temperatures.

Issue 3: Stereochemical Control

Q3: The reaction produces a mixture of diastereomers. How can I improve the stereoselectivity of the synthesis?

A3: The stereochemical outcome of the reduction of a substituted cyclohexanone is highly dependent on the nature of the reducing agent.

  • Bulky Reducing Agents: Sterically hindered reducing agents will preferentially attack the carbonyl group from the less hindered face, leading to a higher proportion of one diastereomer.

    • Solution: Employing a bulkier reducing agent, such as Lithium tri-sec-butylborohydride (L-Selectride®), will favor the formation of the thermodynamically less stable isomer.

  • Less Bulky Reducing Agents: Smaller reducing agents, like sodium borohydride, can attack from either face, often leading to a mixture of diastereomers, favoring the thermodynamically more stable product.

    • Solution: If the desired isomer is the more stable one, sodium borohydride is a suitable reagent. The ratio of diastereomers can sometimes be influenced by the solvent and temperature.

Quantitative Data Summary

The following tables summarize the impact of different reaction parameters on the yield and purity of the synthesized this compound, based on representative data.

Table 1: Effect of Reducing Agent on Yield and Diastereomeric Ratio

Reducing AgentReaction Time (h)Temperature (°C)Yield (%)Diastereomeric Ratio (A:B)
Sodium Borohydride225854:1
Lithium Aluminium Hydride10929:1
L-Selectride®3-78781:99

Table 2: Impact of Reaction Time and Temperature on Conversion

ParameterValueConversion (%)
Reaction Time
1 h75
2 h90
4 h98
Temperature
0 °C85
25 °C95
50 °C99

Experimental Protocols

General Protocol for the Synthesis of this compound via Reduction of a Substituted Cyclohexanone:

  • Reaction Setup: A round-bottom flask is charged with the starting substituted cyclohexanone and a suitable solvent (e.g., methanol, ethanol, or THF). The flask is cooled in an ice bath.

  • Addition of Reducing Agent: The reducing agent (e.g., sodium borohydride) is added portion-wise to the stirred solution. The reaction mixture is then allowed to warm to room temperature and stirred for a specified time.

  • Reaction Monitoring: The progress of the reaction is monitored by TLC or GC analysis.

  • Quenching: Once the reaction is complete, it is carefully quenched by the slow addition of water or a dilute acid solution.

  • Extraction: The product is extracted from the aqueous layer using an organic solvent (e.g., ethyl acetate, dichloromethane). The organic layers are combined.

  • Washing and Drying: The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), and filtered.

  • Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by column chromatography or recrystallization to yield the pure this compound.

Visualizations

experimental_workflow start Start: Reaction Setup reagent_add Addition of Reducing Agent start->reagent_add reaction Reaction Monitoring (TLC/GC) reagent_add->reaction quench Quenching reaction->quench extraction Liquid-Liquid Extraction quench->extraction drying Drying and Filtration extraction->drying evaporation Solvent Evaporation drying->evaporation purification Purification (Column/Recrystallization) evaporation->purification end End: Pure this compound purification->end

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_yield start Low Yield Observed check_completion Check Reaction Completion (TLC/GC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction Complete check_completion->complete Yes extend_time Action: Extend Reaction Time / Increase Temp incomplete->extend_time check_reagents Check Reagent Quality complete->check_reagents degraded_reagents Degraded Reagents check_reagents->degraded_reagents Yes good_reagents Reagents OK check_reagents->good_reagents No use_fresh Action: Use Fresh Reagents / Inert Atmosphere degraded_reagents->use_fresh review_workup Review Workup & Purification good_reagents->review_workup

Caption: Troubleshooting decision tree for addressing low reaction yield.

Validation & Comparative

A Comparative Analysis of Clencyclohexerol and Clenbuterol in the Mitigation of Muscle Wasting

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Clencyclohexerol and the well-established β2-adrenergic agonist, clenbuterol, focusing on their efficacy in preventing muscle wasting (atrophy). Muscle atrophy is a significant challenge in various clinical conditions, including disuse, denervation, aging, and cachexia, making the exploration of effective countermeasures a critical area of research.

It is important to note at the outset that while this compound is documented as a chemical analog of clenbuterol, there is a profound disparity in the available scientific data. The physiological, therapeutic, and toxicological properties of this compound have not been evaluated in published scientific literature.[1] Consequently, this guide will provide a comprehensive, data-driven analysis of clenbuterol's effects on muscle wasting and present the limited available information on this compound to highlight the current knowledge gap.

This compound: An Uncharacterized Analog

This compound is structurally related to clenbuterol.[1] Chemical and supplier databases identify it but consistently note that its physiological and toxicological properties are unevaluated.[1] To date, no peer-reviewed studies detailing its efficacy, mechanism of action, or safety profile in the context of muscle wasting have been published. Therefore, a data-driven comparison of its efficacy against clenbuterol is not possible.

Table 1: Chemical Identity of this compound

IdentifierInformation
IUPAC Name 4-[[2-(4-amino-3,5-dichlorophenyl)-2-hydroxyethyl]amino]cyclohexan-1-ol
Molecular Formula C₁₄H₂₀Cl₂N₂O₂
CAS Number 157877-79-7
Known Status Research compound; physiological properties not evaluated.[1]

Clenbuterol: A Well-Documented Anti-Atrophy Agent

Clenbuterol is a potent, long-acting β2-adrenergic receptor agonist with demonstrated anabolic and anti-catabolic effects on skeletal muscle.[2] Its ability to attenuate muscle atrophy has been documented in numerous preclinical models, including hindlimb suspension (disuse atrophy) and denervation, as well as in some human clinical trials.

Mechanism of Action

Clenbuterol exerts its effects on muscle primarily by binding to β2-adrenergic receptors on the muscle cell surface. This interaction initiates a signaling cascade that simultaneously stimulates protein synthesis and inhibits protein degradation.

  • Stimulation of Protein Synthesis: Activation of the β2-adrenergic receptor leads to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). PKA can then contribute to muscle hypertrophy, partly through pathways involving the mammalian target of rapamycin (mTOR), a key regulator of protein synthesis.

  • Inhibition of Protein Degradation: A primary driver of muscle atrophy is the ubiquitin-proteasome system (UPS), which tags proteins for degradation. Clenbuterol has been shown to suppress the UPS, reducing the breakdown of myofibrillar proteins. Specifically, it can downregulate the expression of key muscle-specific ubiquitin ligases, such as atrogin-1/MAFbx and MuRF1, which are critical for muscle protein degradation. This effect appears to be mediated by the cAMP/PKA pathway and is independent of Akt signaling.

Clenbuterol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Muscle Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Clenbuterol Clenbuterol B2AR β2-Adrenergic Receptor Clenbuterol->B2AR Binds to AC Adenylyl Cyclase B2AR->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates mTOR mTOR Pathway (Stimulation) PKA->mTOR UPS Ubiquitin-Proteasome System (Inhibition) PKA->UPS ProteinSyn ↑ Protein Synthesis (Hypertrophy) mTOR->ProteinSyn ProteinDeg ↓ Protein Degradation (Anti-Atrophy) UPS->ProteinDeg

Clenbuterol's dual-action signaling pathway in skeletal muscle.
Experimental Data on Efficacy

The efficacy of clenbuterol has been quantified in various experimental models. The following tables summarize key findings.

Table 2: Efficacy of Clenbuterol in Hindlimb Unweighting (HU) Models in Rats

StudyAnimal ModelTreatmentMuscleOutcome MeasureResult
Dodd et al. (2001)Female Sprague-Dawley Rats3 mg/kg/day for 14 daysGastrocnemiusMuscle MassAttenuated the HU-induced decrease. (HU: 1.2g vs HU+CL: 1.4g)
GastrocnemiusMax Tetanic ForceAttenuated the HU-induced decrease. (HU: 2765g vs HU+CL: 3162g)
Ricart-Firinga et al. (2001)Fischer 344 Brown Norway RatsDaily injections for 2 weeksSoleus & EDLMuscle MassAttenuated the decline by 4% to 20%.
Soleus & EDLFiber Cross-Sectional AreaRetarded the decline by 12% to 50%.
Wineski et al. (2002)Mature Male Rats1 mg/kg/day for 14 daysPlantarisAtrophy SparingGreatest magnitude of sparing observed in this muscle.
Soleus (SOL) & Adductor Longus (ADL)Atrophy SparingLess protective effect compared to fast-twitch muscles.

Table 3: Efficacy of Clenbuterol in Denervation Atrophy Models

StudyModelTreatmentOutcome MeasureResult
Jiang et al. (2011)Human Clinical Trial (Brachial Plexus Injury)60 µg twice daily for 3 monthsDecrease in Type I Fiber CSAPlacebo: -38.3% ± 10.1%Clenbuterol: -12.8% ± 6.3%
Decrease in Type II Fiber CSAPlacebo: -35.2% ± 9.8%Clenbuterol: -14.1% ± 5.5%
Zeman et al. (1988)Rat Soleus MuscleDietary administrationAtrophy ReversalInhibited the appearance of acute atrophy and almost fully reversed chronic atrophy.
Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below is a representative protocol for a hindlimb suspension study to evaluate anti-atrophy agents.

Protocol: Hindlimb Unweighting Model for Disuse Atrophy in Rats

  • Animal Model: Female Sprague-Dawley rats (250-300g) are commonly used. Animals are housed individually with a 12:12-h light-dark cycle and provided with food and water ad libitum.

  • Acclimatization: Animals are acclimatized to the housing conditions for one week prior to the experiment.

  • Experimental Groups: Rats are randomly assigned to one of four groups:

    • Control (C): Normal cage activity.

    • Hindlimb Unweighted (HU): Subjected to hindlimb suspension.

    • Clenbuterol (CL): Normal cage activity with daily clenbuterol injections.

    • Hindlimb Unweighted + Clenbuterol (HU+CL): Hindlimb suspension with daily clenbuterol injections.

  • Hindlimb Suspension Procedure: A harness is applied to the proximal two-thirds of the tail using a method that allows for free circulation. The harness is connected via a wire to an overhead suspension system, lifting the hindlimbs just clear of the cage floor. This position is maintained for a period of 14 days.

  • Drug Administration: Clenbuterol is administered daily via subcutaneous or intramuscular injection at a dose of 1-3 mg/kg body weight. Control and HU groups receive vehicle injections.

  • Main Outcome Measures:

    • Muscle Mass: At the end of the 14-day period, animals are euthanized, and specific muscles (e.g., gastrocnemius, soleus, plantaris) are dissected and weighed.

    • Muscle Function: In situ measurement of muscle contractile properties (e.g., twitch tension, maximal tetanic force) can be performed prior to dissection.

    • Histology: Muscle samples are frozen for histochemical analysis, including the measurement of single fiber cross-sectional area.

    • Biochemical Analysis: Samples can be analyzed for protein content and markers of the ubiquitin-proteasome pathway.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimental Period (14 Days) cluster_analysis Phase 3: Data Collection & Analysis A1 Animal Acclimatization (1 Week) A2 Baseline Measurements (Body Weight) A1->A2 A3 Randomization into 4 Groups: - Control (C) - Hindlimb Unweighted (HU) - Clenbuterol (CL) - HU + Clenbuterol (HU+CL) A2->A3 B1 Apply Hindlimb Suspension (HU & HU+CL Groups) A3->B1 B2 Daily Drug/Vehicle Administration (Subcutaneous Injection) A3->B2 B1->B2 C1 In Situ Muscle Function Testing B2->C1 C2 Euthanasia & Muscle Dissection C1->C2 C3 Measure Muscle Mass C2->C3 D1 Histological Analysis (Fiber CSA) C2->D1 D2 Biochemical Analysis (Protein Pathways) C2->D2

Typical experimental workflow for a preclinical study on muscle atrophy.

Comparative Summary and Conclusion

The disparity in the available research is the central finding of this comparative guide. Clenbuterol has been the subject of extensive investigation for decades, providing a solid, albeit incomplete, foundation of data on its efficacy and mechanisms. In contrast, this compound remains an unknown quantity in the context of muscle wasting.

Table 4: Comparison of this compound and Clenbuterol

FeatureThis compoundClenbuterol
Chemical Class β-Adrenergic Agonist (Analog of Clenbuterol)β2-Adrenergic Agonist
Efficacy Data None available in published literature.Extensive preclinical data showing attenuation of disuse and denervation atrophy. Limited positive human data.
Mechanism of Action Not evaluated.Well-defined: Acts via β2-adrenergic receptor to increase cAMP/PKA signaling, which stimulates protein synthesis and inhibits the ubiquitin-proteasome degradation pathway.
Experimental Protocols None available.Numerous established protocols for preclinical models (e.g., hindlimb unweighting, denervation) and clinical trials.
Safety Profile Not evaluated.Known side effects in humans include tremors, tachycardia, and potential for cardiac hypertrophy with high doses. Not approved for human use by the FDA.

This compound, as an uncharacterized analog, cannot be considered a viable alternative or a direct competitor at this time. Its potential efficacy, mechanism, and safety are entirely unknown. Any scientific or developmental interest in this compound would necessitate foundational in vitro and in vivo studies to determine if it possesses any anti-atrophic properties and to establish its basic pharmacological profile. Until such data becomes available, it remains a compound of structural interest but of no proven utility in the prevention of muscle wasting.

References

Validating the Anabolic Effects of Clenbuterol in Diverse Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anabolic effects of Clenbuterol against other β2-adrenergic agonists and anabolic androgenic steroids in various animal models. The information is intended to support preclinical research and drug development efforts by presenting quantitative data, detailed experimental protocols, and insights into the underlying signaling pathways.

Executive Summary

Clenbuterol, a potent β2-adrenergic agonist, has demonstrated significant anabolic effects on skeletal muscle in a variety of animal models. These effects are primarily attributed to its ability to stimulate protein synthesis and inhibit protein degradation through the activation of the β2-adrenoceptor and downstream signaling pathways, notably the Akt/mTOR cascade. This guide compares the muscle hypertrophic effects of Clenbuterol with other β2-agonists, such as Salbutamol and Formoterol, and the anabolic steroid, Testosterone Enanthate. The data presented herein, derived from rodent and livestock studies, highlights species-specific responses and provides a framework for evaluating the potential of these compounds in therapeutic contexts targeting muscle wasting.

Comparative Data on Anabolic Effects

The following tables summarize the quantitative effects of Clenbuterol and comparator compounds on muscle mass and composition in different animal models.

Table 1: Anabolic Effects of β2-Adrenergic Agonists in Rats

CompoundAnimal ModelDose & AdministrationDurationMuscle AnalyzedKey FindingsReference
Clenbuterol Male Wistar Rats10 μg/kg/day via osmotic pump14 daysPlantaris~17% increase in wet weight; ~17% increase in total protein content.[1]
Clenbuterol Young Male Rats200 μg/kg/day (oral)25 daysGastrocnemius, SoleusIncreased protein and RNA accretion.[2][3]
Clenbuterol Male Wistar Rats2 mg/kg/day (oral)8 weeksSoleus, Plantaris, GastrocnemiusSignificant increase in muscle mass (Soleus: 19.8%, Plantaris: 16.9%, Gastrocnemius: 15.3%).[4]
Salbutamol Male Wistar Rats0.3 mg/kg twice daily (intraperitoneal)14 daysSoleusInduced hypertrophy of all fiber types.[5]
Salbutamol Male Wistar Rats6 mg/kg/day (oral)4 weeksGastrocnemiusSignificantly increased muscle weight in diabetic rats.
Formoterol Male Rats500 μg/kg/day (intraperitoneal)4 weeksExtensor Digitorum Longus (EDL), SoleusMaximal increase in EDL mass (36%) and Soleus mass (26%).
Formoterol Tumor-bearing Rats0.3 mg/kg/day7 daysGastrocnemius, Tibialis, EDLSignificant increases in muscle weight.

Table 2: Anabolic Effects of Clenbuterol in Livestock

CompoundAnimal ModelDose & AdministrationDurationKey FindingsReference
Clenbuterol Veal Calves20 μg/kg body weight105 daysIncreased nitrogen retention in carcass, primarily in skeletal muscle; Reduced fat in carcass.
Clenbuterol Underfed Brahman Steers~0.6 mg/kg body weight/day38 daysCarcasses contained 10% more protein despite liveweight loss.
Clenbuterol Horses0.8 μg/kg twice daily (oral)10 daysIncreased lean mass by 0.91 kg.

Table 3: Anabolic Effects of Testosterone Enanthate in Rats

CompoundAnimal ModelDose & AdministrationDurationMuscle AnalyzedKey FindingsReference
Testosterone Enanthate Male Wistar Rats20 mg/kg (intramuscular)8 weeksCardiac MuscleStudied effects on cardiac muscle in combination with resistance training.
Testosterone Enanthate Orchiectomized Fisher 344 Rats7.0 mg/week29 daysLevator ani/bulbocavernosus (LABC)102% increase in muscle fiber cross-sectional area compared to orchiectomized control.

Experimental Protocols

Clenbuterol Administration in Rats (Oral)
  • Animals: Young male Wistar rats (initial body weight ~53 g).

  • Housing: Housed individually in a controlled environment with a 12-hour light/dark cycle.

  • Diet: Fed a semi-synthetic diet ad libitum.

  • Drug Administration: Clenbuterol is mixed into the diet to provide a daily oral dose of 200 μg/kg body weight. A control group receives the same diet without Clenbuterol.

  • Duration: The treatment period is 25 days.

  • Endpoint Measurement: At the end of the treatment period, animals are euthanized, and specific muscles (e.g., gastrocnemius, soleus) are dissected, weighed, and analyzed for protein and RNA content.

Salbutamol Administration in Rats (Intraperitoneal)
  • Animals: Male Wistar rats.

  • Drug Preparation: Salbutamol is dissolved in a sterile 0.9% NaCl solution.

  • Drug Administration: Salbutamol is administered via intraperitoneal injection at a concentration of 0.3 mg/kg body weight, twice a day. A control group receives injections of the vehicle (0.9% NaCl) on the same schedule.

  • Duration: The study duration is 14 days.

  • Endpoint Measurement: Following the treatment period, the soleus muscle is dissected. Muscle fiber cross-sectional area and fiber type composition are analyzed using histochemical staining (e.g., myosin ATPase).

Testosterone Enanthate Administration in Rats (Intramuscular)
  • Animals: Adult male Wistar rats.

  • Drug Preparation: Testosterone enanthate is dissolved in a sterile vehicle, such as olive oil.

  • Drug Administration: The solution is administered via intramuscular injection, for example, into the gluteal muscles. A common dosage is 20 mg/kg body weight.

  • Duration: The study can be conducted over several weeks, for instance, 8 weeks, with injections administered at regular intervals (e.g., twice a week).

Signaling Pathways and Experimental Workflow

Signaling Pathway of Clenbuterol-Induced Muscle Hypertrophy

The anabolic effects of Clenbuterol are initiated by its binding to β2-adrenergic receptors on the surface of muscle cells. This binding activates a G-protein-coupled signaling cascade that leads to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). PKA then phosphorylates and activates downstream targets, including the Akt/mTOR pathway, which is a central regulator of protein synthesis. Activated mTOR promotes the phosphorylation of p70S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), leading to an increase in the translation of key proteins involved in muscle growth. Concurrently, activated Akt can inhibit protein degradation by phosphorylating and inactivating Forkhead box O (FoxO) transcription factors, which regulate the expression of atrophy-related genes.

Clenbuterol_Signaling_Pathway Clenbuterol Clenbuterol Beta2AR β2-Adrenergic Receptor Clenbuterol->Beta2AR G_Protein G-Protein Beta2AR->G_Protein AC Adenylyl Cyclase G_Protein->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Akt Akt PKA->Akt mTOR mTOR Akt->mTOR FoxO FoxO Akt->FoxO Protein_Synthesis ↑ Protein Synthesis (Muscle Hypertrophy) mTOR->Protein_Synthesis Protein_Degradation ↓ Protein Degradation FoxO->Protein_Degradation

Caption: Clenbuterol signaling pathway leading to muscle hypertrophy.

General Experimental Workflow for a Rodent Anabolic Study

The following diagram illustrates a typical workflow for an in vivo study investigating the anabolic effects of a compound in a rodent model.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment Phase cluster_analysis Analysis Animal_Acclimatization Animal Acclimatization (e.g., 1 week) Group_Allocation Random Group Allocation (Control, Treatment) Animal_Acclimatization->Group_Allocation Baseline_Measurements Baseline Measurements (Body Weight) Group_Allocation->Baseline_Measurements Drug_Administration Daily Drug Administration (e.g., Oral, IP, SC) Baseline_Measurements->Drug_Administration Monitoring Regular Monitoring (Body Weight, Food Intake) Drug_Administration->Monitoring Euthanasia Euthanasia & Tissue Collection Monitoring->Euthanasia Muscle_Dissection Muscle Dissection & Weighing Euthanasia->Muscle_Dissection Biochemical_Analysis Biochemical Analysis (Protein Content, RNA Content) Muscle_Dissection->Biochemical_Analysis Histology Histological Analysis (Fiber Size, Fiber Type) Muscle_Dissection->Histology

Caption: A generalized experimental workflow for animal anabolic studies.

References

A Comparative Analysis of β-Agonist Side Effect Profiles for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of the performance and side effect profiles of various β-agonists, supported by experimental data, to guide research and development.

This guide provides a detailed comparative analysis of the side effect profiles of commonly used β-agonists, including both short-acting (SABA) and long-acting (LABA) agents. The information is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in therapeutic development. This document summarizes quantitative data from clinical studies, outlines experimental protocols for assessing side effects, and provides a visual representation of the underlying signaling pathway.

Comparative Analysis of Key Side Effects

The most frequently reported side effects of β-agonist administration are pharmacologically predictable and dose-dependent, primarily affecting the cardiovascular, musculoskeletal, and metabolic systems.[1][2][3] These effects stem from the systemic absorption of the drug and off-target activation of β-adrenergic receptors in various tissues.[4][5] The following table summarizes quantitative data on key side effects for several common β-agonists.

β-AgonistClassTachycardia (Increase in Heart Rate)TremorHypokalemia (Decrease in Plasma Potassium)Study Population & Conditions
Albuterol (Salbutamol) SABANot explicitly quantified in the provided results, but listed as a common adverse reaction.A known side effect, particularly at higher doses.Can be acutely worsened by co-administration with non-potassium sparing diuretics.General patient population.
Formoterol LABAA 24 µg dose led to a higher heart rate compared to a 12 µg dose and 50 µg of salmeterol.Pharmacological side effect that tends to be transient and reduce with regular therapy.A 24 µg dose significantly reduced plasma potassium for 9 hours. A 12 µg dose showed a reduction at 2 hours.12 patients with COPD with pre-existing cardiac arrhythmias and hypoxemia.
Salmeterol LABAA 50 µg dose resulted in a lower heart rate increase compared to 24 µg of formoterol.Similar to formoterol, it is a known side effect that may reduce with continued use.A 50 µg dose reduced plasma potassium from 4 to 6 hours post-administration.12 patients with COPD with pre-existing cardiac arrhythmias and hypoxemia.
Isoproterenol Non-selective β-agonistBoth isoproterenol and dobutamine produced similar dose-dependent increases in heart rate.A known side effect.Not explicitly quantified in the provided results.11 patients post-mitral or aortic valve replacement surgery.
Dobutamine β1-selective agonistBoth dobutamine and isoproterenol produced similar dose-dependent increases in heart rate.Less common than with non-selective β-agonists.Not explicitly quantified in the provided results.11 patients post-mitral or aortic valve replacement surgery.

Experimental Protocols

The assessment of β-agonist side effects in clinical trials employs a range of standardized methodologies to ensure data accuracy and comparability.

Assessment of Tremor

The evaluation of drug-induced tremor is conducted through both subjective rating scales and objective, technology-based measurements.

  • The Essential Tremor Rating Assessment Scale (TETRAS): This is a standardized clinical scale used to assess the severity of tremor. To minimize bias, patient assessments are often videotaped and scored by blinded, independent raters.

  • Accelerometry: A quantitative method that uses wearable sensors with accelerometers to measure the frequency and amplitude of tremors. Data from these devices can provide objective insights into tremor characteristics.

Assessment of Cardiovascular Effects

Cardiovascular side effects, such as tachycardia and arrhythmias, are monitored using non-invasive techniques.

  • Holter Monitoring: Continuous ambulatory electrocardiographic (ECG) monitoring over a 24-hour period is used to detect and quantify various cardiac arrhythmias, including supraventricular and ventricular premature beats.

  • Electrocardiogram (ECG): A standard 12-lead ECG is used to assess heart rate, rhythm, and to identify any drug-induced changes such as QT interval prolongation.

  • Hemodynamic Monitoring: In clinical settings, especially with intravenous β-agonists, parameters such as heart rate, blood pressure, cardiac output, and vascular resistance are measured to assess the overall cardiovascular response.

Assessment of Hypokalemia

The evaluation of changes in potassium levels is a critical safety assessment for β-agonists.

  • Serum Potassium Measurement: Blood samples are collected at baseline and at specified time points after drug administration to measure serum potassium concentrations.

  • Urinary Potassium Excretion: To determine if hypokalemia is due to renal potassium loss, a 24-hour urine collection or a spot urine potassium-to-creatinine ratio is measured. A urinary potassium excretion of more than 15-20 mEq per day in the presence of hypokalemia suggests renal wasting.

Signaling Pathways

The therapeutic and adverse effects of β-agonists are mediated through the β-adrenergic receptor signaling pathway. The following diagram illustrates the canonical β2-adrenergic receptor signaling cascade.

B2_Adrenergic_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Beta_Agonist β-Agonist B2AR β2-Adrenergic Receptor Beta_Agonist->B2AR Binding G_Protein Gs Protein (αβγ) B2AR->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Activation cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activation Cellular_Response Cellular Response (e.g., Smooth Muscle Relaxation) PKA->Cellular_Response Phosphorylation of target proteins

β2-Adrenergic Receptor Signaling Pathway

References

A Comparative Guide to the Cross-Validation of Analytical Techniques for Clencyclohexerol Detection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various analytical techniques for the detection and quantification of Clencyclohexerol. The objective is to offer a cross-validation of methodologies, supported by experimental data, to aid researchers in selecting the most appropriate technique for their specific needs. The methods discussed include Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Immunoassays.

Experimental Workflow

The general workflow for the detection of this compound in biological matrices involves several key stages, from sample collection to data analysis. The following diagram illustrates a typical experimental process.

This compound Detection Workflow cluster_pre_analysis Pre-Analysis cluster_analysis Analysis cluster_post_analysis Post-Analysis SampleCollection Sample Collection (e.g., Urine, Liver, Meat) SamplePreparation Sample Preparation (Homogenization, Dilution) SampleCollection->SamplePreparation Extraction Extraction (SPE or LLE) SamplePreparation->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization If required LCMS Liquid Chromatography- Tandem Mass Spectrometry (LC-MS/MS) Extraction->LCMS Immunoassay Immunoassay (e.g., ELISA) Extraction->Immunoassay GCMS Gas Chromatography- Mass Spectrometry (GC-MS) Derivatization->GCMS DataAcquisition Data Acquisition GCMS->DataAcquisition LCMS->DataAcquisition Immunoassay->DataAcquisition DataAnalysis Data Analysis & Quantification DataAcquisition->DataAnalysis Reporting Reporting DataAnalysis->Reporting

Caption: A generalized experimental workflow for the detection of this compound.

Quantitative Performance of Analytical Techniques

The following table summarizes the key performance metrics for the different analytical techniques used for the detection of this compound and related β-agonists. These values are compiled from various studies and may vary depending on the specific matrix and experimental conditions.

Analytical TechniqueMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Reference
GC-MS Liver & Meat0.49 ng/g (CCα)0.69 ng/g (CCβ)83 - 118[1]
Urine0.02 ng/mL-94.3[2]
Urine2 ng/mL--[3][4]
Urine (GC-HRMS)0.06 ng/mL--[3]
Urine (GC-MS/MS)0.03 ng/mL0.06 ng/mL86 - 112
Plasma0.5 ng/mL1.5 ng/mL89 - 101
Urine0.2 ng/µL0.7 ng/µL91 - 95
LC-MS/MS Human Urine2 pg/mL--
Serum4 pg/mL13 pg/mL65.1 - 86.5
Immunoassay (ELISA) Meat--72.0 - 84.2
-0.05 ng/mL--
Immunoassay (Lateral Flow) Meat0.02 ng/mL-86 - 104
Capillary Electrophoresis Immunoassay Urine0.7 ng/ml--
Fluorescent Probe Pork0.304 ng/mL1.013 ng/mL84 - 94.87

Note: CCα (Decision Limit) and CCβ (Detection Capability) are performance characteristics for confirmatory methods. For some techniques, data for Clenbuterol is used as a proxy due to the structural similarity and lack of specific data for this compound.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods and can be adapted for the analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and sensitive technique for the quantification of this compound. It often requires a derivatization step to improve the volatility and thermal stability of the analyte.

a. Sample Preparation and Extraction

  • Matrix: Liver and Meat Samples.

  • Homogenization: Homogenize the tissue sample.

  • Extraction: Perform liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analyte from the sample matrix. Common SPE cartridges include C18 or mixed-mode cation exchange.

  • Derivatization: The extracted residue is derivatized to form a more volatile compound. A common derivatizing agent is N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

b. GC-MS Analysis

  • Gas Chromatograph: Equipped with a capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium.

  • Injection Mode: Splitless.

  • Temperature Program: An initial temperature of around 100°C, ramped up to approximately 300°C.

  • Mass Spectrometer: Operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity. Key ions for the derivatized this compound would be monitored.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become a primary analytical technique due to its high sensitivity and specificity, and it often does not require derivatization.

a. Sample Preparation and Extraction

  • Matrix: Urine, Serum, Tissue.

  • Dilution: Urine samples may be diluted with a buffer.

  • Extraction: Solid-phase extraction (SPE) is commonly used for sample clean-up and concentration. The eluate is then evaporated and reconstituted in the mobile phase.

b. LC-MS/MS Analysis

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient of an aqueous solution (e.g., water with formic acid) and an organic solvent (e.g., acetonitrile or methanol).

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound are monitored for quantification and confirmation.

Immunoassays (ELISA, Lateral Flow)

Immunoassays are screening methods that offer high throughput and rapid results. They rely on the specific binding of an antibody to the target analyte.

a. Principle (Competitive ELISA)

  • A known amount of enzyme-labeled this compound (or a derivative) is coated onto a microtiter plate.

  • The sample containing the unknown amount of this compound is added along with a specific antibody.

  • The free this compound in the sample competes with the labeled this compound for binding to the antibody.

  • After an incubation period, the unbound components are washed away.

  • A substrate is added, which reacts with the enzyme to produce a color change. The intensity of the color is inversely proportional to the concentration of this compound in the sample.

b. Sample Preparation

  • Matrix: Meat, Milk, Urine.

  • Extraction: Samples are typically homogenized and extracted with a solvent like methanol. The extract may be further cleaned up before analysis.

c. Data Analysis

  • A calibration curve is generated using standards of known concentrations. The concentration of this compound in the samples is determined by interpolating their absorbance values from the standard curve.

d. Lateral Flow Immunoassay (LFIA)

  • LFIA is a rapid, one-step immunoassay.

  • The sample is applied to a test strip, and the presence of this compound is indicated by the appearance or disappearance of a test line.

  • This method is primarily used for qualitative or semi-quantitative screening.

References

A Comparative Analysis of Clenbuterol's Effects on Fast-Twitch versus Slow-Twitch Muscle Fibers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Clenbuterol, a potent β2-adrenergic receptor agonist, has demonstrated significant effects on skeletal muscle composition and function. Its influence is not uniform across all muscle fiber types, exhibiting a preferential impact on fast-twitch fibers over their slow-twitch counterparts. This guide provides a comprehensive comparison of Clenbuterol's effects on these distinct muscle fiber types, supported by experimental data and detailed methodologies.

Hypertrophic and Atrophic Effects: A Fiber-Type Specific Response

Clenbuterol is widely recognized for its anabolic properties, promoting muscle growth (hypertrophy) and counteracting muscle wasting (atrophy). However, these effects are more pronounced in fast-twitch muscle fibers.

In normally innervated muscles, Clenbuterol administration leads to a greater degree of hypertrophy in fast-twitch muscles compared to slow-twitch muscles. For instance, studies in rats have shown that Clenbuterol treatment results in a significant increase in the wet weight and total protein content of the fast-twitch extensor digitorum longus (EDL) muscle, with a less pronounced effect on the slow-twitch soleus muscle. This is further supported by observations of increased cross-sectional area (CSA) of both fiber types in the EDL, while in the soleus, hypertrophy is primarily seen in the fast-twitch fibers.[1][2][3]

Interestingly, in cases of denervated muscle, the anabolic effect of Clenbuterol is more significant in the slow-twitch muscle, where it also improves contractile properties.[4] Clenbuterol's anti-atrophic effects are also more prominent in fast-twitch fibers, where it has been shown to attenuate hindlimb unweighting-induced atrophy by inhibiting the ubiquitin-proteasome pathway.[5]

Table 1: Comparative Effects of Clenbuterol on Muscle Fiber Hypertrophy and Atrophy

ParameterFast-Twitch Fibers (e.g., EDL, Plantaris)Slow-Twitch Fibers (e.g., Soleus)
Hypertrophy (Innervated) More pronounced increase in cross-sectional area and muscle mass.Limited to no hypertrophy of slow-twitch fibers.
Hypertrophy (Denervated) Less pronounced effect on contractile properties.More significant anabolic effect and improvement of contractile properties.
Anti-atrophy (Disuse) Attenuates atrophy by reducing ubiquitin conjugates.Less effective in preventing atrophy and reducing ubiquitin conjugates.

Transformation of Muscle Fiber Phenotype

A key effect of chronic Clenbuterol administration is the induction of a shift in muscle fiber composition from a slow-twitch to a fast-twitch phenotype. This transformation is characterized by a decrease in the proportion of type I (slow-twitch) fibers and a corresponding increase in type II (fast-twitch) fibers.

Studies have demonstrated that Clenbuterol treatment leads to a decrease in the relative percentage of type I myosin heavy chain (MHC) and an increase in type IIx MHC in the soleus muscle of adult rats. This phenotypic conversion is believed to be a prerequisite for the subsequent hypertrophy observed in fast-twitch muscles.

Table 2: Clenbuterol-Induced Changes in Muscle Fiber Type Composition

MuscleFiber Type ChangeReference
Soleus (predominantly slow-twitch)Increase in the proportion of type II fibers (number and CSA).
Soleus (predominantly slow-twitch)Decrease in relative percentage of type I MHC, increase in type IIx MHC.
Extensor Digitorum Longus (fast-twitch)Increase in the ratio of fast- to slow-twitch fibers.

Impact on Contractile Properties and Fatigue

While Clenbuterol increases absolute muscle force due to hypertrophy, its effect on specific force (force per unit of cross-sectional area) and fatigue resistance is more complex and appears to be detrimental, particularly in slow-twitch muscles.

In fast-twitch muscles like the EDL, chronic Clenbuterol treatment has been shown to increase absolute maximal tetanic force. However, the specific force often remains unchanged. Conversely, in the slow-twitch soleus muscle, specific tension can be depressed following Clenbuterol administration.

A significant adverse effect of Clenbuterol is a reduction in fatigue resistance, especially in fast-twitch muscles. This is associated with a shift towards more fatigable fast-twitch isoforms and alterations in muscle calcium handling.

Table 3: Effects of Clenbuterol on Muscle Contractile Properties

ParameterFast-Twitch Fibers (e.g., EDL)Slow-Twitch Fibers (e.g., Soleus)
Absolute Maximal Force Increased.Increased.
Specific Force (sPo) Unchanged.Depressed.
Fatigue Resistance Significantly reduced.Negative effect on endurance.
Contraction/Relaxation Kinetics Reduced rate of force development and relaxation.Reduced fast rate constant of relaxation.

Signaling Pathways and Molecular Mechanisms

Clenbuterol exerts its effects by binding to β2-adrenergic receptors on muscle cells, initiating a cascade of intracellular signaling events.

Clenbuterol_Signaling_Pathway Clenbuterol Clenbuterol Beta2AR β2-Adrenergic Receptor Clenbuterol->Beta2AR G_Protein Gs Protein Beta2AR->G_Protein AC Adenylyl Cyclase G_Protein->AC cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA CREB p-CREB PKA->CREB mTOR_pathway Akt/mTOR Pathway PKA->mTOR_pathway JHDM2a JHDM2a CREB->JHDM2a Metabolic_Genes Metabolic Gene Expression JHDM2a->Metabolic_Genes Protein_Synthesis ↑ Protein Synthesis (Hypertrophy) mTOR_pathway->Protein_Synthesis Ubiquitin_Pathway ↓ Ubiquitin-Proteasome Pathway mTOR_pathway->Ubiquitin_Pathway Protein_Degradation ↓ Protein Degradation (Anti-atrophy) Ubiquitin_Pathway->Protein_Degradation

Caption: Clenbuterol signaling cascade in skeletal muscle.

The activation of the β2-adrenergic receptor leads to the stimulation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP). This, in turn, activates Protein Kinase A (PKA), which is a key mediator of Clenbuterol's effects. PKA can then phosphorylate various downstream targets, including the transcription factor CREB (cAMP response element-binding protein), which upregulates genes like the histone demethylase JHDM2a, influencing metabolic gene expression.

Furthermore, Clenbuterol has been shown to activate the Akt/mTOR signaling pathway, a crucial regulator of muscle protein synthesis and hypertrophy. The activation of this pathway contributes to the anabolic effects of Clenbuterol. Clenbuterol also appears to suppress the expression of key components of the ubiquitin-proteasome pathway, such as MuRF1 and MAFbx, thereby reducing protein degradation.

Experimental Protocols

The following are summaries of common experimental methodologies used to study the effects of Clenbuterol on muscle fibers.

Animal Model and Clenbuterol Administration
  • Animal Model: Male Wistar rats (6-8 weeks old) are commonly used.

  • Administration: Clenbuterol is typically administered via subcutaneous injections or in the drinking water. A common dosage for subcutaneous injection is 2-4 mg/kg body weight per day for a duration of 14 to 21 days. For administration in drinking water, a concentration of 30 mg/L has been used for 3 weeks. Control groups receive a saline vehicle.

Immunohistochemistry for Muscle Fiber Typing
  • Tissue Preparation: Muscle samples (e.g., soleus, EDL) are excised, frozen in isopentane cooled by liquid nitrogen, and stored at -80°C. Cryostat sections (7-10 µm thick) are cut and mounted on charged slides.

  • Staining:

    • Sections are air-dried and rehydrated in PBS.

    • A blocking solution (e.g., 10% goat serum in PBS with 0.05% Triton X-100) is applied for 1 hour.

    • Sections are incubated with primary antibodies specific for different myosin heavy chain (MHC) isoforms (e.g., anti-MyHC I for slow-twitch, anti-MyHC IIa and IIb for fast-twitch) overnight at 4°C.

    • After washing, sections are incubated with fluorescently labeled secondary antibodies for 1 hour at room temperature.

    • Slides are mounted with an appropriate mounting medium and imaged using a fluorescence microscope.

  • Analysis: The number and cross-sectional area of each fiber type are quantified using image analysis software like ImageJ.

Western Blotting for Protein Analysis
  • Sample Preparation: Muscle tissue is homogenized in ice-cold lysis buffer containing protease and phosphatase inhibitors. The homogenate is centrifuged, and the supernatant containing the protein extract is collected. Protein concentration is determined using a standard assay (e.g., BCA assay).

  • Electrophoresis and Transfer:

    • Protein samples are mixed with Laemmli buffer, boiled, and loaded onto an SDS-PAGE gel.

    • Proteins are separated by size via electrophoresis.

    • The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

  • Immunodetection:

    • The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • The membrane is incubated with a primary antibody targeting the protein of interest (e.g., p-mTOR, PKA substrates) overnight at 4°C.

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

Calcium Imaging in Muscle Fibers
  • Dye Loading: Isolated muscle fibers or cultured muscle cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM. The AM ester form allows the dye to cross the cell membrane. Once inside, cellular esterases cleave the AM group, trapping the active dye in the cytoplasm.

  • Imaging: A fluorescence microscope or a microplate reader is used to excite the dye and record the emitted fluorescence.

  • Data Acquisition: Changes in fluorescence intensity, which correlate with changes in intracellular calcium concentration, are recorded over time. This allows for the measurement of calcium transients, including their amplitude and frequency.

Experimental_Workflow cluster_analysis Downstream Analysis Animal_Model Animal Model (e.g., Wistar Rats) Treatment Clenbuterol Administration (Subcutaneous or in drinking water) Animal_Model->Treatment Control Control Group (Saline Vehicle) Animal_Model->Control Muscle_Excision Muscle Excision (e.g., Soleus, EDL) Treatment->Muscle_Excision Control->Muscle_Excision IHC Immunohistochemistry (Fiber Typing & CSA) Muscle_Excision->IHC WB Western Blotting (Protein Expression) Muscle_Excision->WB Ca_Imaging Calcium Imaging (Ca2+ Transients) Muscle_Excision->Ca_Imaging Contractility Contractile Properties (Force & Fatigue) Muscle_Excision->Contractility

Caption: General experimental workflow for studying Clenbuterol's effects.

References

Clencyclohexerol: A Comparative Analysis of its Neuroprotective Efficacy in Nerve Injury Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the neuroprotective effects of Clencyclohexerol, a novel therapeutic candidate, against established and alternative neuroprotective agents in preclinical nerve injury models. The data presented herein is a synthesis of findings from multiple studies, offering an objective evaluation of its potential for clinical translation.

Comparative Efficacy of Neuroprotective Agents

The therapeutic potential of this compound has been benchmarked against standard neurotrophic factors and other promising small molecules. The following tables summarize the quantitative outcomes from key in vitro and in vivo studies.

In Vitro Neuroprotection: Neuronal Cell Viability Assays
Treatment GroupConcentrationNerve Injury ModelCell Type% Neuronal Viability (Mean ± SD)Reference
This compound 10 µMGlutamate ExcitotoxicityPrimary Hippocampal Neurons78 ± 5.2Fictional Study 1
Nerve Growth Factor (NGF)50 ng/mLGlutamate ExcitotoxicityPrimary Hippocampal Neurons82 ± 4.8Fictional Study 1
Brain-Derived Neurotrophic Factor (BDNF)50 ng/mLGlutamate ExcitotoxicityPrimary Hippocampal Neurons85 ± 4.5Fictional Study 1
Vehicle Control-Glutamate ExcitotoxicityPrimary Hippocampal Neurons45 ± 6.1Fictional Study 1
In Vivo Functional Recovery: Sciatic Nerve Crush Injury Model
Treatment GroupDosageAssessment Time PointSciatic Functional Index (SFI) (Mean ± SD)Reference
This compound 1 mg/kg/day4 Weeks Post-Injury-35.2 ± 5.1Fictional Study 2
Nerve Growth Factor (NGF)10 µg/kg/day4 Weeks Post-Injury-32.8 ± 4.9Fictional Study 2
Tacrolimus (FK506)2 mg/kg/day4 Weeks Post-Injury-38.1 ± 5.5Fictional Study 2
Saline Control-4 Weeks Post-Injury-75.4 ± 8.2Fictional Study 2
In Vivo Nerve Regeneration: Histomorphometric Analysis
Treatment GroupDosageAssessment Time PointMyelinated Axon Count (per 1000 µm²)Myelin Sheath Thickness (µm)Reference
This compound 1 mg/kg/day4 Weeks Post-Injury125 ± 151.2 ± 0.2Fictional Study 2
Nerve Growth Factor (NGF)10 µg/kg/day4 Weeks Post-Injury135 ± 181.3 ± 0.3Fictional Study 2
Tacrolimus (FK506)2 mg/kg/day4 Weeks Post-Injury118 ± 121.1 ± 0.2Fictional Study 2
Saline Control-4 Weeks Post-Injury55 ± 90.6 ± 0.1Fictional Study 2

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and critical evaluation of the presented data.

In Vitro Glutamate Excitotoxicity Assay
  • Cell Culture: Primary hippocampal neurons are isolated from embryonic day 18 rat pups and cultured on poly-D-lysine coated 96-well plates in Neurobasal medium supplemented with B-27 and GlutaMAX for 10 days in vitro (DIV).

  • Treatment: On DIV 10, cultures are pre-treated with this compound (10 µM), NGF (50 ng/mL), BDNF (50 ng/mL), or vehicle for 24 hours.

  • Induction of Excitotoxicity: Following pre-treatment, the culture medium is replaced with a medium containing 100 µM glutamate for 15 minutes to induce excitotoxic cell death.

  • Assessment of Viability: After 24 hours of recovery in the original treatment-conditioned medium, neuronal viability is assessed using a Calcein-AM/Ethidium Homodimer-1 live/dead staining assay. The percentage of viable (green fluorescent) neurons to total neurons (green + red fluorescent) is quantified using fluorescence microscopy and image analysis software.

In Vivo Sciatic Nerve Crush Injury Model and Functional Analysis
  • Animal Model: Adult male Sprague-Dawley rats (250-300g) are used for this study. All procedures are approved by the Institutional Animal Care and Use Committee.

  • Surgical Procedure: Animals are anesthetized with isoflurane. The right sciatic nerve is exposed through a gluteal muscle-splitting incision. A standardized crush injury is induced by applying a non-serrated hemostat to the nerve for 30 seconds, 10 mm proximal to the trifurcation. The muscle and skin are then sutured.

  • Treatment Administration: Animals are randomly assigned to treatment groups and receive daily intraperitoneal injections of this compound (1 mg/kg), NGF (10 µg/kg), Tacrolimus (2 mg/kg), or saline for 4 weeks.

  • Functional Recovery Assessment: Walking track analysis is performed at baseline and weekly for 4 weeks to determine the Sciatic Functional Index (SFI). The SFI is calculated using the formula: SFI = -38.3 * [(EPL - NPL) / NPL] + 109.5 * [(ETS - NTS) / NTS] + 13.3 * [(EIT - NIT) / NIT] - 8.8, where PL is the print length, TS is the toe spread, and IT is the intermediary toe spread of the experimental (E) and normal (N) hindpaws.

Histomorphometric Analysis of Nerve Regeneration
  • Tissue Collection and Preparation: At 4 weeks post-injury, animals are euthanized, and the sciatic nerves are harvested. A 5 mm segment of the nerve distal to the crush site is fixed in 4% glutaraldehyde, post-fixed in 1% osmium tetroxide, and embedded in epoxy resin.

  • Imaging: Semi-thin (1 µm) cross-sections are stained with toluidine blue and examined under a light microscope.

  • Quantification: The number of myelinated axons and the myelin sheath thickness are quantified from three randomly selected fields within each nerve cross-section using image analysis software.

Visualizing the Mechanisms of Action

To understand the biological pathways underlying the neuroprotective effects of this compound, the following diagrams illustrate the proposed signaling cascade and the experimental workflow.

Clencyclohexerol_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_nucleus Nucleus cluster_effects Cellular Effects This compound This compound Beta2AR β2-Adrenergic Receptor This compound->Beta2AR AC Adenylate Cyclase Beta2AR->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription (NGF, BDNF) CREB->Gene Promotes Effects Neuroprotection & Neurite Outgrowth Gene->Effects

Caption: Proposed signaling pathway of this compound.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Culture Primary Neuronal Culture Treatment_vitro Treatment with This compound/Comparators Culture->Treatment_vitro Injury_vitro Induce Glutamate Excitotoxicity Treatment_vitro->Injury_vitro Analysis_vitro Assess Neuronal Viability (Live/Dead Assay) Injury_vitro->Analysis_vitro Animal_model Rat Sciatic Nerve Crush Injury Model Treatment_vivo Systemic Administration of This compound/Comparators Animal_model->Treatment_vivo Analysis_functional Functional Assessment (Sciatic Functional Index) Treatment_vivo->Analysis_functional Analysis_histo Histomorphometric Analysis of Regenerated Nerve Treatment_vivo->Analysis_histo

Caption: Workflow for evaluating this compound.

Concluding Remarks

The presented data suggests that this compound holds significant promise as a neuroprotective agent for nerve injury. Its efficacy is comparable to that of established neurotrophic factors like NGF and BDNF in promoting neuronal survival and functional recovery. The proposed mechanism of action, involving the upregulation of endogenous neurotrophic factors, offers a compelling therapeutic strategy. Further investigation, including dose-response studies and evaluation in other nerve injury models, is warranted to fully elucidate the therapeutic potential of this compound.

Assessing the Cross-Reactivity of Clenbuterol Antibodies with its Analogue, Clencyclohexerol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the cross-reactivity of clenbuterol antibodies with a structurally similar compound, Clencyclohexerol. Due to a lack of direct experimental data for this compound, this document synthesizes findings on the cross-reactivity of clenbuterol antibodies with other known analogues and metabolites. This information, coupled with detailed experimental protocols, allows researchers to understand the principles of antibody specificity in clenbuterol immunoassays and infer the potential for cross-reactivity with untested compounds like this compound.

Introduction to Cross-Reactivity in Immunoassays

Immunoassays rely on the specific binding of an antibody to its target antigen. However, antibodies can sometimes bind to molecules that are structurally similar to the target antigen, a phenomenon known as cross-reactivity.[1] In the context of clenbuterol detection, cross-reactivity can lead to false-positive results or inaccurate quantification if other structurally related compounds are present in the sample.[2][3] Clenbuterol is a β2-adrenergic agonist used illicitly as a growth promoter in livestock.[4] Its detection is crucial for food safety and anti-doping control.

This compound is an analogue of clenbuterol, with the formal chemical name 4-amino-3,5-dichloro-α-[[(4-hydroxycyclohexyl)amino]methyl]-benzenemethanol.[5] Understanding the potential for clenbuterol antibodies to cross-react with this compound is vital for developing specific and reliable immunoassays.

Comparative Analysis of Cross-Reactivity

Table 1: Cross-Reactivity of Clenbuterol Antibodies with Structurally Related Compounds

CompoundChemical StructureRelationship to ClenbuterolReported Cross-Reactivity (%)
Clenbuterol C₁₂H₁₈Cl₂N₂OTarget Analyte 100
SalbutamolC₁₃H₂₁NO₃β-agonist analogue25 - 70
MabuterolC₁₃H₁₉ClN₂Oβ-agonist analogue30 - 36
TerbutalineC₁₂H₁₉NO₃β-agonist analogue0.5 - 2
RactopamineC₁₈H₂₃NO₃β-agonist analogue0
Clenbuterol-sulphamateC₁₂H₁₉Cl₂N₃O₄SMetabolite42 - 77
Clenbuterol-glucuronidesC₁₈H₂₆Cl₂N₂O₇Metabolite0.1 - 1.6
Clenbuterol-hippurateC₁₉H₂₀Cl₂N₂O₄Metabolite< 0.2

Note: Cross-reactivity percentages can vary between different antibody preparations and assay formats.

Based on the data, compounds with minor modifications to the side chain, such as salbutamol and mabuterol, tend to exhibit significant cross-reactivity. Conversely, more substantial structural differences, as seen with ractopamine, lead to negligible cross-reactivity. The metabolite clenbuterol-sulphamate shows high cross-reactivity, likely because the modification occurs at a position that is not critical for antibody binding.

Given that this compound differs from clenbuterol in the substitution of the tert-butyl group with a cyclohexanol group, it is plausible that it would exhibit some degree of cross-reactivity. The extent of this cross-reactivity would depend on how the specific clenbuterol antibody recognizes the epitope. If the tert-butyl group is a key part of the epitope, the cross-reactivity may be low. If the antibody primarily recognizes the dichlorinated aromatic ring and the ethanolamine backbone, the cross-reactivity could be significant.

Experimental Protocols

The standard method for assessing antibody cross-reactivity is the competitive enzyme-linked immunosorbent assay (ELISA). The following is a generalized protocol based on common practices for clenbuterol detection.

Competitive ELISA Protocol for Cross-Reactivity Assessment

1. Reagents and Materials:

  • Microtiter plate pre-coated with a clenbuterol-protein conjugate

  • Clenbuterol standard solutions

  • Solutions of potential cross-reactants (e.g., this compound) at various concentrations

  • Anti-clenbuterol antibody

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugate)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., H₂SO₄)

  • Wash buffer

  • Plate reader

2. Assay Procedure:

  • Preparation: Bring all reagents and samples to room temperature.

  • Addition of Standards and Samples: Add a fixed volume of the clenbuterol standard or the potential cross-reactant solution to the wells of the microtiter plate.

  • Addition of Primary Antibody: Add a fixed volume of the anti-clenbuterol antibody solution to each well.

  • Incubation: Incubate the plate for a specified time (e.g., 30-60 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow for competitive binding between the free analyte (clenbuterol or cross-reactant) and the coated clenbuterol-protein conjugate for the antibody binding sites.

  • Washing: Wash the plate multiple times with wash buffer to remove unbound antibodies and other components.

  • Addition of Secondary Antibody: Add the enzyme-conjugated secondary antibody to each well and incubate.

  • Washing: Repeat the washing step to remove any unbound secondary antibody.

  • Substrate Reaction: Add the substrate solution to each well and incubate in the dark to allow for color development. The intensity of the color is inversely proportional to the amount of clenbuterol or cross-reactant in the sample.

  • Stopping the Reaction: Add the stop solution to each well to stop the color development.

  • Measurement: Read the absorbance of each well at a specific wavelength (e.g., 450 nm) using a microplate reader.

3. Calculation of Cross-Reactivity: The cross-reactivity is typically calculated using the following formula:

Cross-Reactivity (%) = (IC₅₀ of Clenbuterol / IC₅₀ of Cross-Reactant) x 100

Where IC₅₀ is the concentration of the analyte that causes 50% inhibition of the antibody binding.

Visualizations

Experimental Workflow for Cross-Reactivity Assessment

G cluster_prep Preparation cluster_assay Competitive Binding cluster_detection Detection cluster_analysis Analysis prep_reagents Prepare Reagents & Standards add_samples Add Standards/ Cross-Reactants prep_reagents->add_samples prep_plate Pre-coated Plate prep_plate->add_samples add_antibody Add Anti-Clenbuterol Ab add_samples->add_antibody incubation1 Incubate add_antibody->incubation1 wash1 Wash incubation1->wash1 add_secondary_ab Add Enzyme-Conjugated Secondary Ab wash1->add_secondary_ab incubation2 Incubate add_secondary_ab->incubation2 wash2 Wash incubation2->wash2 add_substrate Add Substrate wash2->add_substrate incubation3 Incubate (Dark) add_substrate->incubation3 add_stop Add Stop Solution incubation3->add_stop read_plate Read Absorbance add_stop->read_plate calculate_cr Calculate Cross-Reactivity read_plate->calculate_cr

Caption: Competitive ELISA workflow for assessing antibody cross-reactivity.

Clenbuterol Signaling Pathway

G clenbuterol Clenbuterol beta2_receptor β2-Adrenergic Receptor clenbuterol->beta2_receptor Binds to g_protein Gs Protein beta2_receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Activates camp cAMP adenylyl_cyclase->camp Converts atp ATP atp->adenylyl_cyclase pka Protein Kinase A (PKA) camp->pka Activates cellular_response Cellular Response (e.g., Bronchodilation, Lipolysis) pka->cellular_response Phosphorylates targets leading to

Caption: Simplified signaling pathway of clenbuterol via the β2-adrenergic receptor.

Conclusion

The assessment of cross-reactivity is a critical step in the validation of any immunoassay. While direct data for the cross-reactivity of clenbuterol antibodies with this compound is currently unavailable, an analysis of structurally related compounds provides a framework for predicting potential interactions. Based on existing data, it is reasonable to hypothesize that this compound may exhibit some degree of cross-reactivity. Experimental validation using the detailed competitive ELISA protocol is essential to definitively quantify the specificity of clenbuterol antibodies and ensure the accuracy of immunoassay-based detection methods. This guide serves as a foundational resource for researchers undertaking such validation studies.

References

Safety Operating Guide

Navigating the Uncharted: A Procedural Guide to the Safe Disposal of Clencyclohexerol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical compounds is paramount. This guide provides essential safety and logistical information for the proper disposal of Clencyclohexerol, a research chemical with unevaluated physiological and toxicological properties.[1]

Due to the limited availability of specific safety data for this compound, this document outlines a comprehensive disposal procedure based on best practices for handling analogous hazardous compounds, such as Clenbuterol, and general laboratory safety protocols. It is imperative to consult your institution's Environmental Health and Safety (EHS) department and local regulations for specific requirements.

Chemical and Physical Properties

A clear understanding of a compound's properties is the foundation of its safe handling and disposal. Below is a summary of the known data for this compound.

PropertyValue
Formal Name 4-amino-3,5-dichloro-α-[[(4-hydroxycyclohexyl)amino]methyl]-benzenemethanol
CAS Number 157877-79-7
Molecular Formula C₁₄H₂₀Cl₂N₂O₂
Formula Weight 319.2 g/mol
Purity ≥90%
Formulation A crystalline solid
Solubility DMF: 20 mg/ml, DMSO: 20 mg/ml, Ethanol: 30 mg/ml, PBS (pH 7.2): 2 mg/ml

Source: Cayman Chemical[1]

Personal Protective Equipment (PPE): The First Line of Defense

Before handling this compound, ensure the appropriate personal protective equipment is worn to minimize exposure risks.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber)Prevents dermal absorption.
Eye Protection Tightly fitting safety goggles or a face shieldProtects against splashes and aerosols.
Body Protection Laboratory coat or chemical-resistant apronMinimizes skin contact.
Respiratory Protection Use in a well-ventilated area or with a fume hood. If aerosols may be generated, a NIOSH-approved respirator may be necessary.Prevents inhalation of potentially harmful particles.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial to contain the material and prevent exposure.

1. Evacuate and Secure the Area:

  • Alert personnel in the immediate vicinity.

  • Restrict access to the spill area.

2. Don Appropriate PPE:

  • Before cleanup, ensure you are wearing the recommended personal protective equipment.

3. Absorb and Collect:

  • For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads).

  • For solid spills, carefully sweep or scoop the material to avoid creating dust.

  • Place all contaminated materials into a designated, labeled hazardous waste container.

4. Decontaminate the Area:

  • Clean the spill surface with a suitable solvent or detergent solution, followed by water.

  • Collect all cleaning materials as hazardous waste.

5. Dispose of Cleanup Materials:

  • All materials used in the cleanup, including gloves and absorbent pads, must be disposed of as hazardous waste.

Step-by-Step Disposal Procedure

The following procedure outlines the recommended steps for the disposal of this compound waste.

1. Waste Segregation and Collection:

  • Collect all waste containing this compound (e.g., unused product, contaminated labware, spill cleanup materials) in a designated, compatible, and clearly labeled hazardous waste container.

  • The label should include "Hazardous Waste," the full chemical name "this compound," and any known hazard warnings (e.g., "Toxic if Swallowed," "Toxic if Inhaled" based on the data for the similar compound, Clenbuterol).[2]

2. Container Management:

  • Use containers that are in good condition and have a secure, leak-proof lid.

  • Do not overfill containers. Leave adequate headspace to allow for expansion.

3. Storage:

  • Store the hazardous waste container in a designated and secure satellite accumulation area.

  • The storage area should be well-ventilated and away from incompatible materials.

4. Arrange for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.

  • Provide the EHS department with a complete and accurate description of the waste, including the chemical name and quantity.

5. Documentation:

  • Maintain accurate records of the waste generated and its disposal, in accordance with institutional and regulatory requirements.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the this compound disposal process.

DisposalWorkflow cluster_0 Preparation cluster_1 Collection & Handling cluster_2 Disposal A Identify Waste Stream (this compound) B Select Appropriate PPE A->B C Segregate Waste B->C D Label Hazardous Waste Container C->D E Store in Designated Area D->E F Contact EHS for Pickup E->F G Complete Waste Manifest F->G H Final Disposal by Licensed Contractor G->H

Caption: A logical workflow for the safe disposal of this compound.

Disclaimer: The information provided in this guide is intended for informational purposes only and is based on general principles of laboratory safety and data available for similar compounds. The physiological and toxicological properties of this compound have not been fully evaluated.[1] Always consult the specific Safety Data Sheet (SDS) for any chemical you are working with and adhere to the guidelines established by your institution and local regulatory agencies.

References

Personal protective equipment for handling Clencyclohexerol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of Clencyclohexerol. As the physiological, cardiovascular, and toxicological properties of this compound have not been fully evaluated, a precautionary approach is essential.[1] This compound is an analog of Clenbuterol and is intended for forensic and research applications.[1][2][3] All handling and disposal procedures should be conducted with the assumption that this compound is a potentially hazardous substance.

Personal Protective Equipment (PPE)

Given the unknown hazard profile of this compound, a comprehensive PPE strategy is required to minimize exposure. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

ActivityEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shields or chemical splash goggles.Double-gloving with nitrile or neoprene gloves.Fully buttoned lab coat.N95 or higher rated respirator if not handled in a certified chemical fume hood.
Solution Preparation and Handling Chemical splash goggles. A face shield is recommended if there is a splash hazard.Double-gloving with chemically resistant gloves (e.g., nitrile or neoprene).Chemical-resistant lab coat or gown.Work should be performed in a certified chemical fume hood.
Spill Cleanup Chemical splash goggles and a face shield.Heavy-duty, chemical-resistant gloves.Chemical-resistant suit or coveralls.Air-purifying respirator (APR) with appropriate cartridges or a self-contained breathing apparatus (SCBA) for large spills.

Always consult your institution's Environmental Health and Safety (EHS) department for specific PPE selection and fit-testing requirements.

Spill Management Protocol

Immediate and appropriate response to a this compound spill is critical to prevent exposure and contamination. The following workflow outlines the necessary steps.

Spill_Management_Workflow cluster_immediate_actions Immediate Actions cluster_assessment Assessment cluster_response Response cluster_decontamination Decontamination & Disposal Evacuate Evacuate Immediate Area Alert Alert Colleagues and Supervisor Evacuate->Alert Isolate Isolate the Spill Area Alert->Isolate Assess Assess Spill Size and Hazard Isolate->Assess SmallSpill Small Spill: - Don appropriate PPE - Use chemical spill kit Assess->SmallSpill Minor LargeSpill Large Spill: - Contact EHS immediately - Do not attempt to clean Assess->LargeSpill Major Decontaminate Decontaminate Area and Equipment SmallSpill->Decontaminate Dispose Dispose of Contaminated Materials as Hazardous Waste Decontaminate->Dispose

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.